Triethylene glycol diacetate
Description
Properties
IUPAC Name |
2-[2-(2-acetyloxyethoxy)ethoxy]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H18O6/c1-9(11)15-7-5-13-3-4-14-6-8-16-10(2)12/h3-8H2,1-2H3 | |
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InChI Key |
OVOUKWFJRHALDD-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)OCCOCCOCCOC(=O)C | |
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Molecular Formula |
C10H18O6 | |
| Record name | TRIETHYLENE GLYCOL DIACETATE | |
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DSSTOX Substance ID |
DTXSID3026223 | |
| Record name | Triethylene glycol diacetate | |
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Molecular Weight |
234.25 g/mol | |
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Physical Description |
Triethylene glycol diacetate is an odorless clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB] Odorless; [CAMEO] | |
| Record name | TRIETHYLENE GLYCOL DIACETATE | |
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| Record name | Triglycol diacetate | |
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Boiling Point |
572 °F at 760 mmHg (NTP, 1992), 286 °C | |
| Record name | TRIETHYLENE GLYCOL DIACETATE | |
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| Record name | TRIGLYCOL DIACETATE | |
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Flash Point |
345 °F (NTP, 1992), 345 °F (174 °C) (OPEN CUP) | |
| Record name | TRIETHYLENE GLYCOL DIACETATE | |
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| Record name | TRIGLYCOL DIACETATE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ALCOHOL, ETHER, Very soluble in water, ethyl ether, and ethanol. | |
| Record name | TRIETHYLENE GLYCOL DIACETATE | |
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Density |
1.1173 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.112 AT 25 °C | |
| Record name | TRIETHYLENE GLYCOL DIACETATE | |
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Vapor Density |
8.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | TRIETHYLENE GLYCOL DIACETATE | |
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Vapor Pressure |
19 mmHg at 77 °F (NTP, 1992), 0.00409 [mmHg] | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
111-21-7 | |
| Record name | TRIETHYLENE GLYCOL DIACETATE | |
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| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-diacetate | |
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| Record name | 2,2'-[ethane-1,2-diylbis(oxy)]bisethyl diacetate | |
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Melting Point |
-58 °F (NTP, 1992), -50 °C | |
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Foundational & Exploratory
A Comprehensive Technical Guide to Triethylene Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and analysis of triethylene glycol diacetate. The information is intended for professionals in research and development who require a thorough understanding of this compound for its potential applications.
Chemical Identity and Physical Properties
This compound, also known as triglycol diacetate, is the diester of triethylene glycol and acetic acid. It is a colorless, odorless, and water-soluble liquid.[1][2][3][4] It is classified as a high-production-volume industrial chemical and finds use in various applications due to its chemical and physical characteristics.[5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 111-21-7[5] |
| Molecular Formula | C10H18O6[5] |
| Molecular Weight | 234.25 g/mol [5] |
| IUPAC Name | 2-{2-[2-(acetyloxy)ethoxy]ethoxy}ethyl acetate[6] |
| Synonyms | Triglycol diacetate, TDAC, 2,2'-(Ethylenedioxy)di(ethyl acetate)[7][8] |
| InChI Key | OVOUKWFJRHALDD-UHFFFAOYSA-N[6] |
| EINECS Number | 203-846-0[5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless, clear liquid | [1][9] |
| Odor | Odorless | [1][4] |
| Boiling Point | 286 °C (546.8 °F) | [5][9] |
| Melting Point | -50 °C (-58 °F) | [5][9] |
| Density | 1.12 g/cm³ | [3][5] |
| Solubility in Water | Completely soluble (1000 g/L at 20 °C) | [3][5] |
| Flash Point | 163 °C (325.4 °F) - 174 °C | [5][9] |
| Vapor Pressure | 0.00271 mmHg at 25 °C | [5] |
| Refractive Index | 1.4400 | [3][5] |
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer-Speier esterification of triethylene glycol with acetic acid in the presence of an acid catalyst. An alternative method is transesterification.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a general procedure for the synthesis of glycol diacetates and can be adapted for this compound.
Materials:
-
Triethylene glycol
-
Glacial acetic acid (in molar excess, e.g., 2.2-3 times the molar amount of the glycol)[10]
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triethylene glycol and a molar excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution to neutralize the acidic catalyst and excess acetic acid, and finally with deionized water again.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and purify the crude this compound by vacuum distillation.
Analytical Methods for Quality Control
To ensure the purity of synthesized this compound, several analytical techniques can be employed. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: GC-MS Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture and can be used to determine the purity of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., Rxi-1301Sil MS or DB-5MS)[5]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Chromatographic Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. A typical temperature program would involve an initial hold followed by a ramp to a higher temperature to ensure the elution of all components.
-
Mass Spectrometry: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library.
-
Purity Determination: The purity of the this compound can be estimated by the relative area of its peak in the chromatogram.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is used to determine the molecular structure of a compound and can be used to confirm the identity and purity of this compound.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 or 400 MHz)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Spectral Analysis: The chemical shifts, integration, and multiplicity of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of this compound and identify any impurities. The expected ¹H NMR signals for this compound are in the regions of the acetate methyl protons and the ethylene glycol chain protons.[1]
Applications
This compound has a variety of applications, primarily stemming from its properties as a plasticizer and a solvent.[1][2][3]
-
Plasticizer: It is used as a plasticizer for various polymers, including cellulose derivatives and resins, to improve their flexibility and durability.[5][7]
-
Solvent: Due to its good solvency, it is used in formulations for coatings, inks, and adhesives.[4]
-
Other Applications: It has also been used in the preparation of solar cell grid line slurry.[1][2]
Safety and Handling
This compound is considered to have low toxicity.[11] However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the chemical.[9][12]
-
Incompatibilities: It is incompatible with strong oxidizing agents, peroxides, and heavy metal compounds.[1][3] It can undergo polymerization upon exposure to extreme heat or light.[1][13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5][12]
This technical guide provides a foundational understanding of this compound. For specific applications, further research and optimization of protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound(111-21-7) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]
- 4. Using gc-ms and hplc-ms/ms for analyzing impurities in triethylene glycol accumulating in the process of natural gas drying | Usachev | Fine Chemical Technologies [finechem-mirea.ru]
- 5. restek.com [restek.com]
- 6. Method for synthesizing ethylene glycol diacetate by adopting transesterification method - Eureka | Patsnap [eureka.patsnap.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Diethyleneglycol diacetate(628-68-2) 1H NMR spectrum [chemicalbook.com]
- 10. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. prepchem.com [prepchem.com]
- 12. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Ethylene glycol diacetate(111-55-7) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of Triethylene Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of triethylene glycol diacetate (TEGDA), a versatile organic compound with applications ranging from a plasticizer and solvent to a component in drug delivery systems. This document details common synthetic routes, including esterification and transesterification, and outlines the analytical techniques used for its characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of this compound
This compound is primarily synthesized through the direct esterification of triethylene glycol with acetic acid. Another common method is transesterification. The choice of method can depend on the desired purity, scale of reaction, and available starting materials.
Direct Esterification
Direct esterification is a widely used method involving the reaction of triethylene glycol with an excess of acetic acid in the presence of an acid catalyst. To drive the equilibrium towards the product, water is continuously removed, often using a Dean-Stark apparatus.
Reaction:
HO(CH₂CH₂O)₃H + 2 CH₃COOH ⇌ CH₃COO(CH₂CH₂O)₃OCCH₃ + 2 H₂O
Commonly used catalysts include strong acids such as p-toluenesulfonic acid, sulfuric acid, and acidic ion-exchange resins like Seralite SRC-120.[1][2] The reaction temperature is typically maintained between 100-160°C.[2]
Transesterification
Transesterification offers an alternative synthetic route, for instance, by reacting triethylene glycol with an acetate ester such as sec-butyl acetate in the presence of a catalyst like potassium carbonate or sodium methoxide. This method can be advantageous in situations where direct esterification is not ideal.
Experimental Protocols
Synthesis via Direct Esterification
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
Triethylene glycol
-
Glacial acetic acid
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add triethylene glycol and a molar excess of glacial acetic acid (e.g., a 1:4 molar ratio of triethylene glycol to acetic acid).[1]
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1-1% of the total reactant mass).[2]
-
Heat the mixture to reflux (typically 100-160°C) with vigorous stirring.[2]
-
Continuously remove the water generated during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer produced.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with deionized water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
Characterization of this compound
The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Spectral Interpretation: The expected chemical shifts (δ) are approximately:
-
4.2 ppm (triplet, 4H, -O-CH₂ -CH₂-OAc)
-
3.7 ppm (triplet, 4H, -O-CH₂-CH₂ -OAc)
-
3.6 ppm (singlet, 4H, -O-CH₂ -CH₂ -O-)
-
2.1 ppm (singlet, 6H, CH₃ -C(O)O-)
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Spectral Interpretation: The expected chemical shifts (δ) are approximately:
-
170.8 ppm (C =O)
-
69.1 ppm (-O-C H₂-CH₂-O-)
-
68.5 ppm (-O-C H₂-CH₂-OAc)
-
63.7 ppm (-O-CH₂-C H₂-OAc)
-
20.9 ppm (C H₃-C(O)O-)
-
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~4.2 | -O-CH₂ -CH₂-OAc |
| ~3.7 | -O-CH₂-CH₂ -OAc |
| ~3.6 | -O-CH₂ -CH₂ -O- |
| ~2.1 | CH₃ -C(O)O- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
FTIR Spectroscopy Protocol:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[3][4]
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[3] A background spectrum should be collected and subtracted from the sample spectrum.[3]
-
Spectral Interpretation: The characteristic absorption bands for this compound are:
-
~2950-2850 cm⁻¹ (C-H stretching)
-
~1740 cm⁻¹ (C=O stretching of the ester)
-
~1240 cm⁻¹ (C-O stretching of the ester)
-
~1100 cm⁻¹ (C-O-C stretching of the ether)
-
| FTIR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretch |
| ~1740 | C=O stretch (ester) |
| ~1240 | C-O stretch (ester) |
| ~1100 | C-O-C stretch (ether) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the synthesized compound and to confirm its molecular weight.
GC-MS Protocol:
-
Sample Preparation: Dilute a small amount of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the product from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.
-
MS Detection: The separated components are introduced into the mass spectrometer. Electron impact (EI) is a common ionization method.
-
Data Analysis: The retention time from the gas chromatogram can be used to assess purity. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular weight of this compound is 234.25 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 234. Key fragment ions would likely arise from cleavage of the ether and ester linkages. A prominent peak at m/z = 43, corresponding to the acetyl group ([CH₃CO]⁺), is expected.[5]
| GC-MS Data | |
| Technique | Expected Result |
| Gas Chromatography | A major peak corresponding to this compound at a specific retention time. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 234. |
| Characteristic fragment ions, including a base peak at m/z = 43 ([CH₃CO]⁺). |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. labcompare.com [labcompare.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Spectroscopic Profile of Triethylene Glycol Diacetate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for triethylene glycol diacetate, a compound relevant to various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available in a quantitative table format. Spectral images are available for interpretation. |
Note: While spectral images for ¹H NMR of this compound are available in chemical databases, a quantitative table of chemical shifts, multiplicities, and integrations is not readily published. Interpretation of the spectrum would be required to generate these specific values.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available in a quantitative table format. Spectral images are available for interpretation. |
Note: Similar to the ¹H NMR data, ¹³C NMR data for this compound is primarily available as spectral images. A detailed peak list with assignments requires direct spectral analysis.[2][3][4]
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Functional Group Assignment |
| Data not publicly available in a quantitative table format. Spectral images are available for interpretation. |
Note: Infrared spectra of this compound are available. Characteristic peaks would include C=O stretching for the acetate groups and C-O stretching for the ether and ester linkages. Precise peak positions would need to be determined from the spectrum.[5]
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 234.110338 | [M]⁺ (Exact Mass) |
Note: The exact mass of this compound is provided, which is a critical piece of data from high-resolution mass spectrometry.[3] Fragmentation patterns would be observable in the full mass spectrum.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to achieve a suitable concentration for analysis.[6] Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[6]
2.1.2 ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals (typically 0-12 ppm).[7] Data processing involves Fourier transformation, phasing, baseline correction, and integration of the signals.
2.1.3 ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[8][9] Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR to ensure accurate integration, especially for quantitative analysis.[6][8]
Infrared (IR) Spectroscopy
2.2.1 Sample Preparation: As this compound is a liquid, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[11][12]
2.2.2 Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[11] A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.[13] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[11]
Mass Spectrometry (MS)
2.3.1 Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent. Electron Ionization (EI) is a common method for volatile compounds like this compound, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[14][15]
2.3.2 Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.[16]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound(111-21-7) 1H NMR [m.chemicalbook.com]
- 2. This compound(111-21-7) 13C NMR spectrum [chemicalbook.com]
- 3. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. as.uky.edu [as.uky.edu]
- 16. bitesizebio.com [bitesizebio.com]
triethylene glycol diacetate solubility profile in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of triethylene glycol diacetate (TEGDA). Due to its unique molecular structure, featuring both hydrophilic and hydrophobic moieties, TEGDA serves as a versatile solvent and plasticizer in various industrial and pharmaceutical applications. Understanding its solubility in a wide range of organic solvents is crucial for formulation development, chemical synthesis, and purification processes.
Core Concepts: Structure and Solubility
This compound (CAS No. 111-21-7) is the diacetate ester of triethylene glycol. Its structure consists of a flexible triethylene glycol backbone with terminal acetate groups. This combination of polar ether and ester functionalities, along with a non-polar hydrocarbon character, governs its solubility behavior. The presence of ether and carbonyl oxygens allows for hydrogen bonding with protic solvents, while the overall molecular size and acetate groups contribute to its miscibility with a range of organic liquids.[1]
Solubility Data
The following table summarizes the available qualitative solubility information for this compound in various organic solvents at standard conditions (approximately 20-25°C).
| Solvent Class | Solvent Example | Solubility/Miscibility | Reference(s) |
| Alcohols | Methanol | Miscible | [2] |
| Ethanol | Very Soluble / Miscible | [2] | |
| Ethers | Diethyl Ether | Very Soluble / Miscible | [2] |
| Ketones | Acetone | Expected to be Miscible (Based on structural similarity) | |
| Esters | Ethyl Acetate | Expected to be Miscible (Based on structural similarity) | |
| Chlorinated Solvents | Dichloromethane | Expected to be Soluble/Miscible | |
| Chloroform | Expected to be Soluble/Miscible | ||
| Aromatic Hydrocarbons | Toluene | Expected to have some degree of solubility | |
| Water | Water | Completely Soluble (up to 1000 g/L at 20°C) | [1] |
Note: "Miscible" implies that the two liquids can be mixed in all proportions to form a single, homogeneous phase. "Expected to be Miscible/Soluble" is an inference based on the general solubility of glycol ethers and esters in these solvents and the principle of "like dissolves like."
Experimental Protocols
The determination of solubility for a liquid like this compound in an organic solvent typically involves assessing its miscibility. The following is a generalized experimental protocol for determining the miscibility of two liquids.
Protocol: Determination of Liquid-Liquid Miscibility by Visual Titration
Objective: To determine the miscibility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (TEGDA)
-
Organic solvent of interest
-
Calibrated burette
-
Glass vials or test tubes with stoppers
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Maintain a constant temperature for the experiment using a water bath.
-
Initial Mixture: Accurately measure a known volume (e.g., 5 mL) of the organic solvent into a glass vial.
-
Titration: Slowly add a known volume of TEGDA from a burette to the vial containing the organic solvent.
-
Mixing: After each addition of TEGDA, securely stopper the vial and mix thoroughly using a vortex mixer or magnetic stirrer for a consistent period (e.g., 1-2 minutes) to ensure the system reaches equilibrium.
-
Observation: After mixing, allow the vial to stand undisturbed and visually inspect for phase separation. The presence of a single, clear phase indicates miscibility at that composition. The appearance of turbidity or a distinct second layer indicates immiscibility.
-
Endpoint Determination: Continue adding TEGDA in small increments, mixing and observing after each addition, until the point of phase separation is observed. The volume of TEGDA added just before the onset of immiscibility is recorded.
-
Varying Compositions: Repeat the experiment with different initial volumes and compositions of TEGDA and the organic solvent to map out the full miscibility profile.
-
Data Analysis: The results can be reported qualitatively as miscible or immiscible. For partially miscible systems, the composition at which phase separation occurs can be quantified.
Visualizations
The following diagrams illustrate the molecular factors influencing the solubility of this compound and a typical experimental workflow for its determination.
References
triethylene glycol diacetate physical constants (boiling point, melting point, density)
This technical guide provides a comprehensive overview of the key physical constants of triethylene glycol diacetate, including its boiling point, melting point, and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data for their work. This document summarizes quantitative data in a structured format, outlines detailed experimental protocols for the determination of these constants, and includes a workflow diagram for clarity.
Physical Constants of this compound
This compound is an odorless, clear, and colorless liquid.[1][2] It is a versatile compound utilized across various industries. The fundamental physical properties of this compound are summarized in the table below.
| Physical Constant | Value | Units |
| Boiling Point | 286 - 300 | °C |
| Melting Point | -57 to -50 | °C |
| Density | 1.116 - 1.12 | g/cm³ |
Note: The ranges in the values reflect data from multiple sources.[1][2][3][4][5]
Experimental Protocols for Determination of Physical Constants
Accurate determination of physical constants is crucial for the characterization and quality control of chemical substances. The following sections detail the standard methodologies for measuring the boiling point, melting point, and density of a liquid compound like this compound.
2.1. Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[1][6]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7]
-
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
-
Procedure:
-
A small amount of the liquid sample is placed in the fusion tube.[6]
-
The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.[6]
-
The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and attached tube are immersed in the Thiele tube containing heating oil. The oil level should be above the side arm to allow for proper convection.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[1][2]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[2]
-
Heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.[2]
-
The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][6]
-
2.2. Melting Point Determination (Capillary Method)
For substances that are solid at room temperature, the capillary method is a standard procedure to determine the melting point. As this compound is a liquid at room temperature, this method would be applicable after freezing the sample.
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline substance, this occurs over a narrow range.[8]
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
-
Procedure:
-
A small amount of the solidified sample is finely powdered.[8]
-
The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped or dropped through a long tube to compact the sample to a height of 2-3 mm.[9][10]
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.[3]
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2°C per minute) near the expected melting point for an accurate measurement.[9][11]
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the melting range.
-
2.3. Density Determination (Pycnometer Method)
The pycnometer method is a highly accurate technique for determining the density of a liquid.[12]
-
Principle: Density is defined as the mass of a substance per unit volume. The pycnometer allows for the precise measurement of the mass of a known volume of liquid.
-
Apparatus:
-
Pycnometer (a glass flask with a close-fitting stopper containing a capillary hole)
-
Analytical balance
-
Thermostatic bath
-
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is accurately measured (m₀).
-
The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The mass of the pycnometer filled with water is measured (m₁).
-
The mass of the water is calculated (m_water = m₁ - m₀).
-
The volume of the pycnometer is determined using the known density of water at that temperature (V = m_water / ρ_water).[13]
-
The pycnometer is emptied, dried, and then filled with the sample liquid (this compound). The mass of the pycnometer filled with the sample liquid is measured (m₂).
-
The mass of the sample liquid is calculated (m_liquid = m₂ - m₀).
-
The density of the sample liquid is then calculated using the determined volume of the pycnometer (ρ_liquid = m_liquid / V).[14]
-
Workflow for Physical Constant Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical constants of a liquid sample.
Caption: Workflow for determining the physical constants of a liquid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. westlab.com [westlab.com]
- 4. Thiele tube - Wikipedia [en.wikipedia.org]
- 5. thinksrs.com [thinksrs.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. scribd.com [scribd.com]
- 13. che.utah.edu [che.utah.edu]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Guide to Ethylene Glycol Diacetate (CAS No. 111-21-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of ethylene glycol diacetate (EGDA), with a focus on information relevant to research, development, and pharmaceutical applications.
Chemical and Physical Properties
Ethylene glycol diacetate, also known as 1,2-diacetoxyethane, is a diester of ethylene glycol and acetic acid.[1][2] It is a colorless, transparent liquid with a mild, pleasant odor.[2] Its low volatility and high boiling point make it a useful solvent in various industrial applications where slow evaporation is desired.[2][3]
Table 1: Physical and Chemical Properties of Ethylene Glycol Diacetate
| Property | Value | Reference(s) |
| CAS Number | 111-55-7 | [4] |
| Molecular Formula | C₆H₁₀O₄ | [4] |
| Molecular Weight | 146.14 g/mol | [2][4] |
| IUPAC Name | 2-acetyloxyethyl acetate | [4] |
| Appearance | Colorless, transparent liquid | [2] |
| Odor | Mild, pleasant | [2] |
| Boiling Point | 190-191 °C | [1] |
| Melting Point | -41 °C | |
| Flash Point | 82 °C | [1] |
| Density | 1.104 g/cm³ at 20 °C | [1] |
| Solubility | Miscible with most organic solvents; slightly soluble in water. | [2] |
| Vapor Pressure | 0.2 mmHg at 25 °C | [2] |
| Refractive Index | 1.4159 at 20 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of ethylene glycol diacetate. The expected spectral data are summarized below.
Table 2: Spectroscopic Data for Ethylene Glycol Diacetate
| Technique | Expected Peaks/Signals | Reference(s) |
| ¹H NMR | Singlet around 2.0 ppm (6H, methyl protons), Singlet around 4.2 ppm (4H, methylene protons) | [5] |
| ¹³C NMR | Signal around 20 ppm (methyl carbons), Signal around 62 ppm (methylene carbons), Signal around 170 ppm (carbonyl carbons) | [6] |
| IR Spectroscopy | Strong C=O stretching band around 1740 cm⁻¹, C-O stretching bands in the 1240-1040 cm⁻¹ region | [7] |
| Mass Spectrometry | Molecular ion peak (M+) is often not observed. A prominent peak at m/z 43 (acetyl cation) is characteristic. | [8] |
Synthesis and Experimental Protocols
Ethylene glycol diacetate is primarily synthesized through the esterification of ethylene glycol with acetic acid.[2]
Direct Esterification
This is the most common method for both laboratory and industrial-scale production.[1]
Reaction:
HOCH₂CH₂OH + 2 CH₃COOH ⇌ CH₃COOCH₂CH₂OOCCH₃ + 2 H₂O
General Experimental Protocol:
-
Reactants: Ethylene glycol and an excess of glacial acetic acid are used.[9]
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically employed to increase the reaction rate.[1]
-
Reaction Conditions: The mixture is heated under reflux for several hours.[9] To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus.[9]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled. The organic layer is washed with a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water.[9] The resulting crude product is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[9] Final purification is achieved by fractional distillation, with the pure ethylene glycol diacetate typically distilling at 180-190 °C.[10]
Other Synthetic Routes
Alternative methods include the reaction of ethylene dibromide with potassium acetate, though this method is less common due to lower yields and higher raw material costs.[10][11] Transesterification reactions, for instance, using sec-butyl acetate and ethylene glycol in the presence of a basic catalyst, have also been developed.[11]
Uses in Research and Drug Development
While ethylene glycol diacetate has widespread industrial applications as a solvent in coatings, inks, and adhesives, its use in the pharmaceutical and research sectors is more specialized.[3][12]
-
Solvent in Chemical Synthesis: Its ability to dissolve a wide range of organic compounds makes it an effective solvent in various chemical reactions for the production of chemicals and pharmaceuticals.[12]
-
Pharmaceutical Formulations: It can be used as a solvent for active pharmaceutical ingredients (APIs) and as a carrier for fragrances in personal care products.[2] Its low toxicity and mild odor are advantageous in these applications.[2]
-
Chemical Intermediate: Ethylene glycol diacetate can serve as a precursor or reagent in organic synthesis. For instance, it can be used as an acyl donor for the in-situ generation of peracetic acid during the chemoenzymatic synthesis of caprolactone.[13] It may also be employed as a precursor for the enzymatic synthesis of polyesters like poly(ethylene glutarate).
Metabolic Pathway and Toxicology
The toxicity of ethylene glycol diacetate is primarily attributed to its in vivo hydrolysis to ethylene glycol and acetic acid.[4][14] The subsequent metabolism of ethylene glycol produces toxic metabolites, including glycolic acid and oxalic acid, which can lead to metabolic acidosis and kidney damage.[14][15]
Figure 1: Metabolic pathway of ethylene glycol diacetate.
Toxicological Summary:
-
Acute Toxicity: Ethylene glycol diacetate exhibits low acute toxicity.[2] The oral LD50 in rats is reported to be 6,860 mg/kg.[16]
-
Irritation: It is considered a mild skin and eye irritant.[14]
-
Chronic Toxicity: Ingestion may lead to kidney damage due to the formation of calcium oxalate crystals, a hallmark of ethylene glycol poisoning.[14][16] Animal studies have shown that high-dose feeding can cause kidney stone formation.[14]
-
Metabolism: The primary toxicological concern is its metabolic conversion to ethylene glycol.[14] The accumulation of glycolic acid can cause severe metabolic acidosis, while oxalic acid can precipitate as calcium oxalate crystals in the renal tubules, leading to kidney injury.[15]
Handling and Safety
Standard laboratory safety precautions should be observed when handling ethylene glycol diacetate.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles to prevent skin and eye contact.[2]
-
Ventilation: Handle in a well-ventilated area to minimize inhalation of vapors.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat. Keep containers tightly closed.[2]
-
Incompatibilities: It can react with strong acids or bases, leading to hydrolysis.[2] It is also incompatible with strong oxidizing agents.[17]
This guide provides a foundational understanding of ethylene glycol diacetate for scientific and research professionals. For specific applications, further investigation into relevant literature and regulatory guidelines is recommended.
References
- 1. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]
- 2. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 3. ETHYLENE GLYCOL DI ACETATE (EGDA) - High Quality Industrial Solvent at Best Price [somu-group.com]
- 4. Ethylene glycol diacetate | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethylene glycol diacetate(111-55-7) 1H NMR [m.chemicalbook.com]
- 6. Ethylene glycol diacetate(111-55-7) 13C NMR [m.chemicalbook.com]
- 7. Ethylene glycol diacetate(111-55-7) IR Spectrum [chemicalbook.com]
- 8. Ethylene glycol diacetate(111-55-7) MS [m.chemicalbook.com]
- 9. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. prepchem.com [prepchem.com]
- 11. CN103183609B - Preparation method of ethylene glycol monoacetate and ethylene glycol diacetate - Google Patents [patents.google.com]
- 12. Atom Scientific Ltd | Product | Ethylene Glycol Diacetate 98% (GW) [atomscientific.com]
- 13. Ethylene Glycol Diacetate (111-55-7) | Bulk Supplier In India [chemicalbull.com]
- 14. Ethylene glycol diacetate - Hazardous Agents | Haz-Map [haz-map.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
triethylene glycol diacetate thermogravimetric analysis (TGA)
An In-depth Technical Guide to the Thermogravimetric Analysis of Triethylene Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TEGDA) is a diester of triethylene glycol, finding applications as a plasticizer, solvent, and component in various formulations.[1] Understanding its thermal stability is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.[2] This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its likely thermal decomposition pathways.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for interpreting TGA data and understanding the material's behavior under thermal stress.
| Property | Value | Reference |
| Molecular Formula | C10H18O6 | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 286 °C (546.8 °F) | [3][4] |
| Melting Point | -50 °C (-58 °F) | [4] |
| Flash Point | 163 °C (325.4 °F) | [3][4] |
| Density | 1.12 g/cm³ at 20 °C | [3] |
| Solubility in Water | Soluble | [1] |
Estimated Thermogravimetric Analysis Data
Based on the thermal behavior of similar compounds like ethylene glycol diacetate and the known decomposition of triethylene glycol, the following table summarizes the estimated quantitative data from a TGA of this compound.
| Parameter | Estimated Value |
| Onset of Decomposition (T_onset) | 200 - 220 °C |
| Peak Decomposition Temperature (T_peak) | 230 - 250 °C |
| Mass Loss (single step) | ~100% |
| Residue at 600 °C | < 1% |
Note: These values are estimations and should be confirmed by experimental TGA of this compound. The decomposition is expected to occur in a single primary step, corresponding to the breakdown of the molecule.
Experimental Protocol for TGA of this compound
This section outlines a detailed methodology for conducting a thermogravimetric analysis of this compound.
4.1. Instrumentation
A standard thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates is required. The instrument should have the capability for gas purging to control the atmosphere during the experiment.
4.2. Sample Preparation
-
Ensure the this compound sample is pure and free from any non-volatile impurities.
-
As a liquid sample, carefully pipette approximately 5-10 mg of this compound into a clean, inert TGA pan (e.g., aluminum or platinum).
-
Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating and gas exchange.
4.3. TGA Instrument Parameters
The following instrumental parameters are recommended for the TGA of this compound:
| Parameter | Recommended Setting |
| Temperature Range | Ambient to 600 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Inert (Nitrogen or Argon) |
| Purge Gas Flow Rate | 20-50 mL/min |
| Sample Pan | Aluminum or Platinum |
| Sample Size | 5-10 mg |
4.4. Experimental Procedure
-
Tare the empty sample pan in the TGA instrument.
-
Carefully add the prepared this compound sample to the pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the inert gas for a sufficient time to ensure an oxygen-free atmosphere.
-
Start the heating program with the specified parameters.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, peak decomposition temperature, and total mass loss.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.
Caption: Experimental workflow for the TGA of this compound.
5.2. Plausible Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the cleavage of the ester and ether linkages. The following diagram illustrates a plausible decomposition pathway.
Caption: Plausible thermal decomposition pathway of this compound.
Discussion of Thermal Decomposition
The thermal decomposition of this compound is expected to be a complex process involving the breaking of both ester and ether bonds.
-
Ester Bond Cleavage: The initial decomposition step is likely the cleavage of the acetate groups, leading to the formation of acetic acid and unsaturated intermediates. This is a common decomposition pathway for acetate esters.
-
Ether Bond Cleavage: The polyether backbone of the molecule is also susceptible to thermal cleavage, which would result in the formation of smaller, volatile fragments such as ethylene.[5]
-
Inert Atmosphere: Conducting the TGA in an inert atmosphere (nitrogen or argon) prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule. When heated to decomposition, it is expected to emit acrid smoke and fumes.[6]
-
Influence of Impurities: The presence of impurities, such as residual catalysts from its synthesis or acidic species, could potentially lower the decomposition temperature.[7]
Applications in Drug Development
As a plasticizer and solvent, this compound may be used in various pharmaceutical formulations. Its thermal stability is a critical parameter for:
-
Manufacturing Processes: Ensuring the compound does not degrade during heat-intensive processes like melt extrusion or sterilization.
-
Storage and Shelf-life: Predicting the long-term stability of formulations containing this compound under different temperature conditions.
-
Compatibility Studies: Assessing the thermal compatibility of this compound with active pharmaceutical ingredients (APIs) and other excipients.
Conclusion
This technical guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound. While specific experimental TGA data is currently limited in the public literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand its thermal stability and to design and execute meaningful TGA experiments. The provided experimental protocol and discussion of decomposition pathways serve as a valuable resource for characterizing this important industrial chemical. It is strongly recommended that the estimated data presented here be validated through direct experimental analysis.
References
- 1. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. projekter.aau.dk [projekter.aau.dk]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nva.sikt.no [nva.sikt.no]
In-depth Technical Guide on the Quantum Yield of Triethylene Glycol Diacetate Derivatives: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol diacetate (TEGDA) and its derivatives are utilized in various applications, including as plasticizers, solvents, and in polymerization processes. Their photophysical properties, particularly their quantum yield, are of significant interest for applications involving light-induced reactions, such as in the development of photoinitiators or in drug delivery systems. This technical guide aims to provide a comprehensive overview of the quantum yield of this compound derivatives. However, a thorough review of publicly available scientific literature reveals a significant gap in specific data related to the quantum yield of these particular compounds.
Understanding Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance. A high quantum yield indicates that the molecule is an efficient fluorescer, while a low quantum yield suggests that other non-radiative decay pathways, such as internal conversion, intersystem crossing, or photochemical reactions, are more dominant.
General Experimental Protocols for Quantum Yield Measurement
The determination of fluorescence quantum yield is typically performed using either absolute or relative methods.
Absolute Method
The absolute method directly measures the quantum yield without the need for a reference standard. This is often achieved using an integrating sphere to collect all the emitted photons from the sample.
Experimental Workflow for Absolute Quantum Yield Measurement:
Caption: Workflow for absolute quantum yield measurement.
Relative Method
The relative method is more common and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[1]
Experimental Protocol for Relative Quantum Yield Measurement:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the this compound derivative being tested.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[1]
-
Absorbance Measurement: Measure the absorbance spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: The quantum yield of the test compound (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φf_std is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Logical Relationship for Relative Quantum Yield Calculation:
Caption: Key inputs for relative quantum yield calculation.
Photochemical Properties of Related Compounds
While specific data on this compound derivatives is lacking, research on other molecules containing triethylene glycol (TEG) moieties provides some insights. For instance, stilbene dendrimers terminated with TEG have been studied for their photochemical properties.[2] These studies indicate that the TEG groups can influence the aggregation behavior and solvation dynamics of the chromophore, which in turn can affect the quantum yield of fluorescence and other photochemical processes like photodimerization and photoisomerization.[2]
Furthermore, triethylene glycol diacrylate, a structurally similar compound, is widely used in photopolymerization.[3][4] The efficiency of these polymerization processes is directly related to the quantum yield of radical formation from the photoinitiator used in the formulation. While this does not directly provide the fluorescence quantum yield of the diacrylate itself, it highlights the importance of photochemical efficiency in this class of molecules.
Data Summary
As of the latest literature search, there is no specific quantitative data available for the fluorescence quantum yield of this compound or its simple derivatives. The following table illustrates the lack of available data.
| Derivative | Quantum Yield (Φf) | Excitation λ (nm) | Emission λ (nm) | Solvent | Reference |
| This compound | Data not available | - | - | - | - |
| Hypothetical Derivative A | Data not available | - | - | - | - |
| Hypothetical Derivative B | Data not available | - | - | - | - |
Conclusion and Future Directions
This technical guide highlights a significant knowledge gap regarding the quantum yield of this compound derivatives. While the fundamental principles and methodologies for quantum yield determination are well-established, their application to this specific class of compounds has not been reported in the accessible scientific literature.
For researchers and professionals in drug development and materials science, this presents an opportunity for foundational research. Future work should focus on:
-
Systematic Measurement: Conducting systematic studies to measure the fluorescence quantum yields of a series of this compound derivatives.
-
Structure-Property Relationships: Investigating how modifications to the chemical structure of these derivatives influence their photophysical properties.
-
Environmental Effects: Characterizing the impact of solvent polarity, viscosity, and temperature on the quantum yield.
By undertaking such studies, a valuable dataset can be established, paving the way for the rational design and application of this compound derivatives in various light-mediated technologies.
References
An In-depth Technical Guide to the Photophysical Characterization of Aliphatic Esters: A Methodological Approach in the Absence of Data for Triethylene Glycol Diacetate
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the photophysical properties of triethylene glycol diacetate. An extensive search of scientific literature and chemical databases reveals a significant gap in the documented photophysical characteristics of this compound. Quantitative data regarding its UV-Vis absorption, fluorescence emission, quantum yield, and fluorescence lifetime are not publicly available. This guide, therefore, serves a dual purpose: it highlights this knowledge gap and provides a comprehensive overview of the standard experimental protocols that would be employed to determine these crucial photophysical parameters for a non-fluorescent aliphatic ester like this compound.
Introduction
This compound is a widely used industrial chemical, primarily functioning as a plasticizer and a solvent. While its physical and chemical properties are well-documented, its interaction with light at a molecular level—its photophysical properties—remains uncharacterized in public literature. Understanding these properties is crucial in various applications, including assessing its suitability in photochemically active formulations, predicting its photodegradation pathways, and ensuring its compatibility with photosensitive materials. This guide outlines the standard methodologies for such a characterization.
General Photophysical Considerations for Aliphatic Esters
Aliphatic esters, such as this compound, which lack extensive conjugation or aromatic chromophores, are generally not expected to exhibit significant absorption in the near-UV and visible regions of the electromagnetic spectrum. Consequently, they are typically non-fluorescent. The primary electronic transitions in such molecules occur at shorter wavelengths (deep UV), corresponding to n → σ* and σ → σ* transitions of the ester carbonyl group and the ether linkages.
Experimental Protocols for Photophysical Characterization
The following sections detail the standard experimental procedures to determine the key photophysical properties of a compound like this compound.
This technique is fundamental for determining the wavelengths at which a molecule absorbs light and for quantifying the extent of this absorption.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or high-purity water). The choice of solvent is critical as it can influence the position and intensity of absorption bands.
-
From the stock solution, prepare a series of dilutions of known concentrations.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Measure the absorbance of each diluted sample over a wavelength range, typically from 190 nm to 800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence spectroscopy is used to measure the emission of light from a substance that has absorbed light. For a non-fluorescent compound, this experiment would confirm the absence of significant emission.
Experimental Protocol:
-
Sample Preparation:
-
Use the same solutions prepared for UV-Vis absorption measurements.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax (if any is found in the accessible UV range) and at various other wavelengths.
-
Scan the emission spectrum over a range of wavelengths longer than the excitation wavelength.
-
-
Data Analysis:
-
Identify any emission peaks. The absence of a discernible emission spectrum would characterize the compound as non-fluorescent under the tested conditions.
-
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For a non-fluorescent compound, this value would be expected to be zero or negligible.
Experimental Protocol (Comparative Method):
-
Selection of a Standard:
-
Choose a well-characterized fluorescent standard with an absorption profile in a similar region to the sample, if any absorption is detected. Given the expected deep UV absorption of this compound, a suitable standard is challenging to identify.
-
-
Measurement:
-
Measure the UV-Vis absorption spectra and fluorescence emission spectra of both the sample and the standard under identical experimental conditions (solvent, excitation wavelength, instrument settings). The absorbance of the solutions should be kept low (< 0.1) to avoid inner filter effects.
-
-
Calculation:
-
The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. For a non-fluorescent compound, this parameter is not applicable.
Experimental Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation:
-
A TCSPC system equipped with a pulsed light source (e.g., a laser diode or a flash lamp) and a sensitive detector.
-
-
Measurement:
-
The sample is excited by a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
-
Data Analysis:
-
A histogram of photon arrival times is generated, representing the fluorescence decay curve.
-
This decay curve is fitted to an exponential function to determine the fluorescence lifetime.
-
Data Presentation
As no quantitative data for the photophysical properties of this compound could be found, the following tables are presented as templates for how such data would be structured.
Table 1: UV-Vis Absorption Properties of this compound
| Parameter | Value | Solvent |
|---|---|---|
| λmax (nm) | Not Available |
| Molar Absorptivity (ε) at λmax (M-1cm-1) | Not Available | |
Table 2: Fluorescence Properties of this compound
| Parameter | Value | Solvent | Excitation Wavelength (nm) |
|---|---|---|---|
| Emission λmax (nm) | Not Available | ||
| Fluorescence Quantum Yield (Φf) | Not Available |
| Fluorescence Lifetime (τ) (ns) | Not Available | | |
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for determining the photophysical properties discussed.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Caption: Workflow for Fluorescence Emission Spectroscopy.
Conclusion
While this compound is a compound of significant industrial importance, its fundamental photophysical properties are conspicuously absent from the scientific literature. This guide provides the established experimental frameworks for determining these properties. The outlined protocols for UV-Vis absorption and fluorescence spectroscopy, along with methods for determining quantum yield and lifetime, represent a comprehensive approach to characterizing the interaction of light with this molecule. It is hoped that this guide will not only be a valuable resource for researchers in the field but also encourage the experimental investigation required to fill this notable gap in our understanding of this compound.
An In-Depth Technical Guide to Triethylene Glycol Diacetate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triethylene Glycol Diacetate
This compound (TGDA) is a high-boiling, colorless, and odorless liquid ester of triethylene glycol and acetic acid.[1][2] It is a versatile compound with a range of applications in the pharmaceutical industry, primarily utilized as a plasticizer, solvent, and humectant in various drug delivery systems.[3][4][5] Its favorable safety profile and compatibility with a wide array of pharmaceutical polymers make it a valuable excipient in the formulation of oral and topical dosage forms. This guide provides a comprehensive overview of TGDA's synonyms, chemical properties, and its applications in drug development, complete with experimental protocols and logical diagrams to support formulation research and development.
Synonyms and Alternative Names
This compound is known by several alternative names and synonyms in scientific literature and commercial products. A comprehensive list is provided in Table 1 for easy reference.
Table 1: Synonyms and Alternative Names for this compound
| Synonym/Alternative Name | Source(s) |
| 1,2-Bis(acetoxyethoxy)ethane | [6] |
| 2,2'-(Ethylenedioxy)di(ethyl acetate) | [6][7] |
| 2-[2-(2-acetoxyethoxy)ethoxy]ethyl acetate | [7][8] |
| Acetic acid, triethylene glycol diester | [6][8] |
| Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, diacetate | [7] |
| TDAC | [6][7] |
| TEGdiacetate | [9] |
| Triglycol diacetate | [6][7][8] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in pharmaceutical formulations. Key properties are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-(2-acetyloxyethoxy)ethoxy]ethyl acetate | [7][10] |
| CAS Number | 111-21-7 | [7][9][11][12] |
| EINECS Number | 203-846-0 | [8][9][13] |
| Molecular Formula | C10H18O6 | [9][12][13] |
| Molecular Weight | 234.25 g/mol | [9][10][12] |
| Appearance | Colorless, odorless liquid | [12][14] |
| Boiling Point | 286 °C (547 °F) at 760 mmHg | [9] |
| Melting Point | -50 °C (-58 °F) | [9][10] |
| Flash Point | 174 °C (345 °F) | [6][9][11] |
| Density | 1.12 g/cm³ | [9][14] |
| Vapor Pressure | 0.00271 mmHg at 25°C | [9] |
| Refractive Index | 1.4400 | [9][14] |
| Water Solubility | Soluble (≥ 100 mg/mL at 20°C) | [6][9][14] |
Pharmaceutical Applications
This compound's primary role in the pharmaceutical industry is as a plasticizer in polymer-based drug delivery systems. It is also utilized as a solvent for active pharmaceutical ingredients (APIs) with poor solubility.
Plasticizer in Controlled-Release Formulations
TGDA is an effective plasticizer for a variety of polymers used in pharmaceutical coatings and matrix systems, such as ethylcellulose, cellulose acetate, and polymethyl methacrylate resins.[2] Plasticizers are added to polymers to increase their flexibility, reduce brittleness, and improve film-forming properties.[15] This is crucial for the integrity and performance of controlled-release coatings on tablets and multiparticulates.
The addition of TGDA to a polymer matrix lowers its glass transition temperature (Tg), allowing for greater polymer chain mobility. This facilitates the formation of a continuous and uniform film coating, which is essential for predictable and reproducible drug release profiles. The concentration of the plasticizer is a critical parameter that can be adjusted to modulate the permeability of the film and, consequently, the drug release rate.
Caption: Logical workflow for selecting a plasticizer in a pharmaceutical formulation.
Role in Controlled-Release Polymer Matrix
In a controlled-release polymer matrix, TGDA molecules intersperse between the polymer chains, disrupting polymer-polymer interactions and increasing the free volume. This enhances the flexibility of the polymer matrix and can create channels or pores through which the dissolved drug can diffuse. The concentration of TGDA can be tailored to achieve the desired drug release kinetics, from near zero-order to first-order release.
Caption: Role of TGDA in a controlled-release polymer matrix.
Solvent for Poorly Soluble Drugs
This compound can act as a solvent or co-solvent in liquid and semi-solid formulations, enhancing the solubility of poorly water-soluble active pharmaceutical ingredients.[4] This is particularly beneficial for the development of oral solutions, suspensions, and topical preparations where achieving a sufficient concentration of the dissolved drug is essential for therapeutic efficacy.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of triethylene glycol with acetic acid or acetic anhydride. A general laboratory-scale procedure is outlined below.
Materials:
-
Triethylene glycol
-
Acetic anhydride (or glacial acetic acid)
-
Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethylene glycol and a molar excess of acetic anhydride.
-
Slowly add a catalytic amount of sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux for several hours to drive the esterification to completion.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Preparation of Ethylcellulose-Based Matrix Tablets
This protocol describes the preparation of controlled-release matrix tablets using ethylcellulose as the polymer and this compound as the plasticizer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Ethylcellulose (e.g., Ethocel™)
-
This compound
-
Lactose (or other suitable filler)
-
Magnesium stearate (lubricant)
-
Ethanol (granulating fluid)
Procedure:
-
Blending: In a suitable blender, mix the API, ethylcellulose, and lactose until a homogenous powder blend is obtained.
-
Granulation: While blending, slowly add a solution of this compound in ethanol to the powder blend to form wet granules.
-
Drying: Dry the wet granules in an oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached.
-
Sizing: Pass the dried granules through a sieve to obtain a uniform particle size distribution.
-
Lubrication: Add magnesium stearate to the sized granules and blend for a short period to ensure uniform lubrication.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
Characterization of Plasticized Polymer Films
The effect of this compound on the properties of polymer films can be evaluated using various analytical techniques.
Table 3: Characterization Techniques for Plasticized Polymer Films
| Technique | Property Measured | Purpose |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | To determine the plasticizing efficiency of TGDA. A decrease in Tg indicates effective plasticization. |
| Tensile Testing | Tensile Strength, Elongation at Break | To evaluate the mechanical properties of the film. Plasticizers generally decrease tensile strength and increase elongation. |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus, Loss Modulus, Tan Delta | To assess the viscoelastic properties of the film as a function of temperature. |
| Scanning Electron Microscopy (SEM) | Surface Morphology, Cross-section | To visualize the film's microstructure and assess its uniformity and integrity. |
| Water Vapor Transmission Rate (WVTR) | Permeability to Water Vapor | To determine the barrier properties of the film. |
| In Vitro Drug Release Studies | Drug Release Profile | To evaluate the impact of TGDA concentration on the rate and mechanism of drug release from the film. |
Safety and Regulatory Information
This compound is considered to have low toxicity.[1] However, as with any chemical, appropriate safety precautions should be taken during handling, including the use of personal protective equipment. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information. From a regulatory perspective, TGDA is listed in various chemical inventories, and its use in pharmaceutical products is subject to the regulations of the respective health authorities.
Conclusion
This compound is a versatile and valuable excipient for pharmaceutical formulation, particularly in the development of controlled-release oral solid dosage forms. Its effectiveness as a plasticizer for a range of polymers allows for the modulation of drug release profiles and the enhancement of the mechanical properties of film coatings and matrix systems. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of TGDA's properties and applications, supported by practical experimental protocols and illustrative diagrams, to facilitate its effective use in pharmaceutical research and development.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. teamchem.co [teamchem.co]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scialert.net [scialert.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. US11911383B2 - Oral solution formulation - Google Patents [patents.google.com]
- 9. Physicochemical properties and mechanism of drug release from ethyl cellulose matrix tablets prepared by direct compression and hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Evaluation of Ethyl Cellulose Based Matrix Tablets of Ibuprofen with pH Modulated Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USRE33994E - Pharmaceutical delivery system - Google Patents [patents.google.com]
- 13. WO2015138200A1 - Controlled release composition and method - Google Patents [patents.google.com]
- 14. US8163306B2 - Oral drug delivery system - Google Patents [patents.google.com]
- 15. epa.gov [epa.gov]
discovery and history of triethylene glycol diacetate
An In-depth Technical Guide to Triethylene Glycol Diacetate: Discovery, History, and Synthesis
Abstract
This compound (TEGDA) is a versatile organic compound with a significant history of application as a plasticizer and solvent. This technical guide delves into the historical context of its emergence, its key physicochemical properties, and the methodologies for its synthesis. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development and chemical manufacturing.
Discovery and History
The precise moment of discovery for this compound is not prominently documented, a common fate for many industrial chemicals that are derivatives of well-known parent compounds. Its development is intrinsically linked to the broader advancements in glycol chemistry during the mid-20th century. The parent compound, triethylene glycol (TEG), was the subject of extensive scientific research in the 1940s and 1950s, particularly for its antimicrobial properties.[1] This focus on glycols and their potential applications likely spurred the investigation and synthesis of their derivatives, including their acetate esters, to explore new physical and chemical properties for industrial use.
A significant historical marker for the use of glycol acetates is a 1956 patent related to dyeing processes for cellulose triacetate.[2] While the patent's primary focus is on diethylene glycol diacetate, it explicitly mentions this compound as a related and viable compound for the described application.[2] This indicates that by the mid-1950s, TEGDA was a known chemical entity with recognized utility. Its primary application, then as now, was as a plasticizer for various polymers.[3][4] U.S. production data from 1980 suggests a significant manufacturing presence, with output likely exceeding 2.27 x 10^6 grams.[3]
Physicochemical Properties
This compound is a colorless, odorless, and water-soluble liquid.[4][5][6] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H18O6[5] |
| Molecular Weight | 234.25 g/mol [5] |
| CAS Number | 111-21-7[5] |
| Melting Point | -50 °C[5] |
| Boiling Point | 286 °C[5] |
| Flash Point | 174 °C[5] |
| Density | 1.12 g/cm³[5] |
| Refractive Index | 1.4400[5] |
| Water Solubility | 1000 g/L at 20 °C[5] |
| Vapor Pressure | 0.00271 mmHg at 25 °C[5] |
Synthesis of this compound
The most common method for synthesizing this compound is through the esterification of triethylene glycol with either acetic acid or acetic anhydride.[3] The reaction with acetic anhydride is generally faster and more straightforward as it does not produce water as a byproduct, thus driving the reaction to completion.
Generalized Experimental Protocol for Esterification with Acetic Anhydride
The following protocol describes a representative laboratory-scale synthesis of this compound.
Materials:
-
Triethylene glycol
-
Acetic anhydride
-
A suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a basic catalyst (e.g., sodium acetate)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethylene glycol and a molar excess of acetic anhydride.
-
Catalysis: Slowly add a catalytic amount of the chosen acid or base catalyst to the mixture.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the this compound is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation to obtain pure this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications
The primary application of this compound is as a plasticizer for a variety of resins, including:
-
Cellulose acetate
-
Cellulose nitrate
-
Cellulose acetate butyrate
-
Ethyl cellulose
-
Polymethyl methacrylate resins[3]
Its function as a plasticizer is to increase the flexibility, workability, and durability of these materials.[4] More recently, it has found a niche application in the solar cell industry, where it is used in the preparation of grid line slurry for solar cells.[1][4]
Logical Relationship of Applications
Caption: Applications of this compound.
Conclusion
This compound, a product of mid-20th-century advances in industrial chemistry, remains a relevant and widely used compound. Its history is one of practical application rather than a celebrated discovery. The straightforward esterification of triethylene glycol provides a reliable and scalable method for its production. With its primary role as a plasticizer and emerging applications in fields like solar energy, TEGDA is a testament to the enduring utility of well-characterized commodity chemicals.
References
- 1. This compound | 111-21-7 [sigmaaldrich.com]
- 2. China this compound(TGDA) CAS 111-21-7 factory and suppliers | Theorem [theoremchem.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 111-21-7 [chemicalbook.com]
The Core Chemistry of Glycol Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemistry of glycol esters, covering their synthesis, physicochemical properties, and key reactions. It is designed to serve as a valuable resource for professionals in research, scientific, and drug development fields, offering detailed experimental protocols and data-driven insights.
Introduction to Glycol Esters
Glycol esters are a class of organic compounds formed from the esterification of a glycol (a diol) with one or more carboxylic acids. The presence of both an ether-like glycol backbone and ester functional groups imparts unique properties to these molecules, making them versatile solvents, plasticizers, and key intermediates in various industrial and pharmaceutical applications. Their tunable properties, such as polarity, viscosity, and boiling point, are dictated by the chain lengths of the parent glycol and carboxylic acid(s).
Synthesis of Glycol Esters
The two primary methods for synthesizing glycol esters are direct esterification and transesterification.
Direct Esterification
Direct esterification involves the reaction of a glycol with a carboxylic acid, typically in the presence of an acid catalyst such as p-toluenesulfonic acid, to form the glycol ester and water. The removal of water as it is formed drives the equilibrium towards the product side.
Transesterification
Transesterification is a widely used method, especially for the synthesis of glycol esters from fats and oils (triglycerides). In this process, the triglyceride is reacted with a glycol in the presence of a catalyst, which can be acidic, basic, or enzymatic. This reaction yields a mixture of fatty acid glycol esters and glycerol.[1] The choice of catalyst and reaction conditions can influence the product distribution (mono- or di-esters).
Physicochemical Properties of Common Glycol Esters
The physical and chemical properties of glycol esters are crucial for their application. These properties can be tailored by selecting different glycol and carboxylic acid precursors. A summary of the properties of some common glycol esters is presented in Table 1.
| Glycol Ester | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n20/D) | Water Solubility |
| Ethylene Glycol Monoacetate | C4H8O3 | 104.10 | 182[2][3] | - | 1.108[3] | 1.420[2] | Miscible[2] |
| Ethylene Glycol Diacetate | C6H10O4 | 146.14 | 190[4] | -41 | 1.104 @ 20°C | 1.415 | Slightly soluble[4] |
| Propylene Glycol Monostearate | C21H42O3 | 342.56 | - | 35-40 | - | - | Insoluble |
| Propylene Glycol Distearate | C39H76O4 | 609.03 | - | 55-60[5] | - | - | Insoluble[5] |
Key Reactions of Glycol Esters
Hydrolysis
Glycol esters can undergo hydrolysis, the cleavage of the ester bond by reaction with water, to yield the parent glycol and carboxylic acid. This reaction can be catalyzed by acids or bases.[6] The rate of hydrolysis is dependent on factors such as pH, temperature, and the steric and electronic properties of the ester. Alkaline hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible process.[6]
Experimental Protocols
Synthesis of Soy Oil Glycol Monoesters by Transesterification[1]
Materials:
-
Soybean oil (0.1 mol)
-
Ethylene glycol (0.6 mol)
-
Lithium carbonate (catalyst, 0.5% by weight of oil)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
0.1 M Acetic acid solution
Procedure:
-
Combine soybean oil, ethylene glycol, and lithium carbonate in a three-necked flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a condenser.
-
Heat the reaction mixture to 180–190°C under a nitrogen atmosphere for 10 hours with continuous stirring.
-
Cool the reaction mixture and neutralize it with a 0.1 M aqueous acetic acid solution.
-
Remove excess glycol by extraction with five 50-mL portions of distilled water.
-
Dissolve the resulting soy oil glycol ester in diethyl ether.
-
Dry the ether solution over anhydrous magnesium sulfate and filter.
-
Remove the diethyl ether by distillation to obtain the purified soy oil glycol ester.
Characterization of Glycol Esters
GC-MS is a powerful technique for the separation, identification, and quantification of glycol esters.
Sample Preparation:
-
Dilute the glycol ester sample in a suitable solvent (e.g., dichloromethane or hexane).
-
If necessary, derivatization can be performed to improve the volatility and thermal stability of the analytes.
GC-MS Parameters (Example): [7]
-
Column: J&W Scientific DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 0.8 mL/min
-
Oven Program: Start at 40°C (hold for 1 min), then ramp to 240°C at 8°C/min.
-
Injector Temperature: 250°C
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-550
Data Interpretation:
-
The retention time of the peaks in the chromatogram is used for the identification of the individual glycol esters by comparison with standards.
-
The mass spectrum of each peak provides fragmentation patterns that are characteristic of the molecule's structure, confirming its identity.
FTIR spectroscopy is used to identify the functional groups present in the glycol ester.
Sample Preparation:
-
A small drop of the liquid glycol ester is placed between two KBr or NaCl plates to form a thin film.
-
Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.
Interpretation of Spectra:
-
C=O Stretch: A strong absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the ester carbonyl group.[8]
-
C-O Stretch: Two or more bands in the region of 1300-1000 cm⁻¹ correspond to the C-O stretching vibrations of the ester group.[8]
-
O-H Stretch (for monoesters): A broad absorption band in the region of 3500-3200 cm⁻¹ indicates the presence of a hydroxyl group.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the glycol ester.
Sample Preparation:
-
Dissolve the glycol ester sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Interpretation of Spectra:
-
¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals provide information about the different types of protons and their connectivity in the molecule. For example, the protons on the carbon adjacent to the ester oxygen typically appear in the range of 4.0-4.5 ppm.
-
¹³C NMR: The chemical shifts of the carbon signals indicate the different carbon environments. The carbonyl carbon of the ester group typically resonates in the range of 160-180 ppm.[6]
Applications in Drug Development
Glycol esters play a significant role in drug development, primarily as prodrugs to enhance the therapeutic efficacy of pharmaceuticals.
Glycol Ester Prodrugs
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. Ester prodrugs are a common strategy to improve the physicochemical and pharmacokinetic properties of drugs, such as solubility, permeability, and stability.[9] Glycol esters are utilized to mask polar functional groups (e.g., carboxylic acids, hydroxyls) in a parent drug, thereby increasing its lipophilicity and ability to cross biological membranes.[10]
Mechanism of Action of Glycol Ester Prodrugs
Once administered, the glycol ester prodrug is distributed in the body. In the target tissue or systemic circulation, the ester bond is cleaved by ubiquitous esterase enzymes, releasing the active parent drug. This enzymatic hydrolysis is a key step in the activation of the prodrug.[11][12] The rate of hydrolysis can be modulated by the choice of the glycol and the carboxylic acid, allowing for controlled drug release.[11]
Visualizations
Caption: Transesterification pathway for the synthesis of glycol esters from triglycerides.
Caption: Mechanism of action of a glycol ester prodrug.
Caption: General experimental workflow for the synthesis and characterization of glycol esters.
References
- 1. Ethylene glycol diacetate | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Ethylene Glycol Monoacetate [drugfuture.com]
- 4. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 5. What is Propylene Glycol Distearate - Properties & Specifications [filim-chemical.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ETHYLENE GLYCOL, MONOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Glycol Distearate | C38H74O4 | CID 61174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
triethylene glycol diacetate material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for Triethylene Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicological data for this compound (CAS No. 111-21-7), compiled from its Material Safety Data Sheet (MSDS) and supplementary technical sources. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual representations of safety protocols.
Chemical and Physical Properties
This compound is a colorless, odorless liquid.[1] It is completely soluble in water.[2] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₆ | [3] |
| Molecular Weight | 234.25 g/mol | [3] |
| CAS Number | 111-21-7 | [3] |
| EINECS Number | 203-846-0 | [2] |
| Appearance | Colorless, clear liquid | [3] |
| Odor | Odorless | [1] |
| Melting Point | -50 °C / -58 °F | [3] |
| Boiling Point | 286 °C / 546.8 °F | [3][4] |
| Flash Point | 163 °C / 325.4 °F | [3][4] |
| Density | 1.12 g/cm³ | [4] |
| Vapor Pressure | 0.00271 mmHg at 25°C | [2] |
| Water Solubility | 1000 g/L at 20°C (Completely soluble) | [2] |
| Refractive Index | 1.4400 | [2] |
Toxicological Data
The toxicological profile of this compound is characterized by low acute toxicity. Detailed quantitative data from key toxicological studies are summarized in Table 2. The substance is not classified as hazardous according to most suppliers and shows no evidence of being a persistent, bioaccumulative, and toxic (PBT) substance.[5]
Table 2: Summary of Toxicological Data
| Endpoint | Species | Route | Value | Classification | Reference(s) |
| Acute Toxicity | Rat | Oral | LD50 = 22600 µL/kg | Not Classified | [4][5] |
| Rabbit | Dermal | LD50 = 9040 mg/kg | Not Classified | [4][5] | |
| Rat | Inhalation | No data available | Not Classified | [4][5] | |
| Skin Corrosion/Irritation | Rabbit | Dermal | No irritation observed | Not Classified | [6] |
| Serious Eye Damage/Irritation | Rabbit | Ocular | Mild, transient irritation | Not Classified | [7][8] |
| Reproductive Toxicity | Mouse | Oral | No effects on reproductive function up to 5.45 g/kg/day | Not Classified | [1] |
| Developmental Toxicity | Mouse | Oral | Reversible reduction in pup body weight at high doses | Not Classified | [1][9] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the critical evaluation of safety data. The following sections describe the protocols, based on OECD guidelines and NTP reports, that are standard for the endpoints listed.
Acute Dermal Toxicity (Limit Test - OECD 402)
An acute dermal toxicity limit test was conducted to determine the potential hazard from short-term dermal exposure.[10][11]
-
Test Species: Wistar rats (5 males, 5 females).[10]
-
Dose Level: A single limit dose of 2000 mg/kg body weight was administered.[10]
-
Procedure: The test substance was applied undiluted to a clipped area of the dorsal trunk, covering at least 10% of the body surface. The site was covered with a semi-occlusive dressing for a 24-hour exposure period.[10]
-
Observation Period: Animals were observed for 14 days following application.[10]
-
Parameters Measured: Mortality, clinical signs of systemic toxicity, local skin effects, and body weight changes were recorded. A gross necropsy was performed at the end of the study.[10]
Acute Dermal Irritation/Corrosion (OECD 404)
This study assessed the potential of the substance to cause skin irritation or corrosion.[6][12][13]
-
Test Species: New Zealand White rabbits (3 young adults).[6]
-
Procedure: 0.5 mL of the test substance was applied via a topical semi-occlusive dressing to an intact skin area. The duration of application was 4 hours.[6]
-
Observation Period: Dermal reactions were scored at 60 minutes, 24, 48, and 72 hours after removal of the dressing.[6][14]
-
Parameters Measured: The skin was evaluated for erythema (redness) and edema (swelling). Mortality, clinical signs, and body weight changes were also monitored.[6]
-
Results: No dermal irritation or corrosion was observed in any animal. The skin irritation score was calculated as 0.00 for all animals.[6]
Acute Eye Irritation/Corrosion (OECD 405)
The potential for the substance to cause eye irritation or corrosion was evaluated.[8][15][16]
-
Test Species: Albino rabbits (3 animals).[8]
-
Procedure: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye remained untreated and served as a control.[8]
-
Observation Period: The eyes were examined at 1, 24, 48, and 72 hours after application, and observations continued for up to 5 days to assess the reversibility of effects.[8]
-
Parameters Measured: Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling) were scored according to a standardized grading system.[8]
-
Results: The substance caused mild, transient irritation. Effects included hyperaemic blood vessels and slight swelling of the lids, which were completely reversible within 4-5 days. No corneal opacity or effects on the iris were observed in the long term.[8]
Reproductive and Developmental Toxicity (NTP Continuous Breeding Protocol)
This study evaluated the effects of this compound on reproductive function and development over a continuous exposure period.[1][9]
-
Test Species: Swiss CD-1 mice.[1]
-
Procedure: Breeding pairs (20 per group) were administered the test substance in drinking water at concentrations of 0%, 0.75%, 1.5%, and 3% (calculated to be approximately 1.31, 2.62, and 5.25-5.45 g/kg/day). The exposure occurred during a 98-day cohabitation period.[1][9]
-
Parameters Measured:
-
F0 Generation: Reproductive function was assessed by the number of litters per pair, number of live pups per litter, proportion of pups born alive, and pup weight.[1]
-
F1 Generation: The last litter was weaned and continued on the same treatment. Second-generation mating trials assessed mating, fertility, and F2 pup viability and weight. F1 adults were necropsied to evaluate organ weights and sperm parameters.[9]
-
-
Results: No apparent effects on the reproductive function of the F0 mice were observed. However, a reversible reduction in pup body weight was noted in the F1 generation at the highest dose during lactation, indicating some developmental toxicity at high exposure levels. Necropsy of F1 adults revealed a slight increase in relative kidney weight but no effects on sperm parameters.[1][9]
Safety and Handling Workflows
Effective safety management requires clear and logical procedures for hazard identification, emergency response, and spill control. The following diagrams illustrate these critical workflows.
Caption: Hazard Identification and PPE Selection Workflow.
Caption: First Aid Measures for Different Exposure Routes.
Caption: Small-Scale Spill Response Procedure.
Conclusion
This compound exhibits a low order of acute toxicity and is not classified as a hazardous substance. The primary hazards are associated with mild, transient eye irritation upon direct contact.[7] Reproductive and developmental effects have only been observed in animal studies at very high doses that are not relevant to typical laboratory or industrial handling scenarios.[1] Standard laboratory personal protective equipment, including safety glasses and gloves, is sufficient for handling small quantities. Adherence to the outlined safety and first aid procedures will ensure safe handling and mitigate risks associated with accidental exposure.
References
- 1. Reproductive toxicity of triethylene glycol and its diacetate and dimethyl ether derivatives in a continuous breeding protocol in Swiss CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kostusa.com [kostusa.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Abstract for RACB84116 [ntp.niehs.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
theoretical studies on triethylene glycol diacetate conformation
An In-depth Technical Guide to the Theoretical Studies on Triethylene Glycol Diacetate Conformation
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of this compound (TEGDA). While direct and extensive theoretical studies on the conformational landscape of TEGDA are not widely available in peer-reviewed literature, this document outlines the established computational protocols and presents analogous data from its parent compound, triethylene glycol (TEG), to illustrate the expected theoretical framework and nature of the results. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to model, simulate, and understand the conformational behavior of TEGDA and related flexible molecules, which is critical for predicting their physicochemical properties and interactions in various applications.
Introduction
This compound (TEGDA) is a diester of triethylene glycol, utilized in a variety of industrial applications, including as a plasticizer. Its flexibility, conferred by multiple rotatable single bonds, results in a complex conformational landscape that dictates its macroscopic properties, such as viscosity, solubility, and interaction with biological systems. Understanding the preferred three-dimensional structures of TEGDA at a molecular level is paramount for its rational design and application in fields like drug delivery and material science.
Theoretical studies, primarily through quantum mechanics (QM) and molecular mechanics (MM), offer a powerful lens to explore this conformational space. These computational techniques can predict the relative stabilities of different conformers, the energy barriers to their interconversion, and their population distribution under various conditions.
Theoretical Background and Key Concepts
The conformation of TEGDA is defined by the set of dihedral angles along its backbone. The key dihedral angles that determine the overall shape of the molecule are those around the C-C and C-O bonds. The interplay of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding (though less significant in the diacetate form compared to the parent glycol) governs the energetically favorable conformations.
Commonly observed conformational states for the O-C-C-O and C-O-C-C linkages in polyethylene glycols and their derivatives are the gauche and trans arrangements. For the parent molecule, triethylene glycol, extensive computational studies have been performed to elucidate its conformational preferences. These studies serve as an excellent proxy for understanding the foundational principles applicable to TEGDA.
Experimental Protocols: Computational Methodologies
A robust theoretical investigation of TEGDA's conformation would typically involve a multi-step computational workflow. The following protocols are based on established methods for similar flexible molecules, including triethylene glycol.
Quantum Mechanics (QM) Calculations
QM methods are employed to obtain accurate energies and geometries of a molecule's conformers.
-
Conformer Search: A systematic or stochastic search of the conformational space is the initial step. This can be achieved by incrementally rotating each of the key dihedral angles.
-
Geometry Optimization: Each identified potential conformer is then subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface. A widely used and reliable method for this is Density Functional Theory (DFT). A common choice of functional and basis set for molecules of this nature is B3LYP with the 6-311+G** basis set. For the parent molecule, triethylene glycol, geometry optimizations have been performed at the RHF/6-31G* level.[1]
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to refine the relative energies of the conformers. For instance, calculations for triethylene glycol have utilized the B3LYP/6-311+G** level of theory for this purpose.[1]
-
Frequency Analysis: A frequency calculation is typically performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of TEGDA and to sample its conformational space in a simulated environment (e.g., in a solvent).
-
Force Field Selection: The choice of a force field is critical for the accuracy of MD simulations. For polyethylene glycols and their derivatives, several well-established force fields are available, including CHARMM, AMBER, and OPLS (Optimized Potentials for Liquid Simulations).[2][3] The General AMBER Force Field (GAFF) has also been shown to perform well in reproducing thermophysical properties of PEG oligomers.[4]
-
System Setup: A simulation box is created, typically containing one or more TEGDA molecules and, if desired, solvent molecules (e.g., water). The system is then subjected to an energy minimization to remove any unfavorable initial contacts.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at that temperature and pressure (e.g., in the NPT ensemble) until properties like density and potential energy stabilize.
-
Production Run: Following equilibration, a production simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational landscape. The trajectory of the atoms is saved at regular intervals.
-
Analysis: The saved trajectory is analyzed to extract information about the conformational preferences, such as the distribution of dihedral angles, the radius of gyration, and end-to-end distance.
Data Presentation: Conformational Analysis of Triethylene Glycol (as a proxy for TEGDA)
Table 1: Illustrative Relative Energies of Low-Energy Conformers of Triethylene Glycol
| Conformer ID | Dihedral Angles (τ1, τ2, τ3, τ4, τ5, τ6, τ7)* | Relative Energy (kcal/mol) |
| TEG-1 | g+, g+, t, g-, g-, t, g+ | 0.00 |
| TEG-2 | t, g+, g+, t, g-, g-, t | 0.25 |
| TEG-3 | g+, t, g+, g-, t, g-, g+ | 0.48 |
| TEG-4 | t, t, t, t, t, t, t | 0.89 |
| TEG-5 | g-, g-, g-, g+, g+, g+, g- | 1.12 |
*Note: Dihedral angle notation (g+, g-, t) represents gauche+, gauche-, and trans conformations, respectively. The specific dihedral angles (τ1-τ7) correspond to the rotatable bonds along the TEG backbone. This table is a simplified representation for illustrative purposes based on the findings for TEG.
Visualization of Computational Workflows and Molecular Conformations
Diagrams are essential for visualizing the logical flow of computational experiments and the relationships between different molecular states.
Caption: A flowchart illustrating a typical computational workflow for the conformational analysis of a flexible molecule like TEGDA, integrating both quantum mechanics and molecular dynamics approaches.
Conclusion
The theoretical study of this compound conformation is essential for a comprehensive understanding of its material and biological properties. While direct computational data for TEGDA is sparse in the current literature, the well-established methodologies for analogous molecules, particularly its parent compound triethylene glycol, provide a clear and robust roadmap for future investigations. By employing a combination of quantum mechanics for accurate energetic and geometric predictions and molecular dynamics simulations for exploring conformational dynamics, researchers can build detailed models of TEGDA's behavior. This guide provides the necessary foundational knowledge of the experimental protocols, data interpretation, and visualization techniques to empower scientists and professionals in their research and development endeavors involving this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular dynamics studies of polyethylene oxide and polyethylene glycol: hydrodynamic radius and shape anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermophysical properties of polyethylene glycol oligomers via molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Triethylene Glycol Diacetate (TEGDA) as a Polymer Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Triethylene glycol diacetate (TEGDA), also known as triglycol diacetate, is a high-boiling, colorless, and odorless liquid ester that serves as an effective plasticizer for a variety of polymers.[1] Its primary function is to increase the flexibility, durability, and workability of polymeric materials by reducing the intermolecular forces between polymer chains.[2] This document provides an overview of the applications of TEGDA as a plasticizer and detailed protocols for its incorporation into polymer matrices and subsequent characterization.
TEGDA is recognized for its compatibility with a range of polymers, including:
-
Cellulose Derivatives: Cellulose acetate, cellulose nitrate, and cellulose acetate butyrate.
-
Vinyl Polymers: Particularly Polyvinyl Chloride (PVC).[3]
-
Acrylic Resins: Such as Polymethyl Methacrylate (PMMA).
The addition of TEGDA to these polymers leads to a decrease in their glass transition temperature (Tg), making them more flexible and less brittle at room temperature.[4] This modification of thermal and mechanical properties is crucial for various applications, from flexible films and tubing to coatings and adhesives.
Principle of Plasticization
Plasticizers like TEGDA work by inserting their molecules between the long polymer chains. This increases the free volume within the polymer matrix, allowing the polymer chains to move more freely past one another. This increased molecular mobility results in a lower glass transition temperature (Tg) and a more flexible material. The general effects of adding a plasticizer to a polymer are a decrease in tensile strength and elastic modulus, and a significant increase in the elongation at break.[2][5]
Quantitative Data on the Effects of Plasticizers
While specific quantitative data for the effect of this compound (TEGDA) on the mechanical and thermal properties of polymers is not extensively available in publicly accessible literature, the following tables provide a template for organizing experimental data. For illustrative purposes, general trends observed with other plasticizers in relevant polymers are described.
Table 1: Effect of Plasticizer Concentration on the Mechanical Properties of Polyvinyl Chloride (PVC)
| Plasticizer | Polymer | Plasticizer Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| General Trend | PVC | 0 | ~52 | < 100 | [6] |
| General Trend | PVC | 20-40 | Decreased | Increased | [2] |
| TEGDA | PVC | User Data | User Data | User Data |
Note: The addition of plasticizers to PVC generally leads to a decrease in tensile strength and a significant increase in elongation at break.[2]
Table 2: Effect of Plasticizer Concentration on the Mechanical and Thermal Properties of Cellulose Acetate (CA)
| Plasticizer | Polymer | Plasticizer Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | Reference |
| Triacetin | CA | 20 | 58.3 | 8.3 | Lowered | [7] |
| Triacetin | CA | 30 | 30.2 | 11.6 | Lowered | [7] |
| Triethyl Citrate | CA | 20 | 70 | 8.5 | Lowered | [8] |
| Triethyl Citrate | CA | 30 | 61 | 11.6 | Lowered | [8] |
| TEGDA | CA | User Data | User Data | User Data | User Data |
Note: For cellulose acetate, increasing plasticizer concentration generally reduces tensile strength and increases elongation at break. A significant depression of the glass transition temperature is also observed.[7][8] A related compound, triethylene glycol dipropionate, has been shown to decrease the Tg of cellulose acetate.[9]
Table 3: Effect of Plasticizer Concentration on the Thermal Properties of Polymethyl Methacrylate (PMMA)
| Plasticizer | Polymer | Plasticizer Conc. (wt%) | Glass Transition Temp. (°C) | Reference |
| Poly(propylene glycol) | PMMA | 10 | Decreased | [10] |
| Poly(propylene glycol) | PMMA | 20 | Further Decreased | [10] |
| TEGDA | PMMA | User Data | User Data |
Note: The addition of plasticizers to PMMA results in a lower glass transition temperature.[10]
Experimental Protocols
Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting
This protocol describes a general method for preparing plasticized polymer films. Specific solvent and drying conditions may need to be optimized for different polymers.
Materials:
-
Polymer (e.g., Cellulose Acetate, PVC, PMMA)
-
This compound (TEGDA)
-
Appropriate solvent (e.g., Acetone for Cellulose Acetate, Tetrahydrofuran (THF) for PVC, Dichloromethane (DCM) for PMMA)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bar
-
Drying oven or vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
Weigh the desired amount of polymer and dissolve it in a suitable solvent to achieve a specific concentration (e.g., 10-20% w/v).
-
Stir the mixture using a magnetic stirrer at room temperature until the polymer is completely dissolved. Gentle heating may be applied if necessary, depending on the polymer and solvent.
-
-
Plasticizer Incorporation:
-
Calculate the required amount of TEGDA to achieve the desired weight percentage relative to the polymer (e.g., 10%, 20%, 30% wt/wt).
-
Add the calculated amount of TEGDA to the polymer solution.
-
Continue stirring for at least 2-4 hours to ensure a homogeneous mixture.
-
-
Film Casting:
-
Carefully pour the plasticized polymer solution onto a clean, level glass petri dish or glass plate.
-
Gently tilt the plate to ensure the solution spreads evenly to form a uniform layer.
-
-
Solvent Evaporation:
-
Cover the casting surface with a perforated lid or place it in a fume hood to allow for slow and controlled solvent evaporation at room temperature for 24 hours. This helps to minimize the formation of bubbles and ensures a smooth film surface.
-
-
Drying:
-
Once the film appears solid, carefully peel it from the glass surface.
-
Transfer the film to a vacuum oven and dry at a temperature below the boiling point of the solvent (e.g., 40-60°C) for 24-48 hours to remove any residual solvent.
-
-
Conditioning:
-
Store the dried films in a desiccator at a controlled temperature and humidity for at least 48 hours before characterization.
-
Caption: Experimental workflow for the preparation of plasticized polymer films.
Protocol 2: Mechanical Testing of Plasticized Films
This protocol outlines the procedure for determining the tensile properties of the prepared polymer films.
Instrumentation:
-
Universal Testing Machine (UTM) equipped with a suitable load cell.
Procedure:
-
Sample Preparation:
-
Cut dumbbell-shaped specimens from the conditioned polymer films according to a standard method (e.g., ASTM D882 or ISO 527-3).
-
Measure the thickness and width of the gauge section of each specimen at several points and calculate the average cross-sectional area.
-
-
Tensile Testing:
-
Mount the specimen securely in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress the film can withstand before breaking (Maximum Load / Initial Cross-Sectional Area).
-
Elongation at Break: Calculate the percentage increase in length of the specimen at the point of fracture ((Final Length - Initial Length) / Initial Length) * 100.
-
Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve.
-
Caption: Workflow for mechanical testing of plasticized polymer films.
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol is used to determine the glass transition temperature (Tg) of the plasticized polymer films.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation:
-
Cut a small, uniform sample (5-10 mg) from the conditioned polymer film.
-
Seal the sample in an aluminum DSC pan.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: Heat the sample to a temperature well above its expected Tg (e.g., 200°C for cellulose acetate) at a controlled rate (e.g., 10°C/min).
-
Cooling Scan: Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first scan.
-
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically identified as the midpoint of the step change in the heat flow curve.
-
Caption: Workflow for determining the glass transition temperature using DSC.
Protocol 4: Plasticizer Leaching Test
This protocol provides a general method to assess the migration of TEGDA from the polymer matrix into a liquid medium.
Materials:
-
Plasticized polymer film samples of known dimensions and weight.
-
Simulant fluid (e.g., deionized water, ethanol/water mixture, or a relevant pharmaceutical buffer).
-
Glass vials with caps.
-
Analytical balance.
-
Incubator or water bath.
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification.
Procedure:
-
Sample Preparation:
-
Cut the plasticized polymer films into standardized dimensions (e.g., 2 cm x 2 cm).
-
Accurately weigh each film sample.
-
-
Leaching Experiment:
-
Place each film sample in a separate glass vial.
-
Add a specific volume of the simulant fluid to each vial, ensuring the film is fully immersed.
-
Seal the vials and place them in an incubator or water bath at a controlled temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the simulant fluid for analysis.
-
-
Quantification of Leached Plasticizer:
-
Analyze the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of TEGDA that has leached into the fluid.
-
A calibration curve of TEGDA in the simulant fluid must be prepared beforehand.
-
-
Data Analysis:
-
Calculate the cumulative amount of TEGDA leached per unit area or per unit weight of the film at each time point.
-
Plot the amount of leached plasticizer as a function of time.
-
Caption: Workflow for conducting a plasticizer leaching test.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the addition of TEGDA and its effects on polymer properties, guiding the experimental design.
Caption: Relationship between TEGDA concentration and polymer properties.
References
- 1. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How Do Plasticizers Influence the Tensile Strength of Plastics?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. ijomam.com [ijomam.com]
- 4. tainstruments.com [tainstruments.com]
- 5. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Preparation and Characterization of Cellulose Acetate Film Reinforced with Cellulose Nanofibril - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. Transparent Polymer Blends of Poly(methyl methacrylate) and Poly(propylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethylene Glycol Diacetate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol diacetate (TEGDA) is a versatile compound that is gaining attention in the field of drug delivery. Its properties as a biocompatible polymer building block make it a suitable candidate for the formulation of various drug delivery systems. These systems are designed to enhance the therapeutic efficacy of drugs by controlling their release, improving solubility, and enabling targeted delivery. This document provides detailed application notes and protocols for the use of TEGDA in the development of drug delivery systems, including hydrogels and nanoparticles.
Triethylene glycol and its derivatives are utilized in pharmaceuticals as solvents and stabilizers.[1][2] More specifically, diacrylate derivatives such as triethylene glycol diacrylate are employed as crosslinking monomers in the formation of hydrogels.[3] These hydrogels, which are crosslinked polymeric materials containing polyethylene glycol (PEG), are effective carriers for drug delivery applications.[3]
Applications of this compound in Drug Delivery
TEGDA is primarily used as a crosslinking agent in the synthesis of polymers to form hydrogels and as a monomer in the creation of nanoparticles. These delivery systems can encapsulate a wide range of therapeutic agents, from small molecule drugs to larger biologics.
-
Hydrogel-Based Drug Delivery: TEGDA can be polymerized to form hydrogels, which are three-dimensional networks capable of absorbing large amounts of water or biological fluids. These hydrogels can be designed to release drugs in a controlled manner in response to specific triggers like pH, temperature, or enzymes.[4]
-
Nanoparticle Drug Carriers: Polymeric nanoparticles formulated with TEGDA derivatives can encapsulate drugs, protecting them from degradation and enabling targeted delivery to specific tissues or cells.[3][5] This approach can improve drug bioavailability and reduce systemic side effects.[6]
Quantitative Data on TEGDA-Related Drug Delivery Systems
While specific quantitative data for TEGDA is limited in publicly available literature, data from closely related poly(ethylene glycol) diacrylate (PEGDA)-based systems provide valuable insights into expected performance. The following tables summarize typical data for drug loading and release from PEGDA-based nanoparticles and hydrogels.
Table 1: Drug Loading and Release from PEGDA-Based Nanoparticles
| Drug | Polymer System | Particle Size (nm) | Drug Loading Efficiency (%) | Drug Loading Capacity (µg/mg) | Release Profile | Reference |
| Doxorubicin | PEGDA/Acrylic Acid | ~230 | 48% | 150 | Prolonged release over 24 hours | [3] |
Table 2: Drug Release from PEGDA-Based Hydrogels
| Drug | Polymer System | Crosslinking Time | Cumulative Release | Timeframe | Reference |
| Bovine Serum Albumin (BSA) | PEGDA/PLGA | 5 min | ~86% | 200 days | [7] |
| Bevacizumab | PEGDA/PLGA | 2.5 min | 41% | 140 days | [7] |
| Bevacizumab | PEGDA/PLGA | 30 sec | 100% | 140 days | [7] |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of TEGDA-based drug delivery systems. These protocols are based on established methodologies for similar polymer systems and can be adapted for specific applications.
Protocol 1: Synthesis of TEGDA-Based Hydrogels for Drug Delivery
This protocol describes the synthesis of TEGDA hydrogels by photopolymerization, a common method for creating crosslinked polymer networks.[8]
Materials:
-
This compound (TEGDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated
-
UV light source (365 nm)
Procedure:
-
Preparation of Pre-polymer Solution:
-
Dissolve the desired amount of the drug in PBS.
-
Add TEGDA to the drug solution to achieve the desired polymer concentration (e.g., 10-30% w/v).
-
Add the photoinitiator to the solution at a concentration of 0.05-0.5% (w/v).
-
Vortex the solution until all components are fully dissolved.
-
-
Photopolymerization:
-
Pipette the pre-polymer solution into a mold of the desired shape and size.
-
Expose the solution to UV light (365 nm) for a specified period (e.g., 5-15 minutes) to initiate polymerization and crosslinking. The duration of UV exposure will influence the crosslinking density and, consequently, the drug release rate.
-
The transparent solution will become an opaque or semi-transparent solid hydrogel.
-
-
Washing and Swelling:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted monomers and photoinitiator.
-
Allow the hydrogel to swell to equilibrium in PBS before proceeding with characterization or in vitro studies.
-
Protocol 2: Preparation of TEGDA-Based Nanoparticles by Emulsion Solvent Evaporation
This protocol details the formation of TEGDA-based nanoparticles using the emulsion solvent evaporation technique, a widely used method for encapsulating hydrophobic drugs.
Materials:
-
This compound (TEGDA) as a comonomer with a primary polymer like poly(lactic-co-glycolic acid) (PLGA)
-
Drug to be encapsulated
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), sodium dodecyl sulfate (SDS))
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the primary polymer (e.g., PLGA) and TEGDA in the organic solvent.
-
Dissolve or disperse the drug in this polymer solution.
-
-
Emulsification:
-
Add the organic phase to the aqueous surfactant solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The size of the resulting nanoparticles can be controlled by adjusting the energy input during this step.
-
-
Solvent Evaporation:
-
Stir the emulsion continuously at room temperature under a fume hood to allow the organic solvent to evaporate.
-
As the solvent evaporates, the polymer and drug precipitate to form solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilize the purified nanoparticles to obtain a dry powder for storage and further use.
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a standard method for evaluating the release of a drug from TEGDA-based delivery systems. The dialysis method is commonly employed for this purpose.[3]
Materials:
-
Drug-loaded TEGDA-based hydrogel or nanoparticle suspension
-
Release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions)
-
Dialysis membrane with a molecular weight cut-off (MWCO) appropriate for the drug size
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of the Release Setup:
-
Accurately weigh a sample of the drug-loaded hydrogel or disperse a known amount of nanoparticles in a specific volume of the release medium.
-
Place the sample inside a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the release medium in a sealed container. This ensures sink conditions, where the concentration of the drug in the external medium is much lower than its saturation solubility.
-
-
Incubation and Sampling:
-
Place the container in a shaking incubator or water bath set at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium from outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume and sink conditions.
-
-
Drug Quantification:
-
Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Protocol 4: Biocompatibility and Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the in vitro cytotoxicity of TEGDA-based materials on a relevant cell line. According to ISO 10993-5, cell viability of more than 80% is considered non-cytotoxic.[7]
Materials:
-
TEGDA-based material (e.g., hydrogel extracts or nanoparticle suspension)
-
Mammalian cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Preparation of Material Extracts (for hydrogels):
-
Sterilize the TEGDA hydrogel.
-
Incubate the hydrogel in a cell culture medium at a specific surface area to volume ratio (e.g., as per ISO 10993-12) for 24-72 hours at 37°C to obtain an extract.
-
Filter the extract to ensure sterility.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
-
Exposure to Test Material:
-
Remove the culture medium and replace it with different concentrations of the TEGDA hydrogel extract or nanoparticle suspension.
-
Include a negative control (cells in fresh medium) and a positive control (cells exposed to a known cytotoxic substance).
-
Incubate the cells for 24-72 hours.
-
-
MTT Assay:
-
After the exposure period, remove the treatment medium and add MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of TEGDA in drug delivery systems.
Caption: Workflow for TEGDA-based hydrogel synthesis.
Caption: Mechanisms of drug release from TEGDA carriers.
Caption: General experimental workflow for TEGDA carriers.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polyethylene Glycol Diacrylate/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid evaluation of the quantity of drugs encapsulated within nanoparticles by high-performance liquid chromatography in a monolithic silica column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro models of biocompatibility: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethylene Glycol Diacetate as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Triethylene glycol diacetate (TEGDA) is emerging as a promising green solvent for organic synthesis. Its low volatility, high boiling point, biodegradability, and favorable toxicological profile make it an attractive alternative to conventional volatile organic compounds (VOCs).[1][2][3] This document provides an overview of its properties and potential applications in key organic reactions, offering detailed protocols as a starting point for researchers.
Properties of this compound
TEGDA possesses a unique combination of physical and chemical properties that make it suitable as a reaction medium.[4] It is a colorless, odorless liquid with a high boiling point and is miscible with water and many organic solvents.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₆ | [5] |
| Molecular Weight | 234.25 g/mol | [5] |
| Boiling Point | 286 °C (546.8 °F) | [6] |
| Melting Point | -50 °C (-58 °F) | [6] |
| Flash Point | 163 °C (325.4 °F) | [6] |
| Density | 1.1173 g/cm³ at 20 °C | [4] |
| Solubility in Water | Miscible | [1][4] |
| Appearance | Colorless liquid | [6] |
Table 2: Toxicological and Environmental Profile of this compound
| Parameter | Information | Reference |
| Reproductive Toxicity | No detectable reproductive toxicity in Swiss mice at tested exposure levels. | [5][7] |
| Environmental Fate | Considered biodegradable. | [2] |
| Safety | Low volatility minimizes inhalation risks. Stable under normal conditions. | [1][3] |
Potential Applications in Organic Synthesis
While specific literature on TEGDA as a solvent for named organic reactions is limited, its structural similarity to other effective green solvents like polyethylene glycol (PEG) and ethylene glycol suggests its potential in a range of transformations, particularly in palladium-catalyzed cross-coupling reactions and biocatalysis.
The Heck reaction is a cornerstone of C-C bond formation. Poly(ethylene glycol) has been demonstrated as an effective and recyclable medium for this reaction.[8][9][10][11] Given its similar polyether backbone with acetate capping, TEGDA is proposed as a suitable solvent.
Illustrative Experimental Protocol: Heck Coupling of Bromobenzene and Ethyl Acrylate
This protocol is adapted from established procedures using polyethylene glycol as the solvent.[8]
Materials:
-
This compound (TEGDA)
-
Bromobenzene
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (TEA)
-
Diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5 mL).
-
Add bromobenzene (1.0 mmol), ethyl acrylate (1.2 mmol), and triethylamine (1.2 mmol) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diethyl ether (20 mL) to the mixture to precipitate the catalyst and extract the product.
-
Separate the ether layer. The TEGDA layer containing the catalyst can potentially be recycled for subsequent reactions.
-
Wash the ether layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl cinnamate.
Expected Outcome: Based on analogous reactions in PEG, high yields of the coupled product are anticipated. The use of TEGDA may offer advantages in terms of product isolation and catalyst recycling.
Caption: Workflow for a proposed Heck reaction using TEGDA.
The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryls. Ethylene glycol has been shown to be an effective solvent for this reaction, even at room temperature.[12] TEGDA, with its glycol-like structure, is a promising candidate to facilitate similar transformations.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
This protocol is based on procedures developed for ethylene glycol.[12]
Materials:
-
This compound (TEGDA)
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine 4-bromoanisole (0.5 mmol), phenylboronic acid (0.75 mmol), and potassium phosphate (1.0 mmol).
-
Add this compound (2 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add palladium(II) acetate (0.0025 mmol, 0.5 mol%).
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 4-methoxybiphenyl.
Expected Outcome: Given the success of Suzuki reactions in ethylene glycol at room temperature, TEGDA may facilitate this coupling under mild, aerobic conditions, potentially offering high yields.
References
- 1. fishersci.fr [fishersci.fr]
- 2. Triethylene Glycol for Air Dehydration | epchems.com [epchems.com]
- 3. amipetro.com [amipetro.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Reproductive toxicity of triethylene glycol and its diacetate and dimethyl ether derivatives in a continuous breeding protocol in Swiss CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Poly(ethylene glycol) (PEG) as a Reusable Solvent Medium for Organic Synthesis. Application in the Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of Triethylene Glycol Diacetate in Battery Electrolytes: A Detailed Overview for Researchers
Introduction:
Triethylene glycol diacetate (TEGDA) is emerging as a promising component in the formulation of advanced battery electrolytes, particularly for lithium-ion and next-generation battery systems. Its favorable physicochemical properties, including low volatility, moderate viscosity, and good solvating ability for lithium salts, position it as a viable alternative to conventional carbonate-based solvents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of TEGDA in battery electrolytes. The information is compiled from recent studies and aims to facilitate further research and development in this area.
Physicochemical Properties and Performance Data
The performance of an electrolyte is critically dependent on its physical and electrochemical properties. TEGDA-based electrolytes have been investigated for their ionic conductivity, viscosity, electrochemical stability, and their impact on overall battery performance.
Table 1: Physicochemical Properties of this compound (TEGDA)
| Property | Value | Reference |
| Molecular Weight | 234.25 g/mol | [1] |
| Boiling Point | 572°F (300°C) at 760 mmHg | [1] |
| Flash Point | 345°F (174°C) | [1] |
| Specific Gravity | 1.1173 at 68°F (20°C) | [1] |
| Water Solubility | ≥ 100 mg/mL at 68°F (20°C) | [1] |
Table 2: Performance of TEGDA-based Gel Polymer Electrolytes (GPEs)
| Electrolyte Composition | Ionic Conductivity (S/cm) | Lithium-Ion Transference Number (tLi+) | Electrochemical Stability Window (V) | Battery System | Key Findings | Reference |
| TEGDA-BA-PAN with 1M LiPF6 in EC/DMC/EMC | Not explicitly stated for TEGDA alone, but GPE showed high conductivity | Not specified | Not specified | Flexible Lithium-Ion | The cross-linked network of TEGDA-BA enhances ionic conductivity by effectively dispersing the liquid electrolyte.[2] | [2] |
| PEGDA/CA GPE | Up to 8.81 x 10⁻³ at 30°C | 0.79 | 4.56 | Lithium-Ion | The addition of cellulose acetate (CA) to a poly(ethylene glycol) diacrylate (PEGDA) matrix significantly improves ionic conductivity and the lithium-ion transference number.[3] | [3] |
| PEGDA with 8% V2O5 and 30% succinonitrile | 1.43 x 10⁻⁴ at room temperature | Not specified | ≥4.5 V vs lithiated graphite | Lithium-Ion | Composite polymer electrolyte with inorganic fillers demonstrates enhanced ionic conductivity.[4] | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible research. The following sections outline the methodologies for preparing TEGDA-based electrolytes and assembling and testing battery cells.
Protocol 1: Preparation of a TEGDA-based Gel Polymer Electrolyte (GPE)
This protocol describes the in-situ thermal polymerization method for preparing a GPE, a common approach found in the literature.[2]
Materials:
-
This compound (TEGDA)
-
2-Propenoic acid butyl ester (Butyl Acrylate, BA)
-
Polyacrylonitrile (PAN)
-
Liquid electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) in a 1:1:1 volume ratio)
-
Thermal initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvents (e.g., N,N-Dimethylformamide, DMF)
Procedure:
-
Polymer Solution Preparation:
-
In a glovebox under an inert atmosphere (e.g., Argon), dissolve a specific weight percentage of PAN in DMF. Stir the solution at a slightly elevated temperature (e.g., 60°C) until the PAN is completely dissolved.
-
-
Monomer Mixture Preparation:
-
In a separate vial, mix TEGDA and BA monomers in the desired ratio.
-
Add the thermal initiator (AIBN) to the monomer mixture (typically 0.5-1.0 wt% of the total monomer weight).
-
-
Precursor Solution Formulation:
-
Add the monomer/initiator mixture to the PAN/DMF solution.
-
Add the liquid electrolyte to the mixture. The amount of liquid electrolyte will determine the final gel's properties.
-
Stir the entire precursor solution until a homogeneous mixture is obtained.
-
-
In-situ Polymerization:
-
Inject the precursor solution into a battery cell (e.g., a coin cell) containing the electrodes and separator.
-
Seal the cell.
-
Heat the cell in an oven at a specific temperature (e.g., 60-80°C) for a set duration (e.g., 2-4 hours) to initiate thermal polymerization and form the gel polymer electrolyte in-situ.
-
Protocol 2: Battery Cell Assembly (Coin Cell)
This protocol outlines the standard procedure for assembling a CR2032-type coin cell for electrochemical testing.
Materials and Equipment:
-
Anode (e.g., Lithium metal foil, graphite-coated copper foil)
-
Cathode (e.g., LiFePO₄ coated on aluminum foil)
-
Separator (e.g., Celgard 2400)
-
TEGDA-based electrolyte (prepared as in Protocol 1 or as a liquid)
-
Coin cell components (casings, spacers, springs)
-
Glovebox with an inert atmosphere
-
Crimping machine
Procedure:
-
Electrode and Separator Preparation:
-
Punch out circular electrodes (anode and cathode) and a separator of the appropriate diameters. The separator should be slightly larger than the electrodes.
-
Dry all components under vacuum at an elevated temperature (e.g., 80-120°C) for at least 12 hours to remove any moisture.
-
-
Cell Assembly (inside a glovebox):
-
Place the cathode at the bottom of the coin cell casing.
-
Add a few drops of the TEGDA-based electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add more electrolyte to saturate the separator.
-
Place the anode on top of the separator.
-
Add a spacer and a spring.
-
Place the top casing and crimp the cell using a coin cell crimper to ensure a hermetic seal.
-
-
Resting:
-
Let the assembled cell rest for several hours (e.g., 12-24 hours) at room temperature to allow for complete wetting of the electrodes and separator by the electrolyte.
-
Protocol 3: Electrochemical Characterization
This protocol describes the key electrochemical tests to evaluate the performance of the assembled battery cell.
Equipment:
-
Battery cycler (e.g., Maccor, Arbin)
-
Electrochemical impedance spectroscopy (EIS) analyzer
-
Potentiostat/Galvanostat
Procedures:
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS on the freshly assembled cell to determine the initial internal resistance.
-
Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The intersection of the semicircle with the real axis at high frequency represents the bulk resistance of the electrolyte.
-
-
Cyclic Voltammetry (CV):
-
Perform CV to determine the electrochemical stability window of the electrolyte.
-
Use a three-electrode setup with lithium metal as the reference and counter electrodes, and a working electrode (e.g., stainless steel or platinum).
-
Scan the potential at a slow rate (e.g., 0.1-1 mV/s) to identify the oxidation and reduction limits of the electrolyte.
-
-
Galvanostatic Cycling:
-
Cycle the cell at different C-rates (e.g., 0.1C, 0.5C, 1C) between defined voltage limits (e.g., 2.5-4.2 V for a LiFePO₄/Li cell).
-
A constant current is applied during charging and discharging.
-
Record the charge/discharge capacity, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 100 cycles or more) to evaluate the cycling stability and rate capability.[5]
-
Visualizations
The following diagrams illustrate the key experimental workflows.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stable cycling via absolute intercalation in graphite-based lithium-ion battery incorporated by solidified ether-based polymer electrolyte - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Triethylene Glycol Diacetate in Thin-Film Coating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of triethylene glycol diacetate (TEGDA) in the fabrication of thin-film coatings. TEGDA is a versatile compound that can function as a reactive diluent in UV-curable formulations and as a plasticizer in various polymer systems. Its properties make it a valuable component in the development of advanced materials for a range of applications, including controlled drug release systems.
Overview of this compound (TEGDA) in Thin-Film Applications
This compound is a low-viscosity, non-volatile solvent that can be incorporated into thin-film formulations to modify their mechanical properties and processing characteristics.
As a Reactive Diluent in UV-Curable Coatings:
In ultraviolet (UV) curable systems, TEGDA acts as a reactive diluent, a monomer that reduces the viscosity of the formulation, making it easier to apply as a thin, uniform coating.[1] Upon exposure to UV radiation in the presence of a photoinitiator, TEGDA's acrylate groups participate in the polymerization reaction, becoming an integral part of the cross-linked polymer network.[2] This incorporation enhances the flexibility of the resulting film.[3][4] The concentration of the reactive diluent can be varied to control the crosslink density and, consequently, the mechanical properties of the cured film.[2]
As a Plasticizer in Polymer Films:
When blended with polymers, TEGDA functions as a plasticizer. It positions itself between polymer chains, disrupting intermolecular forces and increasing the free volume. This leads to a more flexible and less brittle material with a lower glass transition temperature (Tg).[5] The addition of a plasticizer typically decreases the tensile strength and Young's modulus while increasing the elongation at break of the polymer film.[6][7] The concentration of the plasticizer is a critical parameter that allows for the fine-tuning of the film's mechanical properties to suit specific applications.[6][7]
Experimental Protocols
Materials and Equipment
Materials:
-
Polymer (e.g., Polyurethane Acrylate (PUA) oligomer)
-
This compound (TEGDA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DAROCUR 1173)[8]
-
Solvent (e.g., Acetone, Methyl Ethyl Ketone (MEK))
-
Substrates (e.g., Glass slides, Silicon wafers)
-
Deionized water
-
Isopropyl alcohol
Equipment:
-
Spin coater
-
UV curing system
-
Magnetic stirrer and hotplate
-
Ultrasonic bath
-
Syringes and syringe filters (0.2 µm pore size)
-
Calibrated micropipettes
-
Glass vials
-
Nitrogen gas source (optional, for inert atmosphere during curing)
-
Film characterization equipment (e.g., Profilometer, Atomic Force Microscope (AFM), Tensile tester)
Protocol for Thin-Film Fabrication using TEGDA as a Reactive Diluent in a UV-Curable Polyurethane Acrylate (PUA) System
This protocol details the steps for preparing and characterizing UV-cured PUA thin films with varying concentrations of TEGDA.
Step 1: Substrate Cleaning
-
Place the substrates in a beaker with deionized water and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Place the substrates in a beaker with isopropyl alcohol and sonicate for 15 minutes.
-
Rinse the substrates with deionized water and dry them with a stream of nitrogen or clean, compressed air.
-
For critical applications, a final oxygen plasma or UV-ozone treatment can be performed to remove any residual organic contaminants.[9]
Step 2: Formulation of the Coating Solution
-
In a clean glass vial, dissolve the PUA oligomer in a suitable solvent (e.g., acetone) to achieve the desired polymer concentration (e.g., 20% w/v). Stir the mixture on a magnetic stirrer until the oligomer is completely dissolved.
-
Add the desired weight percentage of TEGDA to the PUA solution (e.g., 5%, 10%, 15%, 20% w/w relative to the PUA oligomer).
-
Add a photoinitiator (e.g., 2% w/w relative to the total weight of PUA and TEGDA).
-
Continue stirring the solution for at least one hour to ensure homogeneity.
-
Filter the solution using a syringe filter (0.2 µm) to remove any particulate matter.
Step 3: Spin Coating
-
Place a cleaned substrate onto the vacuum chuck of the spin coater.
-
Using a calibrated micropipette, dispense a sufficient amount of the coating solution onto the center of the substrate to allow for complete coverage during spinning.[1][7]
-
The spin coating process is typically performed in two stages:[1]
-
Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 10 seconds to evenly distribute the solution across the substrate.
-
Spin-off Cycle: Ramp up to a higher speed (e.g., 1500-4000 rpm) for 30-60 seconds to achieve the desired film thickness.[1] The final film thickness is inversely proportional to the square root of the spin speed.[10]
-
-
After the spin coating process is complete, carefully remove the substrate from the chuck.
Step 4: UV Curing
-
Place the coated substrate in a UV curing chamber.
-
If desired, purge the chamber with nitrogen to create an inert atmosphere, which can prevent oxygen inhibition of the polymerization process.[11]
-
Expose the film to a UV source (e.g., mercury lamp) with a specific intensity (e.g., 100 mW/cm²) for a defined period (e.g., 5-15 minutes). The optimal curing time will depend on the photoinitiator concentration and the film thickness.[11][12]
-
After curing, the film should be solid and tack-free.
Step 5: Film Characterization
-
Thickness and Roughness: Measure the film thickness using a profilometer or ellipsometer. The surface roughness can be characterized using an Atomic Force Microscope (AFM).
-
Mechanical Properties: Perform tensile testing on free-standing films to determine the Young's modulus, tensile strength, and elongation at break.[6][7]
Data Presentation
The following tables summarize the expected influence of TEGDA concentration on the properties of UV-cured polyurethane acrylate thin films. The data presented are illustrative and the actual values will depend on the specific PUA oligomer, photoinitiator, and processing conditions used.
Table 1: Effect of TEGDA Concentration on Film Thickness
| TEGDA Concentration (wt%) | Spin Speed (rpm) | Resulting Film Thickness (nm) |
| 5 | 2000 | 150 |
| 10 | 2000 | 135 |
| 15 | 2000 | 120 |
| 20 | 2000 | 110 |
Note: Increasing TEGDA concentration generally decreases the solution viscosity, leading to a thinner film at a constant spin speed.
Table 2: Effect of TEGDA Concentration on Mechanical Properties
| TEGDA Concentration (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| 0 | 500 | 30 | 15 | 60 |
| 5 | 420 | 25 | 25 | 52 |
| 10 | 350 | 20 | 40 | 45 |
| 15 | 280 | 15 | 60 | 38 |
| 20 | 200 | 10 | 80 | 30 |
Note: As a reactive diluent that increases flexibility, higher concentrations of TEGDA are expected to decrease the modulus and tensile strength while increasing the elongation at break and lowering the glass transition temperature.[2][3][4]
Visualizations
Experimental Workflow
Caption: Workflow for thin-film fabrication using TEGDA.
Logical Relationship: Role of TEGDA in UV Curing
Caption: Role of TEGDA in the UV curing process.
Signaling Pathway for Controlled Drug Release
In the context of drug delivery, thin films containing TEGDA can be designed for controlled release. The TEGDA, as a plasticizer, can influence the diffusion of an entrapped drug from the polymer matrix.
Caption: Pathway for drug release from a TEGDA-plasticized film.
References
- 1. sps-polos.com [sps-polos.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug release from thin films encapsulated by a temperature-responsive hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. louisville.edu [louisville.edu]
- 8. UV-Cured Highly Crosslinked Polyurethane Acrylate to Serve as a Barrier against Chemical Warfare Agent Simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Grafting Degree on the Formation of Waterborne Polyurethane-Acrylate Film with Hard Core–Soft Shell Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. Drug release from thin films encapsulated by a temperature-responsive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Triethylene Glycol Diacetate as a Humectant in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol diacetate (TEGDA) is the diacetate ester of triethylene glycol. While triethylene glycol is a well-known humectant, solvent, and conditioning agent in the cosmetics industry, the diacetate form, TEGDA, is more commonly utilized as a plasticizer and solvent in other industries. However, its structural similarity to other glycol esters used in cosmetics suggests its potential as a humectant and emollient. These application notes provide an overview of the potential use of this compound as a humectant in cosmetic formulations, detailing its properties, proposed mechanism of action, and protocols for evaluating its efficacy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for formulation development, providing insights into its solubility, stability, and compatibility with other cosmetic ingredients.
| Property | Value | Reference |
| Chemical Name | 2-[2-(2-acetoxyethoxy)ethoxy]ethyl acetate | |
| CAS Number | 111-21-7 | |
| Molecular Formula | C10H18O6 | |
| Molecular Weight | 234.25 g/mol | |
| Appearance | Colorless, odorless liquid | |
| Solubility in Water | Soluble | |
| Boiling Point | 286 °C | |
| Melting Point | -50 °C |
Mechanism of Action as a Humectant
Humectants function by attracting and retaining water from the atmosphere and the deeper layers of the skin, primarily the dermis, to hydrate the outermost layer of the skin, the stratum corneum. The proposed mechanism for this compound as a humectant is based on the presence of hydrophilic ether and ester groups within its molecular structure. These groups can form hydrogen bonds with water molecules, effectively binding water to the skin's surface. This action helps to increase the water content of the stratum corneum, leading to improved skin hydration, flexibility, and a reduction in the appearance of fine lines and wrinkles.
experimental setup for triethylene glycol diacetate synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of triethylene glycol diacetate, a versatile organic compound used as a plasticizer, solvent, and in various chemical formulations. The synthesis is achieved through the esterification of triethylene glycol with acetic anhydride using pyridine as a catalyst and solvent. This document outlines the reaction scheme, experimental setup, a step-by-step protocol for synthesis and purification, and methods for characterization.
Introduction
This compound is the diester of triethylene glycol and acetic acid. It is a clear, colorless, and odorless liquid with a high boiling point and low volatility, making it a suitable plasticizer for various polymers such as cellulose derivatives and vinyl resins. Its properties also make it a useful solvent in the pharmaceutical and cosmetic industries. The synthesis of this compound is typically achieved by the acetylation of triethylene glycol. This protocol details a common laboratory-scale method using acetic anhydride as the acetylating agent and pyridine as a catalyst.
Reaction Scheme
The synthesis of this compound proceeds via the esterification of the two hydroxyl groups of triethylene glycol with acetic anhydride. Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction.
Chemical Equation:
HO(CH₂CH₂O)₃H + 2 (CH₃CO)₂O → CH₃COO(CH₂CH₂O)₃COCH₃ + 2 CH₃COOH
Triethylene Glycol + Acetic Anhydride → this compound + Acetic Acid
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Triethylene glycol | 150.17 | 15.0 g | 0.1 | Reagent grade, ≥99% |
| Acetic Anhydride | 102.09 | 25.5 g (23.6 mL) | 0.25 | Reagent grade, ≥99% |
| Pyridine | 79.10 | 50 mL | - | Anhydrous, reagent grade |
| 1 M Hydrochloric Acid | 36.46 | ~100 mL | - | For work-up |
| Saturated NaHCO₃ | 84.01 | ~100 mL | - | For work-up |
| Brine | - | ~50 mL | - | For work-up |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | For drying |
| Dichloromethane | 84.93 | ~200 mL | - | For extraction |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g (0.1 mol) of triethylene glycol in 50 mL of anhydrous pyridine.
-
Addition of Acetic Anhydride: Cool the flask in an ice bath. Slowly add 25.5 g (0.25 mol) of acetic anhydride to the solution with continuous stirring.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask again in an ice bath and slowly add 20 mL of methanol to quench the excess acetic anhydride.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with 100 mL of dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Quantitative Data Summary:
| Parameter | Value | Reference/Notes |
| Theoretical Yield | 23.4 g | Based on 0.1 mol of triethylene glycol |
| Typical Experimental Yield | 19.9 - 22.2 g | 85-95% |
| Boiling Point | 286 °C | at 760 mmHg |
| Purity (by GC-MS) | >98% | After purification |
| Density | 1.12 g/mL | at 25 °C |
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism):
Caption: Simplified reaction pathway for the acetylation of triethylene glycol.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the characteristic ester carbonyl stretch (around 1740 cm⁻¹) and the absence of the broad hydroxyl peak from the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the final product and to identify any residual starting materials or byproducts.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Pyridine is flammable and toxic. Handle with care and avoid exposure.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrochloric acid is corrosive. Handle with care.
This application note provides a comprehensive protocol for the synthesis of this compound. Adherence to this protocol and standard laboratory safety practices should yield a high-purity product suitable for a variety of research and development applications.
Quantitative Analysis of Triethylene Glycol Diacetate: A Guide for Researchers
For Immediate Release
This application note provides detailed methodologies for the quantitative analysis of triethylene glycol diacetate (TEGDA), a compound relevant in various industrial applications, including as a plasticizer and a component in pharmaceutical and cosmetic formulations. The following protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of TEGDA in different matrices.
Introduction
This compound (TEGDA) is the diacetate ester of triethylene glycol. Its quantification is crucial for quality control, formulation development, and safety assessment. This document outlines two primary analytical approaches for the determination of TEGDA: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
General Analytical Workflow
The general procedure for the quantification of TEGDA involves several key stages, from initial sample handling to final data analysis.
Caption: General workflow for TEGDA quantification.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like TEGDA. The flame ionization detector provides excellent sensitivity for organic analytes.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a known amount of the sample matrix containing TEGDA.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Dilute the sample to a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction to isolate TEGDA from complex matrices.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: A capillary column suitable for glycol analysis, such as an Agilent CP-Wax 57 CB (25 m x 0.53 mm, 0.5 µm film thickness) or similar polar phase column.
-
Injector: Split/splitless inlet.
-
Detector: Flame Ionization Detector (FID).
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 10 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
4. Calibration:
-
Prepare a series of standard solutions of TEGDA in the chosen solvent at concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of TEGDA.
5. Quantification:
-
Inject the prepared sample solution.
-
Identify the TEGDA peak based on its retention time compared to the standards.
-
Determine the concentration of TEGDA in the sample by interpolating its peak area on the calibration curve.
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC is a versatile technique suitable for a wide range of analytes. For compounds like TEGDA that lack a strong UV chromophore, a refractive index detector is an effective means of detection.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase (e.g., a mixture of acetonitrile and water).
-
Dilute the sample to a concentration within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter.
2. HPLC-RID Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Detector: Refractive Index Detector (RID).
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v). The mobile phase should be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
RID Temperature: 35 °C.
-
Injection Volume: 20 µL.
4. Calibration:
-
Prepare a series of TEGDA standard solutions in the mobile phase, with concentrations typically ranging from 10 µg/mL to 500 µg/mL.
-
Inject each standard and record the peak area or height.
-
Create a calibration curve by plotting the detector response against the TEGDA concentration.
5. Quantification:
-
Inject the prepared sample.
-
Identify the TEGDA peak by its retention time.
-
Calculate the concentration of TEGDA in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are illustrative and should be determined for each specific application and laboratory.
| Parameter | GC-FID (Projected) | HPLC-RID (Projected) |
| Linearity Range | 1 - 100 µg/mL | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~3 µg/mL |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
Experimental Workflow Diagram
Application Notes and Protocols for the Use of Triethylene Glycol Diacetate in Solar Cell Grid Line Slurry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a silver-based grid line slurry for solar cells, with a specific focus on the incorporation of triethylene glycol diacetate. These guidelines are intended for professionals in research and development environments.
Introduction
The efficiency and reliability of crystalline silicon solar cells are significantly influenced by the quality of the front-side metallization, which is typically achieved through screen printing of a conductive silver paste. The composition of this paste is critical, and it generally consists of silver powder, glass frit, and an organic vehicle.[1] The organic vehicle is a complex mixture of solvents, binders, and additives that dictates the rheological properties of the paste, ensuring optimal printability and the formation of uniform, high-aspect-ratio grid lines.[2][3]
This compound is a high-boiling point, low-volatility solvent and plasticizer. Its properties make it a suitable candidate for inclusion in the organic vehicle of solar cell pastes. It can act as a solvent for the binder, typically ethyl cellulose, and as a plasticizer to modify the rheological behavior of the paste, potentially improving print definition and the mechanical properties of the dried grid lines.
Role of this compound in the Slurry
This compound can be incorporated into the organic vehicle to serve several functions:
-
Solvent: It can dissolve the ethyl cellulose binder, contributing to the overall viscosity of the paste.
-
Rheology Modifier: As a plasticizer, it can influence the paste's viscosity, shear-thinning behavior, and thixotropy, which are crucial for the screen-printing process.[4]
-
Drying Profile Modifier: Due to its low volatility, it can slow down the drying process, preventing premature drying of the paste on the screen and allowing for better leveling of the printed lines.
-
Adhesion Promoter: It may enhance the adhesion of the silver paste to the silicon wafer substrate.
The logical relationship of the components in the preparation of the solar cell grid line slurry is illustrated in the diagram below.
Caption: Logical workflow for the preparation of solar cell grid line slurry.
Experimental Protocols
The following protocols outline the preparation and characterization of a solar cell grid line slurry incorporating this compound.
3.1. Materials
-
Conductive Phase: Spherical silver powder (1-3 µm particle size)
-
Adhesive Phase: Lead-based or bismuth-based glass frit
-
Organic Vehicle:
-
Primary Solvent: Texanol
-
Co-solvent/Plasticizer: this compound
-
Binder: Ethyl cellulose
-
Thixotropic Agent: Hydrogenated castor oil derivative
-
-
Substrate: Monocrystalline silicon wafers with a silicon nitride anti-reflection coating
3.2. Preparation of the Organic Vehicle
-
In a beaker, combine the primary solvent (Texanol) and this compound at the desired ratio (see Table 1 for example formulations).
-
Heat the solvent mixture to 60-80°C while stirring with a magnetic stirrer.
-
Slowly add the ethyl cellulose binder to the heated solvent mixture under continuous stirring until it is completely dissolved.
-
Add the thixotropic agent to the solution and continue stirring at 60-80°C for 1-2 hours to ensure complete dissolution and activation.
-
Allow the organic vehicle to cool to room temperature.
3.3. Preparation of the Silver Paste
-
In a planetary mixer, combine the prepared organic vehicle with the silver powder and glass frit in the desired proportions (e.g., 85% silver, 3% glass frit, 12% organic vehicle by weight).
-
Mix the components at a low speed for 15-30 minutes to wet the powders completely.
-
Transfer the premixed paste to a three-roll mill.
-
Mill the paste by passing it through the rollers multiple times, gradually increasing the pressure to achieve a fine and uniform dispersion.
-
After milling, allow the paste to rest for at least 24 hours before characterization and use.
The experimental workflow for slurry preparation is depicted in the following diagram.
Caption: Experimental workflow for preparing the solar cell grid line slurry.
3.4. Characterization of the Silver Paste
-
Rheological Properties: Measure the viscosity and thixotropy of the paste using a cone-and-plate rheometer.
-
Printability: Screen print the paste onto silicon wafers using a screen with a defined grid line pattern.
-
Grid Line Geometry: Analyze the width, height, and aspect ratio of the printed and dried grid lines using a laser scanning microscope.
-
Solar Cell Performance: Fabricate solar cells using the printed wafers and measure their efficiency (η), fill factor (FF), open-circuit voltage (Voc), and short-circuit current (Isc) under standard test conditions (AM1.5G, 1000 W/m², 25°C).
Data Presentation
The following tables present hypothetical data to illustrate the potential effects of varying the concentration of this compound in the organic vehicle.
Table 1: Example Formulations of the Organic Vehicle
| Formulation | Texanol (wt%) | This compound (wt%) | Ethyl Cellulose (wt%) | Thixotropic Agent (wt%) |
| OV-1 (Control) | 85 | 0 | 12 | 3 |
| OV-2 | 75 | 10 | 12 | 3 |
| OV-3 | 65 | 20 | 12 | 3 |
| OV-4 | 55 | 30 | 12 | 3 |
Table 2: Rheological Properties of Silver Pastes with Different Organic Vehicles
| Paste Formulation (Organic Vehicle) | Viscosity at 1 s⁻¹ (Pa·s) | Viscosity at 100 s⁻¹ (Pa·s) | Thixotropic Index |
| SP-1 (OV-1) | 350 | 35 | 10.0 |
| SP-2 (OV-2) | 320 | 30 | 10.7 |
| SP-3 (OV-3) | 290 | 25 | 11.6 |
| SP-4 (OV-4) | 260 | 22 | 11.8 |
Table 3: Printability and Solar Cell Performance
| Paste Formulation | Average Grid Line Width (µm) | Average Grid Line Height (µm) | Aspect Ratio | Efficiency (η, %) | Fill Factor (FF, %) |
| SP-1 | 45 | 18 | 0.40 | 21.5 | 80.5 |
| SP-2 | 42 | 19 | 0.45 | 21.7 | 81.0 |
| SP-3 | 40 | 20 | 0.50 | 21.9 | 81.5 |
| SP-4 | 38 | 19 | 0.50 | 21.8 | 81.2 |
The hypothetical data suggests that the addition of this compound can lower the paste's viscosity while improving its thixotropic behavior, leading to finer grid lines with a higher aspect ratio and potentially improved solar cell efficiency.
Conclusion
The incorporation of this compound into the organic vehicle of a solar cell grid line slurry presents a promising avenue for optimizing the rheological properties and printability of the paste. The provided protocols and illustrative data offer a framework for researchers to explore the use of this compound in developing advanced metallization pastes for high-efficiency solar cells. Further systematic investigation is required to fully elucidate the relationship between the concentration of this compound and the final performance of the solar cell.
References
- 1. Photovoltaic Silver Paste and Its Role in Boosting Solar Cell Efficiency - TERLI New Energy Technology Co., Ltd. [terli.net]
- 2. Rheology and Screen-Printing Performance of Model Silver Pastes for Metallization of Si-Solar Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Triethylene Glycol Diacetate (TEGDA) in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol diacetate (TEGDA) is a short-chain, biocompatible crosslinker that can be utilized in the fabrication of hydrogel scaffolds for tissue engineering applications. Its diacrylate functional groups enable rapid polymerization, typically via photo-crosslinking, to form three-dimensional (3D) networks that can mimic the native extracellular matrix (ECM). These scaffolds provide structural support for cell growth and tissue regeneration. Due to its hydrophilic nature, TEGDA-based hydrogels can hold significant amounts of water, facilitating the transport of nutrients and waste, which is crucial for cell viability.
While extensive research is available on polyethylene glycol (PEG)-based hydrogels, specific literature detailing the use of TEGDA is less common. However, due to their structural similarities, the principles and protocols established for short-chain polyethylene glycol diacrylate (PEGDA) hydrogels can serve as a valuable starting point for developing and characterizing TEGDA-based scaffolds. Researchers should note that the protocols and data presented herein are largely based on analogous PEGDA systems and should be optimized for specific applications using TEGDA.
Data Presentation: Properties of Diacrylate-Based Hydrogel Scaffolds
The following tables summarize representative quantitative data for hydrogels fabricated with short-chain diacrylate crosslinkers, such as polyethylene glycol diacrylate (PEGDA), which are anticipated to be comparable to TEGDA-based hydrogels. These values are influenced by factors including monomer concentration, photoinitiator concentration, and UV exposure time.
Table 1: Mechanical Properties of Diacrylate-Based Hydrogels
| Property | Value Range | Influencing Factors |
| Compressive Modulus | 10 - 1000 kPa | Monomer concentration, crosslinking density |
| Tensile Modulus | 20 - 800 kPa | Monomer concentration, molecular weight of diacrylate |
| Swelling Ratio | 5 - 30 | Monomer concentration, crosslinking density |
Table 2: Biological Properties of Diacrylate-Based Hydrogels
| Property | Value Range | Influencing Factors |
| Cell Viability (24h) | > 90% | Photoinitiator concentration, UV exposure time, cell type |
| Degradation Time (in vitro) | Weeks to Months | Ester hydrolysis rate, monomer concentration |
Experimental Protocols
Protocol 1: Fabrication of TEGDA Hydrogel Scaffolds by Photopolymerization
This protocol describes the preparation of TEGDA hydrogels using a photo-crosslinking method.
Materials:
-
This compound (TEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (if encapsulating cells)
-
UV light source (365 nm)
-
Sterile molds (e.g., PDMS)
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the photoinitiator in sterile PBS at the desired concentration (e.g., 0.5% w/v).
-
Add TEGDA to the photoinitiator solution to achieve the desired final concentration (e.g., 10-30% v/v).
-
If encapsulating cells, prepare a cell suspension in sterile PBS or culture medium and mix gently with the TEGDA precursor solution.
-
-
Casting and Crosslinking:
-
Pipette the precursor solution into sterile molds of the desired shape and thickness.
-
Expose the molds to UV light (365 nm) for a specified duration (e.g., 5-15 minutes). The exposure time will need to be optimized based on the precursor solution concentration and the intensity of the UV source.
-
-
Washing and Sterilization:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with sterile PBS to remove any unreacted components.
-
If not already sterile from the fabrication process, sterilize the scaffolds using methods such as UV irradiation or ethylene oxide treatment.
-
Protocol 2: Characterization of Mechanical Properties
This protocol outlines the steps for measuring the compressive modulus of TEGDA hydrogels.
Materials:
-
TEGDA hydrogel scaffolds
-
Mechanical testing system (e.g., universal testing machine with a compression platen)
-
PBS
Procedure:
-
Sample Preparation:
-
Cut hydrogel scaffolds into uniform cylindrical or cubical shapes.
-
Equilibrate the samples in PBS at 37°C for at least 24 hours before testing.
-
-
Compression Testing:
-
Place a hydrated hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 0.1 mm/min).
-
Record the stress-strain data.
-
-
Data Analysis:
-
Plot the stress versus strain curve.
-
The compressive modulus is calculated from the initial linear region of the stress-strain curve.
-
Protocol 3: In Vitro Degradation Study
This protocol describes how to assess the degradation of TEGDA hydrogels over time.
Materials:
-
TEGDA hydrogel scaffolds
-
PBS (pH 7.4)
-
Incubator (37°C)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Sample Preparation:
-
Prepare and weigh the initial dry weight (W_initial) of several hydrogel samples.
-
Immerse each sample in a known volume of PBS in a sterile container.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove a subset of samples from the PBS.
-
-
Measurement:
-
Gently blot the surface of the hydrogels to remove excess water.
-
Lyophilize the samples to a constant weight to obtain the final dry weight (W_final).
-
-
Data Analysis:
-
Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
Protocol 4: Cell Seeding and Viability Assay
This protocol details how to seed cells onto TEGDA scaffolds and assess their viability.
Materials:
-
Sterile TEGDA hydrogel scaffolds
-
Cell suspension of the desired cell type
-
Cell culture medium
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Scaffold Preparation:
-
Place sterile TEGDA scaffolds into the wells of a sterile cell culture plate.
-
Equilibrate the scaffolds with cell culture medium for at least 2 hours in a cell culture incubator.
-
-
Cell Seeding:
-
Aspirate the equilibration medium from the scaffolds.
-
Carefully pipette the cell suspension onto the top surface of each scaffold.
-
Allow the cells to adhere for 2-4 hours in the incubator before adding more culture medium to the wells.
-
-
Cell Culture:
-
Culture the cell-seeded scaffolds under standard cell culture conditions, changing the medium every 2-3 days.
-
-
Viability Assay:
-
At desired time points, wash the cell-seeded scaffolds with PBS.
-
Incubate the scaffolds with the Live/Dead staining solution according to the manufacturer's instructions.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
-
Quantification:
-
Capture images from multiple random fields of view.
-
Count the number of live and dead cells to determine the percentage of viable cells.
-
Visualizations
Signaling Pathway
Caption: Mechanotransduction pathway showing how scaffold stiffness influences gene expression.
Experimental Workflow
Triethylene Glycol Diacetate: A Non-Toxic Solvent Alternative for Scientific Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol diacetate (TEGDA) is emerging as a promising non-toxic and biodegradable solvent alternative to conventional, often hazardous, organic solvents used in research and pharmaceutical applications. Its favorable safety profile, combined with its versatile solvent properties, makes it an attractive option for a range of applications, from a plasticizer to a solvent in organic synthesis and drug formulation. This document provides detailed application notes and protocols for the use of TEGDA as a non-toxic solvent alternative.
TEGDA is a colorless, odorless, and viscous liquid with a high boiling point and low volatility.[1] It is completely soluble in water and also dissolves a variety of polar and non-polar compounds.[2][3] Its low toxicity has been demonstrated in several studies, with a very high oral LD50 in rats, indicating a low order of acute toxicity.[4][5] Furthermore, it has not been found to be a skin sensitizer and shows only minimal eye irritation.[5] Reproductive toxicity studies in mice showed no adverse effects on fertility, although some developmental toxicity was observed at high doses.[6]
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of a solvent is paramount for its effective and safe implementation in a laboratory setting. The following tables summarize key data for TEGDA and compare its toxicity to commonly used laboratory solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₆ | [2] |
| Molecular Weight | 234.25 g/mol | [2][7] |
| Appearance | Colorless, odorless liquid | [4][8] |
| Boiling Point | 286 °C (546.8 °F) | [2] |
| Melting Point | -50 °C (-58 °F) | [2] |
| Flash Point | 174 °C (345 °F) | [2][9] |
| Density | 1.12 g/cm³ | [2] |
| Vapor Pressure | 0.00271 mmHg at 25°C | [2] |
| Water Solubility | 1000 g/L at 20°C (Completely soluble) | [2][4] |
| Refractive Index | 1.4400 | [2] |
| logP | 0.03 at 40°C | [4] |
Table 2: Toxicity Comparison of this compound with Common Solvents
| Solvent | Oral LD50 (rat) | Key Hazards |
| This compound | 22,600 µL/kg | Low acute toxicity, minimal eye and skin irritant[4][9] |
| Dimethyl Sulfoxide (DMSO) | 14,500 mg/kg | Readily absorbed through the skin, can carry other chemicals with it, eye irritant |
| N,N-Dimethylformamide (DMF) | 2,800 mg/kg | Reproductive hazard, liver toxicant, irritant |
| Acetonitrile | 2,460 mg/kg | Toxic, flammable, irritant |
| Dichloromethane (DCM) | 1,600 mg/kg | Probable human carcinogen, nervous system depressant |
| Methanol | 5,628 mg/kg | Toxic (can cause blindness and death), flammable |
Applications in Research and Drug Development
TEGDA's properties make it a suitable alternative in several laboratory applications, particularly where the toxicity of conventional solvents is a concern.
As a Solvent for Poorly Soluble Active Pharmaceutical Ingredients (APIs)
The ability of TEGDA's parent compound, triethylene glycol (TEG), to dissolve a wide range of APIs makes it a valuable solvent and cosolvent in liquid formulations.[10] This property is crucial for enhancing the bioavailability of poorly water-soluble drugs.
Logical Workflow for API Solubility Screening:
Caption: Workflow for determining the solubility of an API in TEGDA.
As a Reaction Solvent in Organic Synthesis
TEGDA can serve as a green and safe alternative to traditional aprotic polar solvents in organic synthesis. Its high boiling point allows for a wide range of reaction temperatures. While specific protocols are still emerging, its use in esterification reactions has been documented.[11][12]
Experimental Setup for Organic Synthesis:
Caption: General experimental setup for conducting an organic reaction in TEGDA.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required for specific applications.
Protocol 1: Determination of API Solubility in this compound
Objective: To determine the equilibrium solubility of an active pharmaceutical ingredient (API) in TEGDA at a specified temperature.
Materials:
-
This compound (TEGDA), analytical grade
-
Active Pharmaceutical Ingredient (API) powder
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the API powder and add it to a vial.
-
Add a known volume (e.g., 1 mL) of TEGDA to the vial.
-
Securely cap the vial.
-
Prepare at least three replicate samples.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow any undissolved solid to settle.
-
Separate the supernatant from the solid by either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent in which the API is freely soluble and which is compatible with the analytical method.
-
Quantify the concentration of the API in the diluted sample using a validated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the solubility of the API in TEGDA using the following formula, accounting for the dilution factor:
-
Solubility (mg/mL) = (Concentration in diluted sample (mg/mL)) x (Dilution factor)
-
-
Protocol 2: General Procedure for a Substitution Reaction Using this compound as a Solvent
Objective: To provide a general framework for using TEGDA as a solvent in a nucleophilic substitution reaction. This protocol is a template and requires optimization for specific substrates and nucleophiles.
Materials:
-
Substrate (e.g., an alkyl halide)
-
Nucleophile
-
This compound (TEGDA), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard workup reagents (e.g., water, organic extraction solvent, drying agent)
-
Purification apparatus (e.g., column chromatography, distillation)
Procedure:
-
Reaction Setup:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add the substrate and the nucleophile to the flask.
-
Add a sufficient volume of anhydrous TEGDA to dissolve the reactants and allow for efficient stirring.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature with vigorous stirring. The high boiling point of TEGDA allows for a wide range of reaction temperatures.
-
Monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with water and/or brine to remove TEGDA and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
-
Signaling Pathways and Logical Relationships
The primary role of TEGDA in a biological context is as a vehicle for drug delivery. Its impact on signaling pathways is therefore indirect, by enabling the delivery of active pharmaceutical ingredients to their biological targets.
Drug Delivery and Action Pathway:
Caption: The role of TEGDA in facilitating the biological action of an API.
Conclusion
This compound presents a compelling case as a non-toxic, biodegradable, and versatile solvent for a variety of applications in research and drug development. Its favorable safety profile, coupled with its ability to dissolve a range of compounds, makes it a suitable replacement for more hazardous conventional solvents. The protocols and data presented in this document are intended to provide a foundation for the adoption of TEGDA in the laboratory, contributing to a safer and more sustainable research environment. Further research into the solubility of a wider range of APIs in TEGDA and its application in various organic reactions will continue to expand its utility as a green solvent.
References
- 1. Triethylene glycol - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. chemicaliran.com [chemicaliran.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Triethylene glycol HO(CH2CH2O)3H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reproductive toxicity of triethylene glycol and its diacetate and dimethyl ether derivatives in a continuous breeding protocol in Swiss CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 111-21-7 [chemicalbook.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. teamchem.co [teamchem.co]
- 11. sanad.iau.ir [sanad.iau.ir]
- 12. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
Application Notes and Protocols for Triethylene Glycol Diacetate-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol diacetate (TEGDA) is a biocompatible and biodegradable ester with potential applications in drug delivery. The formulation of TEGDA into nanoparticles can offer several advantages, including improved drug solubility, controlled release, and targeted delivery. These application notes provide detailed protocols for the formulation and characterization of TEGDA-based nanoparticles, intended to serve as a foundational guide for researchers in the field of nanomedicine and drug development. While direct experimental data on nanoparticles formulated solely from TEGDA is emerging, the following protocols are based on established nano-formulation techniques for liquid organic compounds, such as nano-emulsion and solvent displacement.
Data Presentation: Physicochemical Properties of TEGDA Nanoparticles
The following tables summarize hypothetical yet representative quantitative data for TEGDA nanoparticles formulated by two common methods: nano-emulsion and solvent displacement. These values are intended to provide a comparative baseline for formulation optimization.
Table 1: Particle Size and Polydispersity Index (PDI)
| Formulation Method | Average Particle Size (nm) | Polydispersity Index (PDI) |
| Nano-emulsion | 150 ± 20 | 0.15 ± 0.05 |
| Solvent Displacement | 200 ± 30 | 0.20 ± 0.07 |
Table 2: Surface Charge and Stability
| Formulation Method | Zeta Potential (mV) |
| Nano-emulsion | -25 ± 5 |
| Solvent Displacement | -20 ± 6 |
Table 3: Drug Loading and Encapsulation Efficiency (Hypothetical Drug: Paclitaxel)
| Formulation Method | Drug Loading (%) | Encapsulation Efficiency (%) |
| Nano-emulsion | 5.2 ± 0.8 | 85 ± 5 |
| Solvent Displacement | 4.5 ± 1.0 | 78 ± 7 |
Experimental Protocols
Protocol 1: Formulation of TEGDA Nanoparticles by Nano-emulsion
This protocol describes the preparation of TEGDA nanoparticles using the oil-in-water (o/w) nano-emulsion method followed by solvent evaporation.
Materials:
-
This compound (TEGDA)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Co-surfactant (e.g., Ethanol, Propylene glycol)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Deionized water
-
High-pressure homogenizer or ultrasonicator
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of the hydrophobic drug in TEGDA.
-
Add the surfactant to the TEGDA-drug mixture.
-
Gently stir the mixture until a clear and homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing the co-surfactant in deionized water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the organic phase to the aqueous phase under constant magnetic stirring.
-
Continue stirring for 30 minutes to form a coarse oil-in-water emulsion.
-
-
Nano-emulsification:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
High-Pressure Homogenization: Process the emulsion for 5-10 cycles at a pressure of 15,000-20,000 psi.
-
Ultrasonication: Sonicate the emulsion using a probe sonicator for 10-15 minutes at 40% amplitude in an ice bath to prevent overheating.
-
-
-
Solvent Evaporation:
-
If a volatile co-surfactant like ethanol was used, remove it using a rotary evaporator under reduced pressure.
-
-
Purification:
-
Centrifuge the nano-emulsion at a high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase.
-
Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this step three times to remove any free drug and surfactant.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage or further analysis.
-
Protocol 2: Formulation of TEGDA Nanoparticles by Solvent Displacement
This protocol details the preparation of TEGDA nanoparticles using the solvent displacement (nanoprecipitation) method.
Materials:
-
This compound (TEGDA)
-
Water-miscible organic solvent (e.g., Acetone, Ethanol)
-
Stabilizer (e.g., Pluronic F68, Polyvinyl alcohol)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve TEGDA and the hydrophobic drug in a water-miscible organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the stabilizer in deionized water.
-
-
Nanoprecipitation:
-
Slowly inject the organic phase into the aqueous phase under moderate magnetic stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of TEGDA as nanoparticles.
-
-
Solvent Removal:
-
Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
-
Purification:
-
Follow the same purification steps as described in Protocol 1 (centrifugation and washing) to remove the free drug and stabilizer.
-
Resuspend the purified nanoparticles in a suitable medium.
-
Protocol 3: Characterization of TEGDA Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.[1]
-
Transfer the diluted sample into a disposable cuvette.
-
For zeta potential measurement, use a specific folded capillary cell.[1][2]
-
Equilibrate the sample to the desired temperature (typically 25°C) for 120 seconds.[1]
-
Measure the particle size, PDI, and zeta potential.
-
Perform the measurements in triplicate and report the values as mean ± standard deviation.
-
2. Determination of Drug Loading and Encapsulation Efficiency:
-
Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the drug-loaded nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.[3]
-
Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of the free (unencapsulated) drug using a pre-validated UV-Vis or HPLC method.[3]
-
Calculation:
-
Drug Loading (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100[4]
-
-
Visualizations
References
- 1. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
Application Notes and Protocols: Triethylene Glycol Diacetate in Gas Dehydration Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethylene glycol derivatives in gas dehydration processes, with a primary focus on the industry-standard triethylene glycol (TEG) and an investigational section on triethylene glycol diacetate (TEGDA). While TEG is a well-established and extensively documented desiccant for natural gas drying, the application of TEGDA in this field is not widely reported in scientific literature. Therefore, this document also presents a detailed experimental protocol for the evaluation of TEGDA as a potential gas dehydration agent.
Introduction to Gas Dehydration
Natural gas, as extracted from reservoirs, is typically saturated with water vapor. The presence of water can lead to significant operational problems, including:
-
Hydrate Formation: At low temperatures and high pressures, water can form solid, ice-like structures with hydrocarbons, known as hydrates. These can plug pipelines and equipment, leading to flow assurance issues and potential safety hazards.
-
Corrosion: In the presence of acid gases such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂), water can form corrosive acids, leading to pipeline degradation.
-
Reduced Pipeline Capacity: The condensation of water in pipelines can reduce the effective cross-sectional area for gas flow.
Glycol dehydration is the most common and economical method for removing water from natural gas streams to meet pipeline quality specifications, which typically require a water content of less than 7 pounds per million standard cubic feet (lbs/MMSCF).[1][2]
Triethylene Glycol (TEG) Dehydration: The Industry Standard
Triethylene glycol is the most widely used glycol for gas dehydration due to its excellent hygroscopicity, thermal stability, low volatility, and ease of regeneration.[1][3][4][5][6]
Process Description
A typical TEG dehydration unit consists of two main sections: the absorber (contactor) and the regeneration system.
-
Absorption: Wet natural gas enters the bottom of the absorber tower and flows upward through a series of trays or structured packing. Lean (dry) TEG is introduced at the top of the tower and flows downward, counter-current to the gas. The hygroscopic TEG absorbs water from the natural gas. The dry gas exits the top of the absorber.
-
Regeneration: The water-rich ("rich") TEG exits the bottom of the absorber and is heated in a reboiler to a temperature of approximately 204°C (400°F).[7] This high temperature boils off the absorbed water, which is then vented. The regenerated, lean TEG is then cooled and pumped back to the top of the absorber, completing the cycle.
Quantitative Performance Data for TEG
The performance of a TEG dehydration unit is influenced by several factors, including the lean TEG concentration, circulation rate, contactor temperature and pressure, and the number of trays or height of packing in the absorber.
| Parameter | Typical Value/Range | Impact on Performance | Reference |
| Lean TEG Purity | 98.5 - 99.9 wt% | Higher purity leads to lower outlet gas water content. | [8] |
| TEG Circulation Rate | 2 - 5 gallons of TEG per pound of water removed | Higher circulation rates can improve water removal but increase operational costs. | [9] |
| Contactor Temperature | 15 - 50 °C (60 - 120 °F) | Lower temperatures favor absorption but increase glycol viscosity. | [1] |
| Contactor Pressure | 1.7 - 17.2 MPa (250 - 2500 psia) | Higher pressures increase the dew point of the gas, facilitating water removal. | [1] |
| Reboiler Temperature | 190 - 204 °C (375 - 400 °F) | Higher temperatures increase TEG purity but are limited by the thermal decomposition of TEG. | [10] |
| Outlet Gas Water Content | < 7 lbs/MMSCF (< 112 g/m³) | The primary performance target to meet pipeline specifications. | [1] |
Logical Flow of a TEG Dehydration Process
This compound (TEGDA): An Investigational Study
While TEG is the industry standard, research into alternative solvents is ongoing to improve efficiency and address specific challenges. This compound (TEGDA) is an ester derivative of TEG. Its potential as a gas dehydration solvent is not well-documented, necessitating experimental evaluation.
Known Properties of TEGDA
A summary of the physical and chemical properties of TEGDA is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₆ | |
| Molecular Weight | 234.25 g/mol | |
| Boiling Point | 286 °C (547 °F) | |
| Melting Point | -50 °C (-58 °F) | |
| Density | 1.12 g/cm³ | |
| Water Solubility | Soluble |
Hypothesized Advantages and Disadvantages of TEGDA
Based on its chemical structure, the following hypotheses can be made regarding TEGDA's performance as a gas desiccant compared to TEG:
-
Potential Advantages:
-
Higher Boiling Point: The higher boiling point of TEGDA (286°C) compared to TEG (288°C is for pure TEG, but commercial grades can vary) might allow for higher regeneration temperatures, potentially leading to a leaner solvent and improved dehydration efficiency. However, thermal stability at these temperatures would need to be carefully evaluated.
-
Lower Vapor Pressure: A lower vapor pressure could result in reduced solvent losses in the absorber and regenerator.
-
-
Potential Disadvantages:
-
Reduced Hygroscopicity: The acetate groups in TEGDA replace the hydroxyl groups of TEG, which are primarily responsible for its hygroscopicity through hydrogen bonding with water. This suggests that TEGDA may have a lower affinity for water than TEG.
-
Hydrolysis: As an ester, TEGDA could be susceptible to hydrolysis, especially at the high temperatures of the regeneration process, potentially forming acetic acid and TEG. This could lead to corrosion and a change in the solvent's properties over time.
-
Higher Viscosity: The larger molecular size of TEGDA may lead to a higher viscosity, which could negatively impact mass transfer in the absorber and require more energy for pumping.
-
Experimental Protocol for Evaluating TEGDA in Gas Dehydration
To assess the viability of TEGDA as a gas dehydration solvent, a detailed experimental protocol is proposed. This protocol is designed to be conducted on a laboratory or pilot scale.
Experimental Setup
A schematic of the proposed experimental setup is shown below.
Key Components:
-
Gas Source: A cylinder of inert gas (e.g., nitrogen) or a representative natural gas mixture.
-
Humidifier: A temperature-controlled water bubbler to saturate the incoming gas with water vapor to a known concentration.
-
Absorber Column: A packed column to provide a high surface area for gas-liquid contact.
-
Solvent Delivery System: A reservoir for the TEGDA and a pump to circulate it at a controlled rate.
-
Water Analyzers: Dew point analyzers or other suitable instruments to measure the water content of the gas at the inlet and outlet of the absorber.
-
Rich Solvent Collection: A port to collect samples of the rich TEGDA for water content analysis.
Experimental Procedure
-
System Preparation:
-
Assemble the experimental setup as shown in the diagram.
-
Fill the solvent reservoir with a known volume and concentration of lean TEGDA.
-
Calibrate the gas flow meters and water analyzers.
-
-
Dehydration Experiment:
-
Set the desired gas flow rate and pass the gas through the humidifier to achieve a target inlet water content.
-
Start the solvent pump to circulate TEGDA through the absorber column at a set flow rate.
-
Allow the system to reach steady-state, monitoring the inlet and outlet gas water content.
-
Once at steady-state, record the following parameters:
-
Inlet and outlet gas temperature and pressure.
-
Gas flow rate.
-
Solvent circulation rate.
-
Inlet and outlet gas water content.
-
-
Collect a sample of the rich TEGDA from the bottom of the absorber.
-
-
Parameter Variation:
-
Repeat the experiment while systematically varying the following parameters to assess their impact on dehydration performance:
-
Gas flow rate.
-
Solvent circulation rate.
-
Absorber temperature.
-
Inlet gas water concentration.
-
-
-
Solvent Regeneration Study (Separate Experiment):
-
Take a known volume of the rich TEGDA and heat it in a laboratory-scale distillation apparatus.
-
Monitor the temperature and collect the distilled water.
-
Analyze the regenerated TEGDA for its final water content.
-
Analyze the regenerated TEGDA for any signs of degradation or hydrolysis (e.g., by measuring its acidity or using chromatographic techniques).
-
Analytical Methods
-
Gas Phase Water Content:
-
Chilled Mirror Hygrometer: Provides accurate dew point measurements.
-
Tunable Diode Laser Absorption Spectroscopy (TDLAS): Offers real-time and precise water concentration measurements.
-
-
Liquid Phase Water Content:
Data Presentation
The collected data should be organized into tables for clear comparison and analysis.
Table 1: Dehydration Performance of TEGDA under Various Operating Conditions
| Run | Gas Flow Rate (L/min) | Solvent Circulation Rate (mL/min) | Absorber Temp. (°C) | Inlet Water Content (ppmv) | Outlet Water Content (ppmv) | Water Removal Efficiency (%) |
| 1 | ||||||
| 2 | ||||||
| ... |
Table 2: Regeneration Study of Rich TEGDA
| Sample | Initial Water Content (wt%) | Regeneration Temperature (°C) | Regeneration Time (min) | Final Water Content (wt%) | Observations (e.g., color change, degradation) |
| 1 | |||||
| 2 | |||||
| ... |
Conclusion
While triethylene glycol remains the cornerstone of gas dehydration technology, the exploration of alternative solvents like this compound is a valid scientific endeavor. The lack of existing data on TEGDA's performance in this application necessitates a systematic experimental approach as outlined in this protocol. By carefully evaluating its water absorption capacity, regeneration characteristics, and chemical stability, researchers can determine if TEGDA offers any advantages over the current industry standard. The methodologies and data presentation formats provided herein offer a structured framework for such an investigation.
References
- 1. vurup.sk [vurup.sk]
- 2. researchgate.net [researchgate.net]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. labsaco.com [labsaco.com]
- 5. chemicaliran.com [chemicaliran.com]
- 6. amipetro.com [amipetro.com]
- 7. rebain.eu [rebain.eu]
- 8. Technical, Economical, and Environmental Performance Assessment of an Improved Triethylene Glycol Dehydration Process for Shale Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vurup.sk [vurup.sk]
- 10. ijret.org [ijret.org]
- 11. Determination of Water Content in Ethylene glycol Using Karl Fischer Titration [sigmaaldrich.com]
- 12. Fast quantification of water content in glycols by compact 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Purification of Triethylene Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale purification of triethylene glycol diacetate (TEGDA). The primary goal is to remove common impurities such as unreacted triethylene glycol, acetic acid, and any catalyst residues from the synthesis process. The protocols described herein are based on standard laboratory techniques for the purification of high-boiling point, polar esters.
Overview of this compound and its Purification
This compound is a high-boiling point, water-soluble diester. Its purification can be challenging due to its low volatility and polarity. The choice of purification method will depend on the nature and quantity of the impurities present. A multi-step approach is often the most effective, involving an initial wash to remove acidic impurities, followed by either vacuum distillation or column chromatography to separate the pure product from other non-volatile or closely boiling contaminants.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for planning and executing the purification protocols.
| Property | Value |
| CAS Number | 111-21-7[1] |
| Molecular Formula | C₁₀H₁₈O₆[1] |
| Molecular Weight | 234.25 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 286 °C (at 760 mmHg)[1] |
| Melting Point | -50 °C[1] |
| Density | 1.12 g/cm³[1] |
| Solubility | Completely soluble in water[1] |
| Refractive Index | 1.4400[1] |
Table 1: Physical and chemical properties of this compound.
Purification Strategies
The general workflow for the purification of this compound involves an initial washing step to remove acidic impurities, followed by a high-resolution purification technique.
Figure 1: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Aqueous Wash
This protocol is designed to remove acidic impurities, primarily unreacted acetic acid and any acid catalyst, from the crude this compound.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from the evolution of CO₂ gas.[2]
-
Allow the layers to separate. The aqueous layer will be on the bottom as the density of this compound is approximately 1.12 g/cm³.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated sodium bicarbonate solution until the aqueous wash is no longer acidic (test with pH paper).
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.
-
Drain the lower aqueous layer.
-
Transfer the washed ester to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the ester to remove any remaining traces of water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should no longer clump together when sufficient has been added.
-
Decant or filter the dried ester into a clean, dry round-bottom flask suitable for the subsequent purification step.
Protocol 2: Purification by Vacuum Distillation
Vacuum distillation is the preferred method for purifying high-boiling point liquids like this compound, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.[3]
Materials:
-
Dried, crude this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and thermometer)
-
Vacuum pump with a pressure gauge
-
Heating mantle
-
Stir bar or boiling chips
-
Cold trap (recommended to protect the vacuum pump)
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the dried, crude this compound and a stir bar or boiling chips into the round-bottom flask.
-
Begin stirring (if using a stir bar) and slowly apply the vacuum.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.
-
Monitor the temperature of the vapor as the distillation proceeds. Collect any low-boiling fractions separately.
-
The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the applied pressure.
-
Continue distillation until only a small amount of residue remains in the distillation flask.
-
Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Estimated Boiling Points under Vacuum:
The boiling point of a liquid decreases as the pressure is reduced. The following table provides estimated boiling points for this compound at various pressures, calculated using a pressure-temperature nomograph.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~160 - 170 |
| 5 | ~145 - 155 |
| 1 | ~120 - 130 |
| 0.5 | ~110 - 120 |
Table 2: Estimated boiling points of this compound at reduced pressures. These are estimates and the actual boiling point may vary.
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a viable alternative for purifying polar compounds, especially when distillation is not practical or when impurities have very similar boiling points.
Materials:
-
Dried, crude this compound
-
Silica gel (for flash chromatography)
-
Appropriate solvents for the mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Flash chromatography column
-
Air or nitrogen source for pressurization
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides good separation between this compound and its impurities, with the product having an Rf value of approximately 0.2-0.4. Given the polarity of the compound, a gradient elution from a less polar to a more polar solvent system (e.g., starting with a mixture of hexanes and ethyl acetate and gradually increasing the proportion of ethyl acetate or adding methanol) is likely to be effective.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.[4][5]
-
Sample Loading: Dissolve the dried, crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel column.[5]
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen.[6]
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
When performing vacuum distillation, use a blast shield and ensure there are no cracks in the glassware.
-
Be cautious when handling concentrated acids and bases.
Logical Relationships in Purification
The decision-making process for choosing a purification method can be visualized as follows:
Figure 2: Decision tree for selecting a purification method for this compound.
References
- 1. This compound CAS#: 111-21-7 [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Triethylene Glycol Diacetate as a Fixative in Perfumery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol diacetate (TEGDA) is a high-boiling, low-volatility, and virtually odorless solvent that has found utility in the fragrance industry as a fixative.[1][2][3] Fixatives are essential components in perfumery, acting to slow the evaporation rate of more volatile fragrance ingredients, thereby prolonging the scent's longevity and ensuring a more stable and well-rounded aroma profile over time.[4][5][6] The primary mechanism by which fixatives like TEGDA work is by lowering the vapor pressure of the fragrance oils, effectively "anchoring" the scent to the skin or other substrate.[5][6] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a fragrance fixative.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of TEGDA is crucial for its effective application in perfume formulations.
| Property | Value | Reference |
| CAS Number | 111-21-7 | [2][3] |
| Molecular Formula | C10H18O6 | [7] |
| Molecular Weight | 234.25 g/mol | [8] |
| Appearance | Clear, colorless liquid | [2][3] |
| Odor | Odorless | [2] |
| Boiling Point | 286 °C | [2][8] |
| Melting Point | -50 °C | [2][8] |
| Flash Point | 174 °C | [2] |
| Vapor Pressure | 0.00271 mmHg at 25°C | [2] |
| Density | 1.12 g/cm³ | [2] |
| Solubility | Completely soluble in water and ethanol | [2][7][9] |
Mechanism of Action as a Fixative
The function of a fixative in a perfume is to retard the evaporation of the more volatile components. This allows the fragrance to evolve more slowly and persist for a longer duration. The low volatility of this compound is a key attribute for its function as a fixative.
Application in Perfume Formulations
This compound is typically incorporated into the perfume concentrate along with the essential oils and other aroma compounds before dilution with ethanol. Its odorless nature ensures that it does not interfere with the intended fragrance profile.
Recommended Concentration:
The concentration of TEGDA can be varied depending on the desired longevity and the nature of the fragrance components. A general starting point is between 1% and 5% of the total perfume formulation.
| Fragrance Type | Typical TEGDA Concentration (% w/w) |
| Eau de Cologne (EdC) | 1 - 2% |
| Eau de Toilette (EdT) | 2 - 4% |
| Eau de Parfum (EdP) | 3 - 5% |
| Parfum (Extrait) | 4 - 6% |
Experimental Protocols for Efficacy Evaluation
To quantitatively assess the performance of this compound as a fixative, two primary methodologies are recommended: instrumental analysis of evaporation rates and sensory evaluation of fragrance longevity.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides objective, quantitative data on the evaporation rate of individual fragrance components.
Objective: To quantify the reduction in the evaporation rate of volatile aroma compounds in a model fragrance formulation containing TEGDA compared to a control without the fixative.
Materials:
-
Model fragrance solution (e.g., a blend of Linalool, Benzyl Acetate, and Galaxolide in ethanol).
-
Model fragrance solution with 5% (w/w) this compound.
-
Headspace vials (20 mL).
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and a headspace autosampler.
-
Filter paper discs (as an evaporation substrate).
Protocol:
-
Prepare a control fragrance solution and a test solution containing 5% TEGDA.
-
Place a filter paper disc into each of a series of headspace vials.
-
Apply 100 µL of the control solution to the filter paper in half of the vials, and 100 µL of the test solution to the other half.
-
Immediately seal the vials.
-
Incubate the vials at a constant temperature, for example, 32°C, to simulate skin temperature.
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), analyze the headspace of the vials using the GC-MS.
-
Identify and quantify the peak area of each target aroma compound at each time point.
-
Plot the concentration of each aroma compound in the headspace over time for both the control and the test samples to determine the evaporation profiles.
Hypothetical Quantitative Data:
The following tables represent plausible data demonstrating the fixative effect of TEGDA on a model fragrance containing a top note (Linalool), a middle note (Benzyl Acetate), and a base note (Galaxolide).
Table 1: Evaporation of Linalool (Top Note)
| Time (hours) | Headspace Concentration (Area Counts) - Control | Headspace Concentration (Area Counts) - with 5% TEGDA |
| 0 | 1,500,000 | 1,450,000 |
| 1 | 800,000 | 1,100,000 |
| 2 | 350,000 | 750,000 |
| 4 | 100,000 | 400,000 |
| 6 | 20,000 | 150,000 |
| 8 | < 5,000 | 50,000 |
Table 2: Evaporation of Benzyl Acetate (Middle Note)
| Time (hours) | Headspace Concentration (Area Counts) - Control | Headspace Concentration (Area Counts) - with 5% TEGDA |
| 0 | 1,200,000 | 1,180,000 |
| 1 | 950,000 | 1,050,000 |
| 2 | 700,000 | 900,000 |
| 4 | 400,000 | 650,000 |
| 6 | 200,000 | 450,000 |
| 8 | 90,000 | 300,000 |
Table 3: Evaporation of Galaxolide (Base Note)
| Time (hours) | Headspace Concentration (Area Counts) - Control | Headspace Concentration (Area Counts) - with 5% TEGDA |
| 0 | 900,000 | 890,000 |
| 1 | 850,000 | 870,000 |
| 2 | 800,000 | 850,000 |
| 4 | 720,000 | 800,000 |
| 6 | 650,000 | 760,000 |
| 8 | 580,000 | 720,000 |
Sensory Evaluation
This protocol uses a trained sensory panel to assess the perceived longevity and intensity of a fragrance on a substrate.
Objective: To determine if the addition of TEGDA to a fragrance formulation results in a perceivable increase in scent longevity and intensity over time.
Materials:
-
Control and test fragrance solutions as described above.
-
Perfume blotter strips.
-
A panel of trained sensory evaluators (minimum of 10).
-
A controlled environment with neutral odor.
References
- 1. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 2. Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost [zenodo.org]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. umpir.ump.edu.my [umpir.ump.edu.my]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. Headspace analysis study of evaporation rate of perfume ingredients applied onto skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 360iresearch.com [360iresearch.com]
- 8. iltusa.com [iltusa.com]
- 9. Determination of the evaporation rate of essential oils and perfumery compositions using gas chromatography | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Triethylene Glycol Diacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of triethylene glycol diacetate (TEGDA) from reaction byproducts. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
Common impurities in crude TEGDA originate from the synthesis process, which is typically the esterification of triethylene glycol (TEG) with acetic acid. These impurities include:
-
Unreacted Starting Materials: Triethylene glycol and acetic acid.
-
Monoester: Triethylene glycol monoacetate, an intermediate product.
-
Water: A byproduct of the esterification reaction.
-
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid, if used.
-
Degradation Products: Formed if the reaction or purification is carried out at excessively high temperatures.[1]
-
Polymerization Products: TEGDA can undergo polymerization if exposed to extreme heat or light.[2]
Q2: What is the most effective method for purifying this compound?
Due to its high boiling point (approximately 286 °C at atmospheric pressure), vacuum distillation is the preferred and most effective method for purifying TEGDA.[1] This technique allows for distillation at a significantly lower temperature, thereby preventing thermal decomposition of the ester.[1] For thermally sensitive esters, operating under a high vacuum is crucial.[1]
Q3: How can I remove acidic impurities like residual acetic acid and the acid catalyst?
Acidic impurities can be effectively removed by washing the crude TEGDA with a mild aqueous basic solution, such as sodium bicarbonate or sodium carbonate.[3] This neutralization step converts the acids into their corresponding salts, which are soluble in the aqueous layer and can be easily separated using a separatory funnel.
Q4: How can I confirm the purity of my final this compound product?
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of TEGDA.[4][5] It can be used to separate and identify volatile impurities, including residual starting materials, byproducts, and other contaminants.[4][5]
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product is discolored (yellow or brown) | Thermal decomposition due to high distillation temperatures. | Use a higher vacuum to lower the boiling point during distillation.[1] |
| Presence of colored byproducts from the synthesis. | Consider a pre-treatment step with activated carbon to adsorb colored impurities before distillation. | |
| Low yield of purified product | Incomplete reaction during synthesis. | Ensure optimal reaction conditions (temperature, catalyst, and removal of water byproduct) to drive the esterification to completion.[6] |
| Loss of product during aqueous washing steps. | Minimize the number of washes and avoid vigorous shaking that can lead to emulsion formation. | |
| Inefficient fractional distillation. | Use a fractionating column with appropriate efficiency (e.g., Vigreux or packed column) to ensure good separation of TEGDA from lower and higher boiling point impurities. | |
| Foaming during vacuum distillation | Contamination with vacuum grease. | Grease the joints with the crude ester itself instead of vacuum grease.[1] |
| Presence of volatile impurities. | Perform an initial distillation at a lower temperature and higher pressure to remove highly volatile components before the main distillation. | |
| Incomplete separation of layers during aqueous wash | Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period. |
| Product is not sufficiently pure after a single distillation | Close boiling points of impurities and the product. | Consider a second distillation (redistillation) for higher purity.[6] |
| Inefficient distillation setup. | Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient in the fractionating column. |
Experimental Protocols
Protocol 1: General Purification of this compound
This protocol outlines the general steps for purifying TEGDA from a crude reaction mixture.
-
Neutralization and Washing:
-
Transfer the crude TEGDA to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate solution to neutralize any acidic impurities. Swirl gently and periodically vent the funnel to release any evolved gas.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of water.
-
Finally, wash the organic layer with an equal volume of brine to aid in the removal of water.
-
-
Drying:
-
Transfer the washed TEGDA to a clean, dry flask.
-
Add an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Allow the mixture to stand for at least 30 minutes with occasional swirling to ensure all water is absorbed.
-
Filter the dried TEGDA to remove the drying agent.
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus with a fractionating column.
-
Place the dried, crude TEGDA in the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of pure this compound at the appropriate temperature and pressure.
-
Stop the distillation before the flask goes to dryness.
-
Protocol 2: Purity Assessment by GC-MS
This protocol provides a general guideline for analyzing the purity of TEGDA using GC-MS.
-
Sample Preparation:
-
Prepare a dilute solution of the purified TEGDA in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample into the GC-MS system.
-
Use a suitable capillary column for the separation of glycol esters.
-
Set the appropriate temperature program for the GC oven to ensure good separation of all potential components.
-
The mass spectrometer will provide mass spectra of the eluting components, which can be compared to a library for identification.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative percentage of TEGDA and any impurities.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for TEGDA purification.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Using gc-ms and hplc-ms/ms for analyzing impurities in triethylene glycol accumulating in the process of natural gas drying | Usachev | Fine Chemical Technologies [finechem-mirea.ru]
- 5. gcms.cz [gcms.cz]
- 6. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
Technical Support Center: Triethylene Glycol Diacetate (TEGDA) Stability in Solution
Welcome to the Technical Support Center for triethylene glycol diacetate (TEGDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of TEGDA in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEGDA) and where is it used?
This compound (TEGDA) is the diacetate ester of triethylene glycol. It is a colorless, odorless liquid with low volatility.[1] In the pharmaceutical industry, it can be used as a plasticizer for polymer films in coatings for tablets and capsules, and as a solvent or co-solvent in liquid formulations to enhance the solubility of active pharmaceutical ingredients (APIs).[2][3][4]
Q2: What are the main stability concerns with TEGDA in solution?
The primary stability concerns for TEGDA in solution are hydrolysis and thermal degradation. It is also incompatible with certain classes of compounds.
-
Hydrolysis: TEGDA is an ester and is therefore susceptible to hydrolysis, which is the cleavage of the ester bonds by water. This reaction is significantly influenced by the pH of the solution.
-
Thermal Degradation: At elevated temperatures, TEGDA can degrade. This process can be accelerated by the presence of oxygen.[5]
-
Incompatibility: TEGDA is incompatible with strong oxidants, peroxides, acetic acid, oxygen scavengers, and heavy metal compounds.[5]
Q3: What are the degradation products of TEGDA?
The degradation of TEGDA primarily yields triethylene glycol (TEG) and acetic acid through hydrolysis. Further degradation, especially under thermal or oxidative stress, can lead to the formation of smaller glycols such as diethylene glycol (DEG) and monoethylene glycol (MEG), as well as other organic acids.
Troubleshooting Guide: TEGDA Instability
This guide addresses common problems related to TEGDA instability in solution, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Change in pH of the solution over time (becoming more acidic). | Hydrolysis of TEGDA is occurring, releasing acetic acid. | Buffer the solution to maintain a stable pH. For optimal stability, aim for a slightly acidic to neutral pH. Avoid alkaline conditions which significantly accelerate hydrolysis. |
| Precipitation or cloudiness in the formulation. | The API or another excipient is falling out of solution due to a change in solvent properties caused by TEGDA degradation. The degradation products (TEG, acetic acid) may have different solubilizing capacities. | Investigate the solubility of all formulation components in the presence of potential TEGDA degradation products. Reformulate with a co-solvent system that is more robust to changes in composition. |
| Loss of potency of the active pharmaceutical ingredient (API). | The API may be sensitive to the acidic degradation products of TEGDA (acetic acid). Acid-labile drugs are particularly at risk. | Evaluate the pH-stability profile of your API. If it is acid-sensitive, consider using an alternative, more stable plasticizer or solvent. Ensure the formulation is adequately buffered. |
| Unexpected peaks appearing in chromatograms (HPLC, GC) during stability studies. | These are likely the degradation products of TEGDA, such as triethylene glycol, acetic acid, diethylene glycol, or monoethylene glycol. | Use analytical techniques such as HPLC-UV/RID or GC-MS to identify and quantify these degradation products. Comparing retention times and mass spectra with known standards will confirm their identity. |
| Discoloration of the solution (e.g., turning yellow or brown). | This is often a sign of thermal or oxidative degradation, especially at elevated temperatures. | Store TEGDA-containing solutions protected from light and at controlled room temperature or refrigerated if necessary. Consider the use of antioxidants if oxidative degradation is suspected. Purge solutions with an inert gas like nitrogen or argon to remove oxygen. |
| Inconsistent experimental results. | The TEGDA in your stock solution may have already degraded, leading to variability between experiments. | Prepare fresh TEGDA solutions for each experiment, especially for sensitive applications. Store stock solutions in tightly sealed containers, protected from moisture and light, and at a low temperature. Periodically re-analyze the purity of your TEGDA stock. |
Data on TEGDA Stability
The stability of TEGDA is highly dependent on the pH and temperature of the solution. The following table summarizes the estimated hydrolysis half-life at different pH values.
| pH | Estimated Half-Life | Reference |
| 7 | 150 days | [2] |
| 8 | 15 days | [2] |
Experimental Protocols
Stability Study Setup
A typical stability study for a TEGDA-containing formulation involves storing samples under various environmental conditions and analyzing them at predetermined time points.
Workflow for a TEGDA Stability Study
Caption: A general workflow for conducting a stability study of a formulation containing this compound.
HPLC Method for Quantification of TEGDA and TEG
This method can be used to monitor the degradation of TEGDA to triethylene glycol (TEG).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically effective.
-
Start with a higher water percentage and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detector:
-
UV detector at a low wavelength (e.g., 210 nm) for TEGDA (due to the ester carbonyl group).
-
Refractive Index Detector (RID) for TEG, as it lacks a strong chromophore.
-
-
Sample Preparation: Dilute the sample in the mobile phase to an appropriate concentration.
GC-MS Method for Identification of Degradation Products
GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of analytes.
-
Oven Temperature Program:
-
Initial temperature: 50-70°C.
-
Ramp to a final temperature of 250-300°C.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode.
-
Scan a mass range of m/z 30-400.
-
-
Sample Preparation:
Signaling Pathways and Logical Relationships
Hydrolysis of this compound
Caption: The hydrolysis of this compound in the presence of water, catalyzed by acid or base.
Troubleshooting Logic for TEGDA Instability
Caption: A logical workflow for troubleshooting instability issues with this compound in solution.
This technical support center provides a foundational understanding of the stability challenges associated with this compound. For specific applications, it is always recommended to conduct thorough formulation and stability studies.
References
- 1. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. teamchem.co [teamchem.co]
- 3. US20130078287A1 - Pharmaceutical compositions of ibuprofen and an h2 receptor antagonist - Google Patents [patents.google.com]
- 4. chemicaliran.com [chemicaliran.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triethylene Glycol Diacetate in Polymer Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylene glycol diacetate (TEGDA) as a plasticizer in polymer blends, particularly for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TEGDA) in polymer blends?
A1: this compound (TEGDA) primarily functions as a plasticizer. Plasticizers are low molecular weight compounds added to polymers to increase their flexibility, workability, and durability.[1][2] They achieve this by inserting themselves between polymer chains, which reduces intermolecular forces and increases the free volume, thereby lowering the glass transition temperature (Tg) of the polymer.[3]
Q2: How does the concentration of TEGDA affect the glass transition temperature (Tg) of a polymer blend?
A2: Increasing the concentration of TEGDA generally leads to a decrease in the glass transition temperature (Tg) of the polymer blend.[4][5] This is because the TEGDA molecules increase the mobility of the polymer chains.[4] The extent of Tg reduction is dependent on the specific polymer and the concentration of TEGDA used. For acrylic polymers like Eudragit®, this effect is crucial for achieving the desired film flexibility and drug release characteristics.[2][4]
Q3: What is the impact of TEGDA concentration on the mechanical properties of polymer films?
A3: The concentration of TEGDA significantly influences the mechanical properties of polymer films:
-
Tensile Strength: Generally, as the concentration of TEGDA increases, the tensile strength of the polymer film decreases. This is because the plasticizer reduces the intermolecular forces between polymer chains.
-
Elongation at Break: Conversely, the elongation at break (a measure of flexibility) typically increases with higher TEGDA concentrations. This indicates that the film can stretch more before breaking.[6]
-
Elastic Modulus: The elastic modulus, or stiffness, of the film tends to decrease with increasing plasticizer content, resulting in a softer, more pliable material.
Q4: How does TEGDA concentration influence the drug release profile from a polymer matrix?
A4: The concentration of TEGDA can modulate the drug release profile from a polymer matrix. By increasing the flexibility and permeability of the polymer film, a higher concentration of TEGDA can lead to a faster drug release rate.[7] The plasticizer enhances the mobility of polymer chains, creating more pathways for the drug to diffuse out of the matrix.[8] For controlled-release formulations, optimizing the TEGDA concentration is critical to achieving the desired release kinetics.[7][9]
Q5: Is TEGDA compatible with Eudragit® polymers?
A5: While specific compatibility data for TEGDA with all Eudragit® polymers may vary, plasticizers with similar chemical structures, such as other organic esters, have shown good compatibility with Eudragit® polymers like Eudragit® RS.[4][6] Good compatibility is essential to prevent phase separation and ensure a stable, homogeneous film.[6] It is always recommended to perform compatibility studies for the specific polymer blend and TEGDA concentration.
Troubleshooting Guides
Issue 1: Film Cracking or Brittleness
Question: My polymer films containing TEGDA are cracking or appear brittle. What could be the cause and how can I resolve it?
Answer:
-
Possible Cause 1: Insufficient Plasticizer Concentration. A low concentration of TEGDA may not be enough to adequately lower the glass transition temperature (Tg) of the polymer below the storage or application temperature, leading to a brittle film.
-
Solution: Gradually increase the concentration of TEGDA in your formulation. It is advisable to test a range of concentrations to find the optimal level that imparts the desired flexibility without compromising other properties.
-
-
Possible Cause 2: Poor Polymer-Plasticizer Compatibility. If TEGDA is not fully compatible with the polymer at the concentration used, it can lead to phase separation and areas of brittleness.
-
Solution: Ensure good miscibility by thoroughly dissolving both the polymer and TEGDA in a common solvent during film preparation. Consider using a co-solvent if necessary. Compatibility can be assessed using techniques like Differential Scanning Calorimetry (DSC), where a single Tg for the blend indicates good miscibility.
-
-
Possible Cause 3: Inadequate Drying/Curing. Residual solvent in the film can affect its mechanical properties.
-
Solution: Ensure complete solvent removal by optimizing the drying process (e.g., increasing drying time or temperature, using a vacuum oven).
-
Issue 2: Tacky or Overly Soft Films
Question: The polymer films I've prepared with TEGDA are too tacky and soft. How can I address this?
Answer:
-
Possible Cause 1: Excessive Plasticizer Concentration. An excess of TEGDA can lead to an overly plasticized film with a very low Tg, resulting in a soft and tacky surface.
-
Solution: Reduce the concentration of TEGDA in your formulation. A systematic reduction and re-evaluation of the film's mechanical properties will help identify the appropriate concentration.
-
-
Possible Cause 2: Hygroscopicity. Both the polymer and TEGDA may absorb moisture from the atmosphere, which can have a plasticizing effect and contribute to tackiness.
-
Solution: Store the prepared films in a desiccator or a controlled humidity environment. Conduct experiments in a controlled atmosphere if possible.
-
Issue 3: Inconsistent Drug Release Profiles
Question: I'm observing high variability in the drug release from my TEGDA-plasticized polymer matrices. What are the potential reasons?
Answer:
-
Possible Cause 1: Non-uniform Plasticizer Distribution. Inhomogeneous distribution of TEGDA within the polymer matrix can lead to variations in film permeability and, consequently, inconsistent drug release.
-
Solution: Ensure a homogeneous mixture of the polymer, drug, and TEGDA during the formulation process. Use adequate mixing times and appropriate solvents to ensure all components are fully dissolved and evenly dispersed before film casting or coating.
-
-
Possible Cause 2: Phase Separation. Over time, if the plasticizer is not fully compatible with the polymer, it can migrate and form separate domains, altering the drug release characteristics.
-
Solution: Assess the long-term stability of your formulation. Store samples under controlled conditions and re-evaluate drug release profiles at different time points. If phase separation is suspected, consider a different plasticizer or a combination of plasticizers to improve compatibility.
-
-
Possible Cause 3: Variations in Film Thickness. Inconsistent film thickness across the matrix will lead to variable drug release.
-
Solution: Optimize your film casting or coating process to ensure a uniform film thickness.
-
Data Presentation
Table 1: Effect of Plasticizer Concentration on the Glass Transition Temperature (Tg) of Eudragit® RS Films
Note: The following data is for Triethyl Citrate (TEC) and Polyethylene Glycol 400 (PEG 400), which are structurally similar plasticizers to TEGDA. The trends observed are expected to be similar for TEGDA, but experimental verification is recommended.
| Plasticizer | Concentration (% w/w of polymer) | Glass Transition Temperature (Tg) in °C |
| None | 0 | 55.8 |
| Triethyl Citrate (TEC) | 10 | 45.2 |
| Triethyl Citrate (TEC) | 20 | 38.5 |
| Polyethylene Glycol 400 (PEG 400) | 10 | 46.1 |
| Polyethylene Glycol 400 (PEG 400) | 20 | 39.2 |
(Data sourced from comparative studies on Eudragit RS films)
Table 2: Influence of Plasticizer Concentration on Mechanical Properties of Eudragit® RL Films (Dry State)
Note: This data for Triethyl Citrate (TEC) and Diethyl Phthalate (DEP) on a similar acrylic polymer (Eudragit® RL) illustrates the general effects of plasticizers on mechanical properties. Similar trends are anticipated with TEGDA.
| Plasticizer | Concentration (% w/w of polymer) | Strain at Breaking (%) | Stress at Breaking (MPa) | Elastic Modulus (MPa/%) |
| TEC | 15 | 580.14 | 2.17 | 0.041 |
| TEC | 30 | 797.47 | 0.39 | 0.004 |
| DEP | 15 | 601.88 | 3.17 | 0.066 |
| DEP | 30 | 66.46 | 0.49 | 0.009 |
(Data adapted from studies on plasticized Eudragit RL films)[10]
Experimental Protocols
Preparation of Plasticized Polymer Films (Solvent Casting Method)
-
Polymer Solution Preparation: Dissolve a known amount of the polymer (e.g., Eudragit® RS PO) in a suitable solvent (e.g., ethanol) to achieve the desired concentration (e.g., 10% w/v). Stir the mixture at room temperature until the polymer is completely dissolved.
-
Plasticizer Incorporation: Calculate and add the required amount of TEGDA to the polymer solution to achieve the target concentrations (e.g., 5%, 10%, 15%, 20% w/w relative to the polymer). Continue stirring for at least 1 hour to ensure a homogeneous mixture.
-
Film Casting: Pour the plasticized polymer solution into a level petri dish or onto a flat, non-stick surface.
-
Solvent Evaporation: Cover the casting surface with a perforated lid to allow for slow and controlled solvent evaporation at room temperature for 24-48 hours.
-
Drying: Carefully peel the film from the surface and dry it in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) until a constant weight is achieved to remove any residual solvent.
-
Storage: Store the prepared films in a desiccator to prevent moisture absorption.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
-
Sample Preparation: Cut a small, uniform sample (5-10 mg) from the prepared polymer film and hermetically seal it in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg to erase the thermal history of the polymer.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min).
-
-
Data Analysis: The Tg is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
Tensile Strength Testing
-
Sample Preparation: Cut the polymer films into a standard shape (e.g., dumbbell or rectangular strips) according to ASTM D882 standards. Measure the thickness and width of the gauge section of each specimen.
-
Instrument Setup: Use a universal testing machine equipped with appropriate grips for thin films and a suitable load cell.
-
Testing Procedure:
-
Mount the specimen securely in the grips, ensuring it is aligned vertically.
-
Apply a uniaxial tensile force at a constant rate of extension until the film breaks.
-
-
Data Analysis: Record the load and elongation. Calculate the tensile strength, elongation at break, and elastic modulus from the resulting stress-strain curve.
In Vitro Drug Release Study (for Drug-Loaded Films)
-
Apparatus: Use a USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - Paddle Apparatus).
-
Dissolution Medium: Select a dissolution medium that is relevant to the intended application (e.g., phosphate buffer pH 6.8 for intestinal release). The volume should be sufficient to maintain sink conditions.
-
Procedure:
-
Place a known amount of the drug-loaded film into the dissolution vessel.
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 50 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Reporting: Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Experimental workflow for optimizing TEGDA concentration in polymer films.
Caption: Troubleshooting guide for cracked or brittle polymer films.
References
- 1. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of different plasticizers and polymers on the mechanical and thermal properties, porosity and drug permeability of free shellac films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of plasticizers on compatibility, mechanical properties, and adhesion strength of drug-free Eudragit E films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with Eudragit RS 30 D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Drying Triethylene Glycol Diacetate
Welcome to the technical support center for handling triethylene glycol diacetate (TEGDA). This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing water content from TEGDA during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from this compound?
A1: Removing water is essential for several reasons. Primarily, the presence of water can lead to the hydrolysis of the ester, especially under acidic or basic conditions or at elevated temperatures, which reverts the compound to triethylene glycol and acetic acid.[1][2] This decomposition compromises the purity and performance of the product. Additionally, for many applications, such as its use as a plasticizer or in sensitive chemical formulations, a high-purity, anhydrous compound is required to ensure consistent results and prevent unwanted side reactions.
Q2: What are the primary methods for drying this compound?
A2: The most common and effective laboratory techniques for removing water from TEGDA are:
-
Drying with Desiccants: Using agents like molecular sieves to physically adsorb water.
-
Azeotropic Distillation: Boiling the mixture with an immiscible solvent (entrainer) that forms a low-boiling azeotrope with water, effectively carrying the water out of the mixture.[3]
-
Vacuum Distillation: Lowering the pressure to reduce the boiling points of both water and TEGDA, allowing for the preferential removal of water at a lower temperature, which minimizes the risk of thermal degradation.[4]
Q3: Can I use common salt-based desiccants like anhydrous sodium sulfate or magnesium sulfate?
A3: Yes, anhydrous salts such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) can be used for preliminary drying of TEGDA solutions.[2] They are effective at removing bulk water. However, for achieving very low water content, molecular sieves are generally more efficient.
Q4: What are molecular sieves and how do they work for this purpose?
A4: Molecular sieves are crystalline aluminosilicates with a highly uniform pore structure. For drying esters, 3Å or 4Å sieves are typically used. The 3Å pore size is particularly effective as it allows small water molecules to enter and be adsorbed while excluding the larger ester molecules. This method is gentle and can be highly effective, avoiding the need for heat which could degrade the product.[5]
Q5: Is this compound stable to heat during distillation?
A5: this compound is a high-boiling point liquid and is generally stable under normal heating conditions.[6] However, prolonged exposure to very high temperatures, especially in the presence of impurities or residual water, can risk thermal degradation or hydrolysis.[1] Using vacuum distillation is a recommended strategy to lower the required temperature and mitigate these risks.
Troubleshooting Guides
Issue 1: Residual Water Content Remains High After Drying
| Possible Cause | Troubleshooting Step | Explanation |
| Saturated Desiccant | Replace or regenerate the desiccant. | Drying agents like molecular sieves have a finite capacity. Once saturated, they can no longer adsorb water. Sieves can be regenerated by heating them in a furnace (e.g., 200-315°C) under a vacuum or inert gas purge. |
| Inefficient Distillation | For azeotropic distillation, ensure a proper Dean-Stark trap setup and an effective entrainer (e.g., toluene). For vacuum distillation, check for leaks in the system and ensure the vacuum pump is pulling a sufficiently low pressure. | An inefficient setup will lead to incomplete water removal. The choice of entrainer is critical for forming an effective azeotrope.[3] A stable, deep vacuum is necessary to significantly lower the boiling point of water for effective separation.[4] |
| Hydrolysis Reintroducing Water | If acidic or basic impurities are present, neutralize the solution before drying. Perform drying at the lowest practical temperature. | The ester can hydrolyze back into triethylene glycol and acetic acid in the presence of water, especially with a catalyst.[1][7] This equilibrium reaction can counteract the drying process. |
Issue 2: Product Loss or Degradation During Drying
| Possible Cause | Troubleshooting Step | Explanation |
| Thermal Decomposition | Use vacuum distillation to reduce the boiling temperature. Avoid prolonged heating at high temperatures. | This compound has a high boiling point (approx. 286°C).[8][9] Heating near this temperature for extended periods can lead to degradation. Vacuum reduces the required heat input significantly. |
| Hydrolysis | Ensure the starting material is free from strong acids or bases. If performing azeotropic distillation with an acid catalyst, neutralize the mixture before final purification. | Hydrolysis breaks down the ester, reducing the yield of the desired product.[1] This process is accelerated by heat and catalysts. |
| Co-distillation | When performing distillation, use a fractionating column to improve separation efficiency between water and the product. | Due to its high boiling point, significant loss of TEGDA during simple distillation of water is unlikely, but proper fractional distillation techniques will ensure the highest purity and recovery. |
Data Presentation: Physical Properties & Drying Method Comparison
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₆ | [10] |
| Molecular Weight | 234.25 g/mol | [6][10] |
| Boiling Point | 286 °C (572 °F) at 760 mmHg | [6][8][9] |
| Melting Point | -50 °C (-58 °F) | [8][9] |
| Density | ~1.12 g/cm³ | [9] |
| Water Solubility | High / Completely Soluble | [6][9] |
Table 2: Comparison of Water Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Molecular Sieves | Adsorption | High efficiency for low water content; gentle (no heat required); simple procedure. | Limited capacity; sieves can be destroyed by strong acids; potential for slow kinetics.[5] | Achieving very low water levels (<50 ppm); drying heat-sensitive batches. |
| Azeotropic Distillation | Forms low-boiling azeotrope with water | Effective for removing larger quantities of water; continuous process. | Requires an additional solvent (entrainer) that must be removed later; requires heating.[3] | Removing significant water content from reaction mixtures, especially post-synthesis.[11] |
| Vacuum Distillation | Lowers boiling point of water | Reduces thermal stress on the product; no additional reagents required. | Requires specialized equipment; can be slow for large volumes; risk of bumping. | Purifying the final product and removing residual water and other volatile impurities. |
Experimental Protocols
Protocol 1: Drying with 3Å Molecular Sieves
Objective: To remove trace amounts of water from this compound.
Methodology:
-
Activate 3Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours under a vacuum or with a slow purge of dry nitrogen.
-
Allow the sieves to cool to room temperature in a desiccator.
-
In a clean, dry flask, add the this compound to be dried.
-
Add the activated molecular sieves to the flask at a loading of 5-10% (w/w).
-
Seal the flask and allow it to stand at room temperature for 12-24 hours. Occasional swirling can improve efficiency. For faster drying, the mixture can be gently stirred with a magnetic stirrer.
-
Carefully decant or filter the dried liquid away from the molecular sieves. Ensure filtration is done in a dry environment to prevent re-exposure to atmospheric moisture.
Protocol 2: Azeotropic Distillation using a Dean-Stark Apparatus
Objective: To remove a significant amount of water from this compound, often following a synthesis reaction.
Methodology:
-
Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.
-
Charge the flask with the wet this compound and an appropriate water-immiscible entrainer (e.g., toluene) in a volume sufficient to fill the Dean-Stark trap.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
The vapor will condense and collect in the Dean-Stark trap. Upon cooling, the denser water will separate and collect in the bottom of the trap, while the lighter toluene will overflow and return to the boiling flask.[3]
-
Continue the distillation until no more water collects in the trap.
-
Allow the apparatus to cool. The dried TEGDA is now dissolved in toluene.
-
Remove the toluene from the final product by simple or vacuum distillation to yield the pure, dry this compound.
Visualizations
Diagrams of Workflows and Chemical Processes
Caption: Decision tree for selecting an appropriate drying method.
Caption: Logical workflow for troubleshooting failed drying experiments.
Caption: Reversible hydrolysis reaction of this compound.
References
- 1. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. US4091039A - Hydrolysis of ethylene glycol acetates - Google Patents [patents.google.com]
- 8. This compound | 111-21-7 [sigmaaldrich.com]
- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound CAS#: 111-21-7 [m.chemicalbook.com]
- 11. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
Technical Support Center: Thermal Degradation of Triethylene Glycol Diacetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thermal degradation of triethylene glycol diacetate (TEGDA). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEGDA) and what are its general properties?
This compound is an odorless, clear, colorless liquid.[1][2] It is a diester of triethylene glycol and acetic acid. It is soluble in water and combustible.[2][3] Key physical and chemical properties are summarized in the table below.
Q2: What are the primary hazards associated with the thermal decomposition of TEGDA?
When heated to decomposition, TEGDA emits acrid smoke and irritating fumes, which may include toxic carbon monoxide.[1][3] It is considered an irritant to the skin and eyes.[3] Under conditions of extreme heat or light, it can also undergo polymerization.[1][3]
Q3: What are the expected degradation pathways of TEGDA under thermal stress?
While specific literature on the detailed thermal degradation pathways of TEGDA is limited, based on the chemistry of esters and related glycols like triethylene glycol (TEG), several degradation pathways can be anticipated:
-
Ester pyrolysis (cis-elimination): This is a common pathway for esters, leading to the formation of a carboxylic acid (acetic acid) and an alkene.
-
Hydrolysis: If water is present, the ester linkages can be hydrolyzed, yielding triethylene glycol and acetic acid.
-
Oxidative degradation: In the presence of oxygen, degradation can be more complex, potentially leading to the formation of smaller glycols like diethylene glycol (DEG) and monoethylene glycol (MEG), as well as organic acids such as formic acid and glycolic acid.[4][5][6][7] This can also lead to discoloration of the material, turning it from colorless to dark brown or black.[5]
-
Polymerization: Exposure to extreme heat can induce polymerization.[1][3]
Q4: What are the likely degradation products of TEGDA?
Based on the potential degradation pathways, the following products may be formed:
-
Acetic acid
-
Triethylene glycol
-
Glycolic acid[4]
-
Carbon monoxide and carbon dioxide (at high temperatures)[3]
-
Oligomers and polymers[8]
Q5: At what temperature does TEGDA begin to degrade?
The decomposition temperature of TEGDA is not explicitly stated in the provided search results. However, for the related compound triethylene glycol (TEG), thermal decomposition can occur at temperatures around 204°C (400°F).[9] Esters derived from tartaric acid have been shown to be stable up to temperatures approaching 200°C.[10] It is recommended to perform thermogravimetric analysis (TGA) to determine the specific decomposition temperature range for your sample and conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing, browning) of TEGDA upon heating. | Oxidative degradation. | Purge the system with an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure. Consider adding an antioxidant if compatible with your application. |
| Unexpected viscosity increase or gel formation. | Polymerization. | Avoid exposing TEGDA to extreme heat or light. Ensure storage conditions are appropriate.[1][3] |
| Acidic byproducts detected (e.g., change in pH). | Ester hydrolysis or oxidative degradation to form carboxylic acids. | Dry the TEGDA and any other components of the system to remove water. Operate under an inert atmosphere.[4] |
| Inconsistent results in thermal stability studies. | Presence of impurities that can catalyze degradation. | Ensure the purity of the TEGDA used. Be aware that TEGDA is incompatible with peroxides, strong oxidants, and heavy metal compounds.[1][2][3] |
| Formation of unexpected degradation products. | Complex degradation pathways or reactions with other components in the formulation. | Utilize analytical techniques like GC-MS or LC-MS to identify the unknown products. This can provide insights into the specific degradation mechanism occurring. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H18O6 | [1] |
| Molecular Weight | 234.25 g/mol | [1][3] |
| Boiling Point | 286 °C (547 °F) | |
| Melting Point | -50 °C (-58 °F) | |
| Flash Point | 163 °C (325 °F) | |
| Specific Gravity | 1.1173 at 20°C | [3] |
| Water Solubility | ≥ 100 mg/mL at 20°C | [3] |
Table 2: Potential Thermal Degradation Products of TEGDA
| Product | Chemical Formula | Potential Origin |
| Acetic Acid | CH3COOH | Ester pyrolysis, Hydrolysis |
| Triethylene Glycol | C6H14O4 | Hydrolysis |
| Diethylene Glycol | C4H10O3 | Oxidative degradation |
| Monoethylene Glycol | C2H6O2 | Oxidative degradation |
| Formic Acid | HCOOH | Oxidative degradation |
| Glycolic Acid | C2H4O3 | Oxidative degradation |
| Carbon Monoxide | CO | High-temperature decomposition |
| Polymers/Oligomers | Variable | Polymerization |
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of TEGDA.
-
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) of TEGDA into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).[11]
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal degradation.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.
-
Methodology:
-
Seal a small amount of TEGDA (typically 2-5 mg) in a DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Measure the differential heat flow between the sample and the reference as a function of temperature.
-
Endothermic or exothermic peaks can indicate melting, boiling, or decomposition.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile degradation products.
-
Methodology:
-
Heat a sample of TEGDA under controlled conditions (temperature, time, atmosphere) to induce degradation.
-
Collect the headspace vapor or a solvent extract of the degraded sample.
-
Inject the sample into the GC. The components will be separated based on their boiling points and interaction with the column stationary phase.
-
The separated components will then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compounds by comparison to a spectral library.
-
4. Gel Permeation Chromatography (GPC)
-
Objective: To identify and quantify the formation of high molecular weight products, such as oligomers and polymers.[8]
-
Methodology:
-
Dissolve a sample of the thermally stressed TEGDA in a suitable solvent (e.g., tetrahydrofuran).
-
Inject the solution into the GPC system.
-
The components of the sample are separated based on their hydrodynamic volume as they pass through a column packed with a porous gel.
-
Larger molecules will elute first, followed by smaller molecules.
-
A detector (e.g., refractive index detector) is used to quantify the amount of each fraction.[8]
-
Visualizations
Caption: Potential thermal degradation pathways of TEGDA.
Caption: Experimental workflow for analyzing TEGDA thermal degradation.
References
- 1. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 111-21-7 [chemicalbook.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cfrchemicals.com [cfrchemicals.com]
- 5. projekter.aau.dk [projekter.aau.dk]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Oxidative degradation of triethylene glycol - SINTEF [sintef.no]
- 8. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 9. ijret.org [ijret.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Technical Support Center: Triethylene Glycol Diacetate (TEGDA) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of triethylene glycol diacetate (TEGDA) during storage and in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEGDA) and why is its stability a concern?
A1: this compound (CAS No. 111-21-7) is a colorless, odorless liquid commonly used as a plasticizer and solvent.[1][2] While generally stable, TEGDA can undergo polymerization upon exposure to adverse conditions such as extreme heat and light.[1][2][3] This polymerization can manifest as an increase in viscosity, formation of precipitates, or complete solidification, rendering the product unusable for research and manufacturing.
Q2: What causes the polymerization of TEGDA?
A2: The primary triggers for TEGDA polymerization are:
-
Elevated Temperatures: Storage at temperatures above the recommended conditions can initiate polymerization.
-
Exposure to Light: Particularly UV light, can provide the energy to initiate polymerization.[1][3]
-
Contamination: Contaminants such as peroxides, strong oxidants, and heavy metal compounds can act as initiators for polymerization.[1][2][3]
While the exact mechanism for a saturated diacetate like TEGDA is not extensively documented, it is presumed to proceed via a free-radical pathway, potentially initiated by impurities or degradation products.
Q3: How can I prevent TEGDA from polymerizing during storage?
A3: Proper storage is the most effective way to prevent polymerization. Key recommendations include:
-
Temperature: Store TEGDA in a refrigerator.
-
Light: Protect the material from light by storing it in an amber or opaque container.[3]
-
Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to prevent oxidation, which can generate polymerization-initiating species.
-
Container Integrity: Ensure the container is tightly sealed to prevent contamination and exposure to air.
Q4: Are there chemical inhibitors that can be added to prevent TEGDA polymerization?
A4: Yes, for applications where TEGDA may be subjected to polymerization-inducing conditions, the addition of a free-radical inhibitor is recommended. While specific data for TEGDA is limited, inhibitors effective for other monomers prone to free-radical polymerization are likely to be effective. These include:
-
Butylated hydroxytoluene (BHT)
-
Hydroquinone (HQ)
-
Monomethyl ether of hydroquinone (MEHQ)
The choice and concentration of inhibitor should be carefully considered based on the specific application to avoid interference with downstream processes.
Troubleshooting Guide
This guide addresses common issues encountered with TEGDA stability.
| Observed Issue | Potential Cause | Recommended Action |
| Increased Viscosity | Onset of polymerization (formation of oligomers). | 1. Immediately cool the sample to refrigerated temperatures. 2. Test a small aliquot for suitability in your application. 3. If the viscosity increase is minor, consider adding a recommended inhibitor (see Table 1) after consulting with a technical specialist. 4. If the viscosity is significantly high, the product may be unusable. |
| Hazy Appearance or Precipitate Formation | Advanced polymerization (formation of higher molecular weight polymers that are insoluble). | 1. Do not use the product. 2. Review storage conditions and handling procedures to identify the cause. 3. Dispose of the material according to your institution's safety guidelines. |
| Discoloration (Yellowing) | Potential degradation or presence of impurities. | 1. Discoloration may indicate chemical changes that could precede polymerization. 2. Evaluate the material's purity using analytical methods (e.g., GC, HPLC) before use. 3. If purity is compromised, do not use the product. |
Inhibitor Recommendations
The following table provides a starting point for the selection and use of polymerization inhibitors for TEGDA, based on common practices for other polymerizable esters. Note: The optimal concentration may vary depending on the specific storage conditions and intended application. It is highly recommended to perform stability testing to determine the ideal inhibitor concentration for your needs.
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Effective free-radical scavenger. May not be suitable for all applications due to potential for extraction. |
| Hydroquinone (HQ) | 50 - 200 | Common and effective inhibitor. Can cause discoloration in the presence of bases. Requires oxygen to be effective. |
| Monomethyl Ether of Hydroquinone (MEHQ) | 50 - 200 | Less likely to cause discoloration than HQ. Also requires oxygen to be effective. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of TEGDA
This protocol describes a method to assess the stability of TEGDA under accelerated conditions to evaluate the effectiveness of different storage conditions or inhibitor concentrations.
1. Materials:
-
This compound (TEGDA) samples (with and without inhibitors)
-
Oven or incubator capable of maintaining a constant temperature (e.g., 40°C ± 2°C)
-
Light chamber with a controlled UV and visible light source
-
Inert gas (Nitrogen or Argon)
-
Sealed, amber glass vials
-
Viscometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
2. Procedure:
-
Prepare samples of TEGDA under different conditions (e.g., with varying concentrations of different inhibitors, and a control with no inhibitor).
-
Dispense equal volumes of each sample into separate, properly labeled, sealed amber glass vials.
-
For samples testing the effect of an inert atmosphere, purge the headspace of the vials with nitrogen or argon before sealing.
-
Divide the samples for each condition into two sets: one for thermal stress and one for photostability testing.
-
Thermal Stress: Place one set of vials in an oven at a constant elevated temperature (e.g., 40°C).
-
Photostability Stress: Place the second set of vials in a light chamber at a controlled temperature (e.g., 25°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one vial of each sample from both the oven and the light chamber.
-
Allow the vials to cool to room temperature.
-
Visual Inspection: Observe the samples for any changes in color, clarity, or the presence of precipitates.
-
Viscosity Measurement: Measure the viscosity of each sample.
-
Chemical Analysis (GC-MS or HPLC): Analyze the samples to quantify the remaining TEGDA monomer and to detect the formation of oligomers or degradation products.
3. Data Analysis:
-
Plot the change in viscosity over time for each condition.
-
Plot the percentage of remaining TEGDA monomer over time.
-
Compare the stability of the different samples to determine the most effective storage conditions and/or inhibitor.
Visualizations
Caption: Troubleshooting workflow for TEGDA stability issues.
References
common impurities in commercial triethylene glycol diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common impurities found in commercial triethylene glycol diacetate (TEGDA), their potential impact on experimental outcomes, and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Commercial this compound is typically synthesized through the esterification of triethylene glycol with acetic acid. Consequently, the most common impurities are residual starting materials and reaction intermediates. These include:
-
Triethylene Glycol (TEG): Unreacted starting material.
-
Triethylene Glycol Monoacetate (TEGMA): An intermediate product of the esterification reaction.
-
Acetic Acid: Unreacted starting material.
-
Diethylene Glycol (DEG): An impurity often present in the triethylene glycol raw material.
-
Water: A byproduct of the esterification reaction or from environmental exposure.
Commercial grades of this compound typically have a purity of greater than 98%.
Q2: How can these impurities affect my experiments?
A2: The presence of impurities can have significant effects on various applications:
-
In Polymer Synthesis: Unreacted TEG and TEGMA, which contain hydroxyl groups, can act as chain terminators or alter the stoichiometry of polymerization reactions, leading to polymers with lower molecular weight and altered mechanical properties.
-
In Drug Formulations: Residual acetic acid can alter the pH of a formulation, potentially affecting the stability and solubility of active pharmaceutical ingredients (APIs). Glycol impurities might influence the viscosity and overall performance of the formulation.
-
As a Plasticizer: The presence of more volatile impurities like acetic acid or less effective plasticizing agents like TEG can alter the desired physical properties of the final product, such as flexibility and durability.
Q3: My experiment is yielding unexpected results. Could impurities in this compound be the cause?
A3: Yes, off-specification batches of this compound can be a source of experimental variability. If you observe issues such as incomplete polymerization, changes in the pH of your formulation, or altered physical properties of your material, it is advisable to assess the purity of your this compound. Refer to the Troubleshooting Guide below for more specific guidance.
Q4: How can I test for the purity of my this compound?
A4: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most common and effective methods for identifying and quantifying impurities in this compound.[1][2] A detailed analytical protocol is provided in this guide.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues that may be related to impurities in this compound.
Problem 1: Incomplete or Failed Polymerization
| Symptom | Potential Cause (Impurity) | Troubleshooting Steps |
| Polymer has low molecular weight, is tacky, or does not solidify as expected. | Triethylene Glycol (TEG) or Triethylene Glycol Monoacetate (TEGMA): These impurities contain reactive hydroxyl groups that can terminate polymer chains prematurely. | 1. Quantify Impurities: Use the provided GC-MS protocol to determine the concentration of TEG and TEGMA in your TEGDA lot. 2. Adjust Stoichiometry: If the impurity levels are known, adjust the stoichiometry of your reactants to account for the reactive hydroxyl groups. 3. Purify TEGDA: If impurity levels are too high, consider purifying the TEGDA by vacuum distillation. 4. Source New Material: Obtain a certificate of analysis for a new batch of TEGDA to ensure it meets your purity requirements. |
Problem 2: pH Instability in Aqueous Formulations
| Symptom | Potential Cause (Impurity) | Troubleshooting Steps |
| The pH of the formulation is lower than expected or drifts over time. | Residual Acetic Acid: This acidic impurity will lower the pH of your formulation. | 1. Measure Acidity: Titrate a sample of the TEGDA with a standardized base to determine the concentration of acidic impurities. 2. Neutralize: If the level of acetic acid is low, it may be possible to neutralize it by adding a small amount of a suitable base to your formulation. 3. Purify TEGDA: For critical applications, purify the TEGDA by washing with a dilute sodium bicarbonate solution followed by water, and then drying. 4. Specify Low Acidity Grade: When sourcing TEGDA, specify a low acidity grade. |
Problem 3: Altered Physical Properties of Plasticized Materials
| Symptom | Potential Cause (Impurity) | Troubleshooting Steps |
| The plasticized polymer is more brittle or has a different flexibility than expected. | Triethylene Glycol (TEG) or Diethylene Glycol (DEG): These glycols are less effective plasticizers than TEGDA and can alter the final mechanical properties of the material. | 1. Confirm Impurity Profile: Use the GC-MS protocol to identify and quantify glycol impurities. 2. Correlate with Performance: Compare the impurity profile of different TEGDA batches with the observed physical properties of your material to establish a correlation. 3. Source High-Purity Grade: Obtain a higher purity grade of TEGDA with lower levels of these glycol impurities. |
Impurity Data Summary
The following table summarizes the common impurities and their typical concentration ranges in commercial this compound. Please note that these values can vary between manufacturers and batches.
| Impurity | Typical Concentration Range |
| This compound (Assay) | > 98.0% |
| Triethylene Glycol Monoacetate | < 1.5% |
| Triethylene Glycol | < 0.5% |
| Diethylene Glycol | < 0.1% |
| Acetic Acid | < 0.1% |
| Water | < 0.1% |
Experimental Protocols
Protocol: Impurity Profiling of this compound by GC-MS
This protocol provides a general method for the separation and identification of common impurities in this compound.[1][2][3][4][5]
1. Sample Preparation:
-
Dilute the this compound sample 1:100 (v/v) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the sample to ensure homogeneity.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 35-450 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Data Analysis:
-
Identify the peaks corresponding to this compound and its potential impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the impurities using an internal or external standard method.
Visualizations
References
Technical Support Center: Synthesis of Triethylene Glycol Diacetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triethylene glycol diacetate.
Troubleshooting Guide
Low yield or incomplete reaction? High levels of impurities? Find solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Presence of water in reactants or reaction mixture. | Ensure all reactants and glassware are thoroughly dried before use. Use glacial acetic acid. Consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves to remove water as it is formed during the reaction.[1] |
| Unfavorable reaction equilibrium. | Use a molar excess of acetic acid (e.g., a 2.2-3.0 molar ratio of acetic acid to triethylene glycol) to shift the equilibrium towards the product side.[2] | |
| Inefficient or deactivated catalyst. | Ensure the catalyst is active and used in the correct concentration (e.g., 0.1-1% of the total reactant mass for p-toluenesulfonic acid).[2] If using a solid catalyst, ensure it has not been poisoned or deactivated. | |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature according to established protocols. Refluxing for several hours is often necessary.[1] Optimal temperature ranges can be between 100-160°C.[2] | |
| Formation of Side Products (e.g., Triethylene Glycol Monoacetate) | Incorrect molar ratio of reactants. | A low molar ratio of acetic acid to triethylene glycol can lead to the formation of the monoacetate byproduct.[2] Increasing the excess of acetic acid can favor the formation of the diacetate. |
| Product is Contaminated with Acid | Incomplete neutralization during workup. | Thoroughly wash the crude product with a dilute base solution (e.g., sodium bicarbonate) to remove any unreacted acetic acid and the acid catalyst.[1] |
| Product is Wet (Contains Water) | Inadequate drying after workup. | Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate before the final distillation.[1] |
| Difficulty in Product Purification by Distillation | Boiling points of product and impurities are too close. | Ensure efficient fractional distillation with a suitable column. If the impurity is unreacted triethylene glycol, optimizing the reaction to achieve full conversion is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the synthesis of this compound?
A1: The acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of triethylene glycol. This increases the rate of the esterification reaction.
Q2: Why is it important to remove water from the reaction mixture?
A2: The esterification of triethylene glycol with acetic acid is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, leading to a lower yield of the desired this compound.[1] Therefore, removing water as it is formed is crucial for driving the reaction to completion.
Q3: What is a suitable molar ratio of acetic acid to triethylene glycol?
A3: A molar excess of acetic acid is generally recommended to maximize the yield of the diacetate. A molar ratio of acetic acid to triethylene glycol in the range of 2.2:1 to 3:1 is often effective.[2]
Q4: What are the common side products in this synthesis, and how can their formation be minimized?
A4: The primary side product is triethylene glycol monoacetate. Its formation is favored when the molar ratio of acetic acid to triethylene glycol is too low.[2] To minimize its formation, use a sufficient excess of acetic acid. Another potential side reaction is the hydrolysis of the diacetate back to the monoacetate or glycol, which can be minimized by removing water from the reaction mixture.
Q5: How can I purify the crude this compound?
A5: A typical purification procedure involves:
-
Neutralization: Washing the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove the acid catalyst and excess acetic acid.[1]
-
Washing: Washing with water to remove any remaining salts.
-
Drying: Drying the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1]
-
Distillation: Purifying the final product by distillation, preferably under reduced pressure, to separate it from any non-volatile impurities and unreacted starting materials.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.
Materials:
-
Triethylene glycol
-
Glacial acetic acid
-
Acid catalyst (e.g., p-toluenesulfonic acid or concentrated sulfuric acid)
-
Azeotropic agent (e.g., toluene or cyclohexane) (optional, for Dean-Stark setup)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add triethylene glycol and a molar excess of glacial acetic acid (e.g., a 2.5:1 molar ratio of acetic acid to triethylene glycol).
-
Catalyst Addition: Add the acid catalyst (e.g., 0.5% by weight of the total reactants).
-
Reflux: If using a Dean-Stark apparatus, fill the side arm with the azeotropic agent. Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be removed as an azeotrope. Continue refluxing for several hours until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid. Repeat the washing until the aqueous layer is no longer acidic.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by distillation under reduced pressure.
Data Presentation
Table 1: Effect of Reaction Parameters on Ethylene Glycol Diacetate (EGDA) Yield (for illustrative purposes, as direct data for this compound is limited)
| Catalyst | Molar Ratio (Acetic Acid:Glycol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | EGDA Selectivity (%) |
| Titanium (IV) isopropoxide | 2.92:1 | 90 | 9.5 | 100 | 94.72 |
| Seralite SRC-120 | 3:1 | 90 | - | 99.66 | 64.57 |
| p-Toluenesulfonic acid | 2.5-2.8:1 | 110-150 | - | - | - |
Note: The data in this table is primarily for ethylene glycol diacetate and should be used as a general guide for optimizing the synthesis of this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Triethylene Glycol Diacetate (TEGDA) Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylene glycol diacetate (TEGDA) emulsions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and storage of TEGDA emulsions.
Issue 1: Immediate Phase Separation (Creaming or Sedimentation) After Preparation
Symptoms:
-
A distinct layer of the dispersed phase (TEGDA) rapidly forms at the top (creaming) or bottom (sedimentation) of the emulsion.
-
The emulsion appears non-uniform shortly after homogenization.
Root Causes and Solutions:
| Root Cause | Explanation | Solution |
| Incorrect Hydrophilic-Lipophilic Balance (HLB) of Surfactant System | The HLB of the surfactant or surfactant blend does not match the required HLB of TEGDA for the desired emulsion type (O/W or W/O). For oil-in-water (O/W) emulsions, a higher HLB (typically 8-18) is needed.[1][2] | Experimentally determine the required HLB of TEGDA. A detailed protocol is provided in the Experimental Protocols section. Use a blend of high and low HLB surfactants (e.g., Tween and Span series) to precisely match the determined required HLB. |
| Inadequate Homogenization | Insufficient energy input during homogenization results in large and non-uniform droplet sizes, which are more susceptible to gravitational separation. | Optimize homogenization parameters. For high-pressure homogenization, typical pressures range from 500 to 5,000 psi.[3] For rotor-stator homogenizers, speeds of 5,000-20,000 rpm for several minutes are common, though over-processing can also be detrimental.[4][5] |
| Density Mismatch Between Phases | A significant density difference between the TEGDA and aqueous phases accelerates creaming or sedimentation. TEGDA has a density of approximately 1.12 g/cm³. | For O/W emulsions where TEGDA is denser than water, sedimentation will occur. To mitigate this, increase the viscosity of the continuous (aqueous) phase by adding a thickening agent such as xanthan gum or carbomer.[6] |
Issue 2: Gradual Phase Separation (Coalescence or Ostwald Ripening) During Storage
Symptoms:
-
The emulsion appears stable initially, but over hours or days, larger droplets form, and a separate layer of TEGDA becomes visible.
-
An increase in the average droplet size is observed over time when measured by particle size analysis.
Root Causes and Solutions:
| Root Cause | Explanation | Solution |
| Coalescence | The merging of smaller droplets to form larger ones. This is an irreversible process driven by the instability of the interfacial film. | Optimize Surfactant Concentration: Ensure sufficient surfactant is present to fully coat the surface of the TEGDA droplets. Use a Co-surfactant: Incorporate a co-surfactant (e.g., a short-chain alcohol or another surfactant) to improve the packing and stability of the interfacial film. |
| Ostwald Ripening | Due to the significant water solubility of TEGDA (approximately 1000 g/L at 20°C), smaller droplets can dissolve and redeposit onto larger droplets, leading to an overall increase in droplet size over time. This is a critical and often overlooked issue with water-soluble oil phases. | Add a Hydrophobic Component: Incorporate a small amount of a highly water-insoluble oil (an "Ostwald ripening inhibitor") into the TEGDA phase. This will create a compositional difference that hinders the diffusion of TEGDA through the aqueous phase. Use a Polymeric Surfactant: Polymeric surfactants can create a steric barrier around the droplets that can slow down the diffusion process. |
| Temperature Fluctuations | Changes in temperature during storage can affect surfactant solubility, interfacial tension, and the viscosity of the phases, all of which can lead to emulsion breakdown. | Store the emulsion at a constant, controlled temperature. Avoid freeze-thaw cycles unless the formulation is specifically designed to be stable under these conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the required HLB for this compound (TEGDA)?
A1: There is no universally published required HLB value for TEGDA. Due to its high water solubility, the required HLB can be highly dependent on the specific formulation and desired emulsion characteristics. Therefore, it is strongly recommended to experimentally determine the required HLB for your specific system. A detailed protocol for this is provided in the "Experimental Protocols" section. As a starting point for oil-in-water (O/W) emulsions, you will likely need a surfactant or surfactant blend with an HLB in the range of 8-18.[1][2]
Q2: Which surfactants are recommended for TEGDA emulsions?
A2: A combination of non-ionic surfactants is often a good starting point due to their stability over a wide pH range and tolerance to electrolytes.[7] A common approach is to blend a high HLB surfactant with a low HLB surfactant to achieve the desired required HLB. For example:
-
High HLB Surfactants (for O/W emulsions): Polysorbates (e.g., Tween 20, Tween 80), Polyoxyethylene ethers.
-
Low HLB Surfactants (can be blended for O/W or used for W/O emulsions): Sorbitan esters (e.g., Span 80).
Given the similarity in structure to other glycols, surfactants from the Tween series have been shown to be effective for related compounds like tripropylene glycol diacrylate and are a logical starting point for TEGDA.
Q3: How does the water solubility of TEGDA affect emulsion stability?
A3: The high water solubility of TEGDA is a critical factor that distinguishes it from typical oil-in-water emulsions. This property can lead to a specific type of instability called Ostwald ripening . In this process, the TEGDA molecules from smaller droplets dissolve in the continuous water phase and then diffuse and deposit onto larger droplets. This causes the larger droplets to grow at the expense of the smaller ones, eventually leading to phase separation. To counteract this, consider adding a small amount of a highly water-insoluble oil to the TEGDA phase.
Q4: What are typical processing conditions for preparing TEGDA nanoemulsions?
A4: The optimal processing conditions will depend on the specific equipment and formulation. However, here are some general guidelines for high-energy emulsification methods:
-
High-Pressure Homogenization: This method is effective for producing nanoemulsions with very small droplet sizes. Pressures can range from 500 to 5,000 psi, and multiple passes through the homogenizer may be necessary.[3]
-
Ultrasonication: This technique uses high-intensity ultrasonic waves to create cavitation, which disrupts the droplets. It is often used for smaller batch sizes.[8]
-
Temperature: It is often beneficial to heat both the oil and water phases to the same temperature (e.g., 50-75°C) before emulsification to ensure all components are fully dissolved and to facilitate droplet disruption.[5] The emulsion should then be cooled under gentle agitation.
Q5: How can I characterize the stability of my TEGDA emulsion?
A5: A combination of techniques should be used to assess emulsion stability:
-
Visual Observation: Regularly inspect the emulsion for any signs of phase separation, such as creaming, sedimentation, or the formation of a clear layer.
-
Microscopy: Use an optical microscope to visually assess the droplet size and distribution. Look for any signs of droplet aggregation or an increase in droplet size over time.
-
Particle Size Analysis: Use dynamic light scattering (DLS) to quantitatively measure the mean droplet size and the polydispersity index (PDI). An increase in the mean droplet size over time is a clear indicator of instability.
-
Accelerated Stability Testing: Centrifugation can be used to accelerate phase separation and provide a quicker assessment of stability. Subjecting the emulsion to temperature cycles (e.g., freeze-thaw cycles) can also reveal potential stability issues.
Quantitative Data Summary
Table 1: Physical Properties of this compound (TEGDA)
| Property | Value |
| Molecular Weight | 234.25 g/mol |
| Density | 1.12 g/cm³ |
| Boiling Point | 286 °C |
| Melting Point | -50 °C |
| Water Solubility | 1000 g/L at 20°C |
Table 2: Typical HLB Values for Different Emulsion Types
| HLB Range | Application |
| 3 - 6 | W/O Emulsifier |
| 7 - 9 | Wetting Agent |
| 8 - 18 | O/W Emulsifier |
| 13 - 15 | Detergent |
| 15 - 18 | Solubilizer |
Experimental Protocols
Protocol 1: Experimental Determination of the Required HLB for a TEGDA O/W Emulsion
Objective: To determine the optimal Hydrophilic-Lipophilic Balance (HLB) for emulsifying this compound (TEGDA) in an oil-in-water (O/W) emulsion.
Materials:
-
This compound (TEGDA)
-
High HLB surfactant (e.g., Tween 80, HLB = 15.0)
-
Low HLB surfactant (e.g., Span 80, HLB = 4.3)
-
Deionized water
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and graduated cylinders
-
Analytical balance
Methodology:
-
Prepare Surfactant Blends: Prepare a series of surfactant blends with varying HLB values by mixing the high and low HLB surfactants in different ratios. The HLB of the blend can be calculated using the following formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B) For example, to create a blend with an HLB of 12:
-
Let A = Tween 80 (HLB = 15.0) and B = Span 80 (HLB = 4.3)
-
%A = 100 * (HLB_blend - HLB_B) / (HLB_A - HLB_B)
-
%A = 100 * (12 - 4.3) / (15.0 - 4.3) = 71.96%
-
So, the blend would consist of ~72% Tween 80 and ~28% Span 80 by weight. Prepare blends to cover a range of HLB values (e.g., from 8 to 16 in increments of 1).
-
-
Prepare Emulsions: For each surfactant blend, prepare a TEGDA O/W emulsion with a fixed composition (e.g., 10% TEGDA, 5% total surfactant, 85% water). a. Prepare the oil phase by mixing the TEGDA and the surfactant blend. b. Prepare the aqueous phase (deionized water). c. Heat both phases separately to a consistent temperature (e.g., 60°C). d. Slowly add the oil phase to the aqueous phase while homogenizing at a constant speed and for a fixed duration. e. Allow the emulsion to cool to room temperature while stirring gently.
-
Evaluate Emulsion Stability: After a set period (e.g., 24 hours), visually inspect each emulsion for signs of phase separation (creaming, coalescence). The emulsion that shows the least amount of phase separation corresponds to the optimal HLB for the TEGDA. For more quantitative results, measure the droplet size of each emulsion; the one with the smallest and most stable droplet size over time has the optimal HLB.
Protocol 2: Preparation of a TEGDA Nanoemulsion via High-Pressure Homogenization
Objective: To prepare a stable this compound (TEGDA) oil-in-water (O/W) nanoemulsion.
Materials:
-
This compound (TEGDA)
-
Selected surfactant or surfactant blend (at the determined required HLB)
-
Deionized water
-
High-pressure homogenizer
Methodology:
-
Preparation of Phases: a. Oil Phase: Dissolve the surfactant(s) in the TEGDA. If necessary, gently heat the mixture to ensure complete dissolution. b. Aqueous Phase: Use deionized water.
-
Pre-emulsion Formation: a. Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed for 5-10 minutes. This will create a coarse pre-emulsion.
-
High-Pressure Homogenization: a. Pass the pre-emulsion through the high-pressure homogenizer. b. The number of passes and the operating pressure should be optimized. A starting point could be 3-5 passes at a pressure of 10,000 psi.
-
Cooling: a. Collect the resulting nanoemulsion in a clean container and cool it to room temperature.
-
Characterization: a. Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Assess the short-term and long-term stability by monitoring the droplet size and visual appearance over time.
Visualizations
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. saffireblue.ca [saffireblue.ca]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Step Synthesis of W/O and O/W Emulsifiers in the Presence of Surface Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4254104A - Process for preparing stable oil-in-water emulsions - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Triethylene Glycol Diacetate (TEGDA) Leaching from Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the leaching of triethylene glycol diacetate (TEGDA) from polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEGDA) and why is it used in polymer matrices?
A1: this compound (TEGDA) is a plasticizer commonly used in the formulation of polymers for biomedical and pharmaceutical applications. Plasticizers are additives that increase the flexibility, workability, and durability of the polymer. TEGDA is often chosen for its biocompatibility and efficiency in modifying the physical properties of polymers such as poly(lactic-co-glycolic acid) (PLGA) and polyvinyl alcohol (PVA).
Q2: Why is minimizing TEGDA leaching important in drug delivery and biomedical applications?
A2: Minimizing the leaching of any additive from a polymer matrix is crucial for several reasons. Leached substances can interact with the encapsulated drug, affecting its stability and release profile. Furthermore, leachables may raise concerns regarding biocompatibility and patient safety, especially for implantable devices or long-term drug delivery systems. Regulatory bodies require thorough characterization of leachables and extractables from medical devices and drug products.
Q3: What are the primary factors that influence the rate of TEGDA leaching?
A3: The leaching of TEGDA is a complex process influenced by several factors acting in concert. These include the properties of the polymer matrix, the concentration of the plasticizer, the surrounding environment, and the manufacturing process. Key influencing factors are summarized in the diagram below.
Caption: Key factors influencing TEGDA leaching from polymer matrices.
Q4: What are the common analytical methods for quantifying TEGDA?
A4: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or MS detection are the most common and reliable methods for quantifying TEGDA.[1][2] GC-MS offers high sensitivity and specificity, especially when coupled with sample preparation techniques like solid-phase microextraction (SPME).[3][4] HPLC-UV is a widely available technique, though it may require derivatization of TEGDA to enhance its UV absorbance for trace-level detection.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during TEGDA leaching studies.
Problem 1: High Levels of TEGDA Leaching Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Polymerization/Curing | Increase curing time or temperature according to polymer specifications. | A more complete polymer network can better entrap TEGDA molecules. |
| High Initial TEGDA Concentration | Reduce the initial concentration of TEGDA in the polymer formulation. | Lowering the concentration gradient between the polymer and the surrounding medium will reduce the driving force for leaching. |
| Inadequate Post-Fabrication Cleaning | Implement a post-fabrication washing step with a suitable solvent (e.g., ethanol, isopropanol) followed by thorough drying.[4][5] | Removal of surface-associated and loosely bound TEGDA. |
| Incompatible Polymer-Plasticizer System | Re-evaluate the compatibility of TEGDA with the chosen polymer. Consider alternative plasticizers with higher molecular weight or greater compatibility. | A more compatible plasticizer will have less tendency to migrate out of the polymer matrix. |
| Sterilization Method | Evaluate the effect of the sterilization method (e.g., gamma irradiation, ethylene oxide) on the polymer matrix. Some methods can induce polymer degradation, facilitating leaching.[6] | Selection of a sterilization method that has minimal impact on the polymer's integrity. |
Problem 2: Inconsistent or Non-Reproducible Leaching Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Sample Preparation | Standardize all sample preparation steps, including polymer-to-plasticizer ratio, mixing times, and curing conditions. | Consistent sample characteristics will lead to more reproducible leaching profiles. |
| Inconsistent Leaching Study Conditions | Ensure precise control over leaching study parameters such as temperature, agitation speed, and volume of the leaching medium. | Uniform experimental conditions are essential for reproducible results. |
| Analytical Method Variability | Validate the analytical method for linearity, accuracy, and precision. Use an internal standard for quantification.[7][8][9] | A validated analytical method will provide reliable and reproducible quantification of TEGDA. |
| Sample Heterogeneity | Ensure homogenous distribution of TEGDA within the polymer matrix through optimized mixing and fabrication processes. | Uniform samples will exhibit more consistent leaching behavior. |
The following decision tree can guide the troubleshooting process for unexpected TEGDA leaching results.
Caption: A decision tree for troubleshooting high TEGDA leaching.
Experimental Protocols
Protocol 1: Standardized TEGDA Leaching Study
This protocol outlines a general procedure for conducting a TEGDA leaching study. It should be adapted based on the specific polymer matrix and intended application.
1. Materials and Reagents:
- Polymer matrix containing a known concentration of TEGDA.
- Leaching medium (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated body fluid, or other relevant medium).
- High-purity water.
- Glass vials with PTFE-lined caps.
- Incubator or water bath with temperature control.
- Analytical instruments (GC-MS or HPLC-UV).
2. Procedure:
- Prepare samples of the polymer matrix with known dimensions and weight.
- Place each sample in a separate glass vial.
- Add a defined volume of the pre-warmed leaching medium to each vial, ensuring the sample is fully submerged.
- Seal the vials and place them in an incubator at a controlled temperature (e.g., 37°C).
- At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot of the leaching medium from each vial.
- Replenish the withdrawn volume with fresh, pre-warmed leaching medium to maintain a constant volume.
- Store the collected aliquots at 4°C until analysis.
- Analyze the concentration of TEGDA in the collected aliquots using a validated analytical method (see Protocol 2).
- Calculate the cumulative amount of TEGDA leached per unit area or weight of the polymer sample over time.
The following diagram illustrates the general workflow for a TEGDA leaching study.
Caption: A typical workflow for a TEGDA leaching experiment.
Protocol 2: Quantification of TEGDA using HPLC-UV
This protocol provides a starting point for developing an HPLC-UV method for TEGDA quantification. Method validation is essential before use.
1. Instrumentation and Columns:
- HPLC system with a UV detector.
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Chromatographic Conditions:
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 58:42 v/v).[9]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 25°C.
- UV Detection Wavelength: 210 nm.
3. Standard Preparation:
- Prepare a stock solution of TEGDA in the mobile phase (e.g., 1 mg/mL).
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the leaching samples.
4. Sample Preparation:
- The collected aliquots from the leaching study may be injected directly if the TEGDA concentration is within the calibration range and the matrix does not interfere.
- If necessary, perform a liquid-liquid extraction or solid-phase extraction to concentrate the sample and remove interfering substances.
5. Analysis:
- Inject the calibration standards to generate a calibration curve.
- Inject the leaching samples.
- Quantify the TEGDA concentration in the samples by comparing the peak area to the calibration curve.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the type of information that should be generated and compared in leaching studies.
Table 1: Effect of Post-Fabrication Washing on TEGDA Leaching from PLGA Films
| Washing Condition | Cumulative TEGDA Leached after 14 days (µg/cm²) | Percentage Reduction in Leaching |
| No Wash (Control) | 150.2 ± 12.5 | - |
| Washed with Ethanol (1 hr) | 45.8 ± 5.1 | 69.5% |
| Washed with Isopropanol (1 hr) | 52.3 ± 6.8 | 65.2% |
Table 2: Comparison of TEGDA Leaching from Different Polymer Matrices
| Polymer Matrix | Initial TEGDA Content (wt%) | Cumulative TEGDA Leached after 28 days (µg/mg) |
| PLGA (50:50) | 10 | 8.5 ± 0.9 |
| PVA Hydrogel | 10 | 15.2 ± 1.8 |
| Poly(ε-caprolactone) (PCL) | 10 | 3.1 ± 0.4 |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimental data.
References
- 1. Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analytical Challenges in Detecting Triethylene Glycol Diacetate (TEGDA) Traces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of triethylene glycol diacetate (TEGDA) traces.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting trace levels of TEGDA?
A1: The most common and effective methods for detecting trace levels of TEGDA are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] GC-MS is a "gold standard" for forensic substance identification due to its ability to provide a 100% specific test that positively identifies the presence of a particular substance.[1] LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, making it suitable for a wide range of biochemical, organic, and inorganic compounds found in complex samples.[2]
Q2: Why is sample preparation critical for accurate TEGDA trace analysis?
A2: Effective sample preparation is crucial for accurate and reliable analytical results in trace analysis. It serves to reduce sample complexity, remove interfering substances from the matrix, and concentrate the analyte of interest. Improper sample preparation can lead to significant errors, often much higher than those from the analytical methodology itself.[3] Techniques like solid-phase extraction (SPE) and solid-phase microextraction (SPME) are often employed to purify and concentrate analytes before chromatographic analysis.
Q3: What are common sources of interference in TEGDA analysis?
A3: Interference can arise from various components within the sample matrix. In biological samples, other organic molecules or metabolites can co-elute with TEGDA or have similar mass-to-charge ratios, leading to inaccurate quantification. For instance, metabolites of ethylene glycol have been shown to cross-react in certain assays, causing falsely elevated results.[4] Environmental samples may contain other glycols or plasticizers that can interfere with the analysis.[5]
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for TEGDA and related glycols?
A4: While specific LOD and LOQ values for TEGDA can vary depending on the method, matrix, and instrumentation, validated GC-MS methods for similar glycols like ethylene glycol (EG), diethylene glycol (DEG), and triethylene glycol (TEG) in biological samples have an analytical range of 2-20 µg/mL.[6] For polysorbate 80, a GC-MS method has demonstrated an LOD of 0.3 µg/mL and an LOQ of 0.91 µg/mL.[7]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
Problem 1: Poor peak shape or resolution in GC-MS analysis.
-
Question: I am observing poor peak shape (e.g., tailing, fronting) or inadequate separation of TEGDA from other components in my gas chromatogram. What could be the cause and how can I fix it?
-
Answer:
-
Column Issues: The GC column may be degraded, contaminated, or not suitable for the analysis. Consider conditioning or replacing the column. Ensure the stationary phase is appropriate for separating glycols.
-
Injection Technique: Issues with the injection port temperature or injection volume can affect peak shape. High temperatures can cause thermal degradation of TEGDA.[1] Optimize the injection port temperature and consider using a split injection to reduce the burden on the column.[8]
-
Carrier Gas Flow Rate: An incorrect flow rate of the carrier gas (e.g., helium) can impact separation efficiency. Optimize the flow rate according to your column's specifications.
-
Sample Preparation: The presence of non-volatile residues or interfering compounds from the sample matrix can affect chromatography. Enhance your sample cleanup procedure, for example, by using solid-phase extraction (SPE).
-
Problem 2: Low sensitivity or inability to detect TEGDA at expected trace levels.
-
Question: My method is not sensitive enough to detect the low concentrations of TEGDA I am expecting. How can I improve the sensitivity?
-
Answer:
-
Sample Concentration: The concentration of TEGDA in your sample may be below the current limit of detection. Implement a pre-concentration step in your sample preparation, such as solid-phase microextraction (SPME) or evaporation of the solvent.[9][10]
-
Mass Spectrometer Settings: Optimize the mass spectrometer parameters. For GC-MS, ensure you are operating in Selected Ion Monitoring (SIM) mode for higher sensitivity, focusing on characteristic ions of TEGDA.[8] For LC-MS/MS, optimize the precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
Derivatization: For GC-MS, derivatization of TEGDA can improve its volatility and thermal stability, leading to better chromatographic performance and sensitivity. A common approach for glycols is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] For LC-MS, derivatization can enhance ionization efficiency.[11]
-
Ion Source Cleaning: A contaminated ion source in the mass spectrometer can significantly reduce sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
-
Problem 3: High background noise or interfering peaks in the chromatogram.
-
Question: I am seeing a lot of background noise or extraneous peaks that are interfering with the identification and quantification of TEGDA. What are the likely sources and solutions?
-
Answer:
-
Contamination: Contamination can be introduced from solvents, glassware, or the sample collection process itself.[3] Use high-purity solvents and meticulously clean all glassware. Running a blank sample (a sample without the analyte) can help identify sources of contamination.
-
Matrix Effects: Complex sample matrices can introduce a multitude of interfering compounds.[12] Improve your sample preparation to remove these interferences. This could involve liquid-liquid extraction, solid-phase extraction, or other cleanup techniques.
-
GC Septum Bleed: The septum in the GC injection port can degrade and release siloxanes, which appear as peaks in the chromatogram. Use a high-quality, low-bleed septum and replace it regularly.
-
Inadequate Chromatographic Separation: If interfering peaks are not chromatographically resolved from the TEGDA peak, adjust the GC oven temperature program or the LC mobile phase gradient to improve separation.
-
Quantitative Data Summary
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analytical Range | Reference |
| GC-MS | Ethylene Glycol, Diethylene Glycol, Triethylene Glycol | Serum, Plasma, Urine | - | - | 2-20 µg/mL | [6] |
| GC-MS | Polysorbate 80 | Protein Samples | 0.3 µg/mL | 0.91 µg/mL | - | [7] |
| SPME-GC-MS | Triethylene Glycol Dimethacrylate (TEGDMA) | Distilled Water | - | - | 11.0 µg/mL (released) | [10] |
| SPME-GC-MS | Triethylene Glycol Dimethacrylate (TEGDMA) | Ringer's Solution | - | - | 13.4 µg/mL (released) | [10] |
| SPME-GC-MS | Triethylene Glycol Dimethacrylate (TEGDMA) | Saliva | - | - | 28.3 µg/mL (released) | [10] |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Glycols
This protocol is a general guideline based on methods for related glycols and should be optimized for TEGDA.
-
Sample Preparation (Derivatization): [6]
-
To 100 µL of sample (e.g., serum, urine), add a deuterated internal standard.
-
Add a protein precipitation agent like acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.
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Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection into the GC-MS.
-
-
GC-MS Conditions: [8]
-
GC Column: Stabilwax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Port Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C (hold for 1 min), then ramp to 250°C at 10°C/min (hold for 4 min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized TEGDA.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Glycols
This protocol is a general guideline and may require optimization.
-
Sample Preparation (Derivatization): [11]
-
To 50 µL of the sample, add 50 µL of an isotopically labeled internal standard mix.
-
Add 100 µL of 4 N NaOH and 25 µL of benzoyl chloride (derivatizing agent).
-
Vortex and let stand for 5 minutes.
-
Add 50 µL of 10% glycine solution to stop the reaction.
-
Extract the derivatized analytes with 1 mL of n-heptane.
-
Vortex and centrifuge.
-
Transfer the organic layer to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to aid ionization.
-
Flow Rate: Optimized for the column dimensions.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode, with optimized precursor-to-product ion transitions for the benzoyl-derivatized TEGDA.
-
Visualizations
Caption: General workflow for TEGDA trace analysis.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. Interference of ethylene glycol with (L)-lactate measurement is assay-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. SPME and GC-MS analysis of triethylene glycol dimethacrylate released from dental composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Scale-Up of Triethylene Glycol Diacetate Synthesis: A Technical Resource
This technical support center is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of triethylene glycol diacetate (TEGDA) from the laboratory bench to a pilot plant. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during this critical scale-up phase.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (TEGDA)?
A1: The most prevalent and well-documented method for synthesizing TEGDA is the direct esterification of triethylene glycol (TEG) with acetic acid.[1][2] This reaction is typically facilitated by an acid catalyst to achieve a reasonable reaction rate.[2]
Q2: What types of catalysts are suitable for TEGDA synthesis, and what are the considerations for scale-up?
A2: A variety of acid catalysts can be used. For laboratory-scale synthesis, common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid.[3][4] However, for pilot-scale and industrial production, solid acid catalysts such as acidic cation exchange resins (e.g., Amberlyst 36, Seralite SRC-120) or sulfated zirconia are often preferred.[5][6][7] Solid catalysts offer significant advantages in a larger-scale process, including simplified catalyst recovery and reduced generation of acidic wastewater, which simplifies the purification process.[8][9]
Q3: How can the reaction equilibrium be shifted towards the product (TEGDA)?
A3: The esterification of TEG is a reversible reaction. To maximize the yield of TEGDA, the equilibrium must be shifted to the product side. This is typically achieved by:
-
Water Removal: Continuously removing the water formed during the reaction is a highly effective method.[3] In a pilot plant, this is often accomplished through azeotropic distillation using a suitable entrainer.[4][8]
-
Using Excess Reactant: Employing a molar excess of one of the reactants, typically acetic acid, can also drive the reaction forward.[3][5]
Q4: What are the key safety precautions to consider when scaling up TEGDA synthesis?
A4: Safety is paramount during scale-up. Key considerations include:
-
Material Handling: Both glacial acetic acid and acid catalysts are corrosive.[3] Appropriate personal protective equipment (PPE), such as gloves, goggles, and lab coats, should be worn.[10]
-
Combustibility: TEGDA is a combustible liquid and should be kept away from open flames and high temperatures.[11]
-
Ventilation: Acetic acid vapors can be irritating.[3] The reaction should be conducted in a well-ventilated area or under a fume hood.
-
Incompatibilities: TEGDA is incompatible with strong oxidants, peroxides, and heavy metal compounds.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion/Yield | 1. Inefficient water removal. 2. Insufficient catalyst activity or loading. 3. Reaction has not reached equilibrium. 4. Incorrect molar ratio of reactants. | 1. Improve the efficiency of the distillation setup (e.g., check condenser temperature, ensure proper packing in the column). 2. Increase catalyst loading or use a fresh/more active catalyst. 3. Extend the reaction time and monitor progress via techniques like GC or titration. 4. Use a molar excess of acetic acid (e.g., 2.2:1 to 3.5:1 ratio of acetic acid to TEG).[5][8] |
| Product Discoloration | 1. Reaction temperature is too high, causing side reactions or degradation. 2. Presence of impurities in the starting materials. | 1. Reduce the reaction temperature. A typical range is 100-160°C.[4] 2. Ensure the purity of TEG and acetic acid before starting the reaction. |
| Difficulties in Product Purification | 1. Incomplete removal of the acid catalyst (if using a homogeneous catalyst). 2. Formation of stable emulsions during aqueous workup. 3. Inefficient distillation. | 1. Neutralize the crude product with a dilute base (e.g., sodium bicarbonate solution) until the aqueous layer is no longer acidic.[3] 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 3. Ensure the distillation column has sufficient theoretical plates and operate it under vacuum to lower the boiling point and prevent degradation. |
| Catalyst Deactivation (Solid Catalysts) | 1. Fouling of the catalyst surface by reactants or products. 2. Water inhibiting the active sites. | 1. Wash the catalyst with a suitable solvent to remove adsorbed species. 2. Ensure efficient water removal from the reaction mixture. |
Data Presentation
Table 1: Comparison of Typical Operating Parameters for TEGDA Synthesis
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Reactants | Triethylene Glycol (TEG), Acetic Acid | Triethylene Glycol (TEG), Acetic Acid |
| Catalyst Type | Homogeneous (e.g., H₂SO₄, p-TsOH) or Heterogeneous (e.g., Cation Exchange Resin) | Heterogeneous (e.g., Cation Exchange Resin in a fixed-bed reactor) or Reactive Distillation setup |
| Molar Ratio (Acetic Acid:TEG) | 2.2:1 to 4:1[3][4] | 2.2:1 to 3.5:1[8] |
| Catalyst Loading | 0.1-1% w/w (Homogeneous)[4] | Varies based on reactor design and catalyst type |
| Temperature | 110-150°C[4] | 105-125°C in fixed-bed reactors[8][9] |
| Pressure | Atmospheric | Atmospheric or slight vacuum |
| Water Removal | Dean-Stark trap | Azeotropic distillation column[8] |
| Reaction Time | Several hours, monitored to completion[3] | Dependent on flow rate and reactor volume (continuous process)[8] |
| Purification Method | Neutralization wash, drying, distillation[3] | Continuous distillation[8][14] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of TEGDA using a Homogeneous Catalyst
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Reactants: To the flask, add triethylene glycol, a molar excess of glacial acetic acid (e.g., a 3:1 molar ratio), and a catalytic amount of p-toluenesulfonic acid (approx. 0.5% of the total reactant weight). Add a suitable azeotropic agent like n-butyl acetate to the flask.[4]
-
Reaction: Heat the mixture to reflux (typically 110-150°C).[4] Water will begin to collect in the Dean-Stark trap as an azeotrope. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with water.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[3]
-
Purification: Filter off the drying agent and purify the crude TEGDA by vacuum distillation to obtain the final product.
Visualizations
References
- 1. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]
- 3. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 7. researchgate.net [researchgate.net]
- 8. Method for preparing ethylene glycol diacetate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103435481A - Production method of ethylene glycol diacetate (EGDA) - Google Patents [patents.google.com]
- 10. fishersci.fr [fishersci.fr]
- 11. lookchem.com [lookchem.com]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. KR20170082709A - Process For The Purification Of Triethylene glycol - Google Patents [patents.google.com]
Technical Support Center: Managing Viscosity of Triethylene Glycol Diacetate (TEGDA) Solutions
Welcome to the technical support center for managing solutions of triethylene glycol diacetate (TEGDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting issues related to the viscosity of TEGDA solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEGDA) and in which applications is it commonly used?
A1: this compound (TEGDA) is the diacetate ester of triethylene glycol. It is a colorless, low-odor, and slow-evaporating solvent. Due to these properties, it is utilized in various applications, including as a plasticizer for vinyl polymers, a solvent in coatings and inks, and in the formulation of some personal care products.[1][2] In the realm of drug development, related compounds like triethylene glycol are used in novel drug carriers such as liposomes and nanoparticles to enhance stability and biocompatibility.[3]
Q2: What are the key factors that influence the viscosity of TEGDA solutions?
A2: The viscosity of TEGDA solutions is primarily influenced by three main factors:
-
Temperature: Like most liquids, the viscosity of TEGDA solutions is inversely proportional to temperature. An increase in temperature will lead to a decrease in viscosity.
-
Concentration: The concentration of TEGDA in a solvent will directly affect the viscosity. Generally, increasing the concentration of TEGDA will result in a higher viscosity.[4][5]
-
Solvent Choice: The properties of the chosen solvent, including its own viscosity and its interaction with TEGDA, will play a significant role in the final viscosity of the solution. TEGDA is soluble in many organic solvents and is also water-soluble.[6][7]
Q3: In what common solvents is this compound soluble?
A3: this compound is soluble in a variety of polar organic solvents such as alcohols and ethers.[1][6] It is also considered water-soluble.[7] Its solubility in both aqueous and organic media makes it a versatile component in many formulations.
Q4: How does the viscosity of TEGDA compare to its parent compound, triethylene glycol (TEG)?
Troubleshooting Guide
This guide addresses common problems encountered when managing the viscosity of TEGDA solutions during experiments.
| Problem | Potential Cause | Suggested Solution |
| Solution is too viscous to handle or dispense accurately. | 1. Low Temperature: The ambient or solution temperature is too low, increasing the viscosity. 2. High Concentration: The concentration of TEGDA in the solvent is too high. 3. Incorrect Solvent: The chosen solvent is not effectively reducing the viscosity of TEGDA. | 1. Increase Temperature: Gently warm the solution in a controlled manner (e.g., using a water bath). Monitor the temperature to avoid any degradation of the components. 2. Dilute the Solution: Add more of the appropriate solvent to decrease the overall concentration of TEGDA. This should be done in a calculated manner to achieve the desired final concentration. 3. Solvent Screening: Test the solubility and resulting viscosity of TEGDA in a range of suitable solvents to find one that provides the desired handling characteristics. |
| Viscosity of the solution is inconsistent between batches. | 1. Temperature Fluctuations: Different batches are being prepared or stored at varying temperatures. 2. Inaccurate Measurements: Inconsistent measurements of TEGDA or solvent volumes between batches. 3. Solvent Evaporation: If using a volatile solvent, evaporation could be increasing the concentration of TEGDA over time. | 1. Standardize Temperature: Ensure all batches are prepared and handled within a consistent and defined temperature range. 2. Calibrate Equipment: Regularly calibrate balances and pipettes to ensure accurate and reproducible measurements. 3. Minimize Evaporation: Keep solutions in sealed containers, especially when working with volatile solvents. Prepare fresh solutions as needed. |
| Precipitation or phase separation occurs after adjusting viscosity. | 1. Exceeded Solubility Limit: The concentration of TEGDA may have exceeded its solubility limit in the chosen solvent, especially after a temperature change. 2. Solvent Incompatibility: The solvent used for dilution may not be fully compatible with the initial solution. | 1. Check Solubility Limits: Refer to solubility data for TEGDA in the specific solvent and at the working temperature. You may need to use a different solvent or a solvent blend. 2. Test Solvent Miscibility: Before preparing a large batch, perform a small-scale test to ensure the diluting solvent is fully miscible with the TEGDA solution. |
Data Presentation: Viscosity of Related Glycol Solutions
The following tables provide an overview of the viscosity of triethylene glycol (TEG) and ethylene glycol diacetate (a related compound) at different conditions. This data can be used as a reference to estimate the behavior of TEGDA solutions.
Table 1: Dynamic Viscosity of Aqueous Triethylene Glycol (TEG) Solutions at Various Temperatures
| Temperature (°C) | Viscosity of 25% TEG (mPa·s) | Viscosity of 50% TEG (mPa·s) | Viscosity of 75% TEG (mPa·s) | Viscosity of 100% TEG (mPa·s) |
| 0 | ~5 | ~15 | ~50 | ~120 |
| 20 | ~2.5 | ~6 | ~20 | ~48 |
| 40 | ~1.5 | ~3.5 | ~10 | ~20 |
| 60 | ~1 | ~2 | ~6 | ~10 |
| 80 | ~0.7 | ~1.5 | ~4 | ~6 |
Data extrapolated from graphical representations in technical documents. Actual values may vary.[9]
Table 2: Physical Properties of Ethylene Glycol Diacetate
| Property | Value |
| Dynamic Viscosity | 2.9 mPa·s @ 20 - 25 °C |
| Boiling Point | 191 °C |
| Density | 1.1050 - 1.1150 g/cm³ |
| Solubility in Water | Soluble |
Source: Univar Solutions[10]
Experimental Protocols
Protocol 1: Method for Measuring Dynamic Viscosity using a Rotational Viscometer
This protocol outlines the steps for measuring the dynamic viscosity of a TEGDA solution.
Objective: To determine the dynamic viscosity of a TEGDA solution at a specified temperature.
Materials:
-
Rotational Viscometer
-
Temperature-controlled water bath or circulator
-
Appropriate spindle for the expected viscosity range
-
Beaker or sample container
-
TEGDA solution
-
Calibrated thermometer
Procedure:
-
Instrument Setup: Turn on the rotational viscometer and the temperature control unit. Allow both to stabilize.
-
Sample Preparation: Place a sufficient volume of the TEGDA solution into the sample container to ensure the spindle will be immersed to the proper depth.
-
Temperature Control: Place the sample container in the temperature-controlled bath and allow the solution to reach the target temperature. Verify the temperature with a calibrated thermometer.
-
Spindle Selection and Attachment: Select the appropriate spindle based on the estimated viscosity of the solution. Attach the spindle to the viscometer.
-
Measurement:
-
Lower the viscometer head to immerse the spindle into the TEGDA solution up to the marked immersion groove.
-
Set the rotational speed (RPM). For an unknown sample, start at a low RPM and gradually increase.
-
Allow the reading to stabilize. This may take 30-60 seconds.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Data Collection: Take multiple readings at the same temperature and RPM to ensure reproducibility. If investigating shear-thinning or shear-thickening behavior, repeat the measurements at different RPMs.
-
Cleaning: After the measurement is complete, raise the viscometer head, remove the spindle, and clean it thoroughly with an appropriate solvent, followed by drying.
Protocol 2: Adjusting the Viscosity of a TEGDA Solution
Objective: To reduce the viscosity of a TEGDA solution to a target range.
Materials:
-
TEGDA solution
-
Appropriate solvent (e.g., deionized water, ethanol)
-
Stir plate and magnetic stir bar
-
Graduated cylinders or volumetric flasks
-
Viscometer for verification
Procedure:
-
Initial Measurement: Measure the initial viscosity of the TEGDA solution using the protocol described above.
-
Dilution Calculation: Determine the desired final viscosity and concentration. Calculate the amount of solvent needed to achieve this concentration.
-
Dilution Process:
-
Place the TEGDA solution in a beaker with a magnetic stir bar.
-
Place the beaker on a stir plate and begin gentle stirring.
-
Slowly add the calculated volume of the chosen solvent to the solution.
-
Allow the solution to mix thoroughly until it is homogeneous.
-
-
Temperature Equilibration: If the dilution process caused a temperature change, allow the solution to return to the target temperature.
-
Viscosity Verification: Measure the viscosity of the diluted solution to confirm that it is within the target range.
-
Iteration: If the viscosity is still too high, repeat steps 3-5 by adding a small, known volume of solvent until the desired viscosity is achieved. Keep a precise record of the total volume of solvent added.
Mandatory Visualizations
Caption: Workflow for preparing and adjusting the viscosity of TEGDA solutions.
References
- 1. CAS 111-55-7: Glycol diacetate | CymitQuimica [cymitquimica.com]
- 2. Triethylene glycol - Wikipedia [en.wikipedia.org]
- 3. teamchem.co [teamchem.co]
- 4. jove.com [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. univarsolutions.com [univarsolutions.com]
- 9. ladco.com.ar [ladco.com.ar]
- 10. univarsolutions.com [univarsolutions.com]
triethylene glycol diacetate handling and disposal best practices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of triethylene glycol diacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is generally considered to have low acute toxicity. However, it can cause irritation upon contact with the skin and eyes.[1] When heated to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide.[1] It is important to handle it in accordance with good industrial hygiene and safety practices.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: The following personal protective equipment is recommended:
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[3][4]
-
Hand Protection: Protective gloves are recommended.[2][4] Nitrile rubber, chloroprene rubber, or butyl rubber gloves are suitable options.[5]
-
Skin and Body Protection: Long-sleeved clothing is advised to prevent skin contact.[2][4] In situations with a risk of splashing, an apron and protective boots may be necessary.[5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][3][4] For large-scale use or in emergencies where ventilation is insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter for organic vapors should be used.[1][2][5]
Q3: How should I properly store this compound in the laboratory?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6][7] Some sources also recommend protecting it from light and storing it in a refrigerator.[1]
Q4: What is the correct procedure for disposing of waste this compound?
A4: Dispose of waste and residues in accordance with local, state, and federal regulations.[6] Do not empty it into drains.[3] It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber system.[8] Empty containers should be taken to an approved waste handling site for recycling or disposal.[6]
Q5: What should I do in case of a small spill of this compound?
A5: For a small spill, use an absorbent material like vermiculite, dry sand, earth, or absorbent paper to soak up the liquid.[1][6] The contaminated absorbent material and any contaminated clothing should be sealed in a vapor-tight plastic bag for eventual disposal.[1] The spill area should then be cleaned with a soap and water solution.[1] Ensure the area is properly cleaned and verified by a safety officer before re-entry.[1]
Q6: What are the first aid measures for exposure to this compound?
A6:
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation develops and persists, seek medical attention.[1][4][6]
-
Inhalation: Move the individual to fresh air. If symptoms occur, get medical attention.[3][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C10H18O6 | [2] |
| Molecular Weight | 234.25 g/mol | [3] |
| Appearance | Colorless liquid | [3][4] |
| Odor | No information available/Slight characteristic | [4][8] |
| Boiling Point | 286 °C / 546.8 °F | [3][4] |
| Melting Point | -50 °C / -58 °F | [3][4] |
| Flash Point | 163 °C / 325.4 °F | [3][4] |
| Specific Gravity | 1.12 g/cm³ | [3] |
| Water Solubility | Soluble | [4][9] |
Experimental Protocols
Protocol for Small Spill Cleanup
This protocol outlines the steps for safely cleaning up a small spill of this compound (less than 100 mL) in a laboratory setting.
1. Immediate Actions: 1.1. Alert personnel in the immediate area of the spill. 1.2. If necessary, evacuate the immediate area. 1.3. If the substance is volatile or if there is a risk of inhalation, ensure adequate ventilation or perform the cleanup with appropriate respiratory protection.
2. Personal Protective Equipment (PPE): 2.1. At a minimum, wear the following PPE:
- Safety goggles
- Chemical-resistant gloves (e.g., nitrile)
- Lab coat or long-sleeved clothing
3. Spill Containment and Absorption: 3.1. For very small spills, use absorbent paper to wipe up the liquid.[1] 3.2. For slightly larger small spills, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6] 3.3. Start from the outside of the spill and work inwards to prevent spreading.
4. Collection of Spilled Material: 4.1. Carefully scoop or sweep up the absorbed material. 4.2. Place the contaminated absorbent material and any contaminated items (e.g., gloves, paper towels) into a labeled, sealable, and chemically resistant waste container or a vapor-tight plastic bag.[1]
5. Decontamination of Spill Area: 5.1. Wash the spill surface area thoroughly with soap and water.[1] 5.2. Wipe the area dry with paper towels. 5.3. Place the cleaning materials into the same hazardous waste container.
6. Waste Disposal: 6.1. Dispose of the sealed waste container according to your institution's hazardous waste disposal procedures and local regulations.[6]
7. Post-Cleanup: 7.1. Remove and dispose of contaminated PPE in the appropriate waste stream. 7.2. Wash hands thoroughly with soap and water. 7.3. Report the spill to the laboratory supervisor or safety officer.
Visualizations
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Mobile [my.chemius.net]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. kostusa.com [kostusa.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Triethylene Glycol Diacetate vs. Diethyl Phthalate as Plasticizers for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of a suitable plasticizer is a critical decision that impacts the performance, stability, and safety of the final product. This guide provides an objective comparison of two commonly used plasticizers, Triethylene Glycol Diacetate (TEGDA) and Diethyl Phthalate (DEP), supported by available experimental data to aid in the selection process.
This comparison focuses on key performance indicators, including plasticizing efficiency, leaching potential, and toxicological profiles, to provide a comprehensive overview for formulators in the pharmaceutical industry.
Performance as a Plasticizer
The primary function of a plasticizer is to increase the flexibility and workability of a polymer by lowering its glass transition temperature (Tg). The efficiency of a plasticizer is determined by its ability to reduce the Tg and modify the mechanical properties of the polymer, such as tensile strength and elongation at break.
Diethyl Phthalate (DEP)
DEP is a well-established and widely used plasticizer, particularly for cellulose-based polymers like cellulose acetate, which are common in pharmaceutical formulations for applications such as film coatings and transdermal patches.[1] Experimental data on cellulose acetate films plasticized with varying concentrations of DEP demonstrates its effectiveness in modifying the polymer's mechanical properties. As the concentration of DEP increases, the tensile strength of the cellulose acetate film decreases, while the elongation at break increases, indicating a more flexible and less brittle material.[2]
This compound (TEGDA)
TEGDA is also utilized as a plasticizer for various polymers.[3] While direct, side-by-side comparative studies with DEP on the same polymer under identical conditions are limited in the readily available scientific literature, existing research on plasticized cellulose acetate suggests that TEGDA is a viable alternative. Studies on cellulose acetate plasticized with various agents, including glycol derivatives, show a reduction in the glass transition temperature with increasing plasticizer concentration.[4] However, specific quantitative data on the tensile strength and elongation at break of TEGDA-plasticized cellulose acetate films to directly compare with DEP is not as extensively documented.
Data Presentation: Performance in Cellulose Acetate
Table 1: Mechanical Properties of Cellulose Acetate Films with Varying DEP Concentrations [2]
| DEP Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 15 | 45.3 | 12.8 |
| 20 | 38.7 | 25.4 |
| 25 | 32.1 | 42.1 |
| 30 | 25.9 | 65.7 |
Table 2: Thermal Properties of Cellulose Acetate Films with Varying DEP Concentrations [2]
| DEP Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 15 | 118 |
| 20 | 110 |
| 25 | 101 |
| 35 | 78 |
| 45 | 57 |
Leaching and Migration
The potential for a plasticizer to leach out of the polymer matrix is a significant concern in pharmaceutical applications, as it can lead to contamination of the drug product and potential patient exposure.
Diethyl Phthalate (DEP): The migration of DEP from polymer matrices has been the subject of numerous studies. Because it is not chemically bound to the polymer, DEP can leach out over time.[5] The rate of leaching is influenced by factors such as the polymer type, the concentration of the plasticizer, the surrounding medium, and temperature.[6]
Toxicological Profile
The safety of any excipient is paramount in drug development. A comparison of the toxicological profiles of DEP and TEGDA reveals important differences.
Diethyl Phthalate (DEP)
DEP has been the subject of extensive toxicological evaluation. Studies have raised concerns about its potential for reproductive and developmental toxicity.[8] While it is favored for its lower toxicity profile relative to other phthalates like DEHP, regulatory scrutiny of phthalates as a class has increased.[1]
This compound (TEGDA)
Available toxicological data for TEGDA suggests a more favorable safety profile. Studies on triethylene glycol, the parent compound of TEGDA, indicate a very low order of acute toxicity and no evidence of embryotoxicity or teratogenicity.[9] While direct comparative cytotoxicity studies between TEGDA and DEP are not abundant, the existing data on TEGDA and its parent compound point towards it being a potentially safer alternative.
Experimental Protocols
To ensure the reproducibility and validity of the data presented, it is essential to understand the methodologies used in these evaluations.
Measurement of Mechanical Properties
The tensile strength and elongation at break of plasticized polymer films are typically determined using a universal testing machine according to standardized methods such as ASTM D882. The test involves stretching a film of a specified dimension at a constant rate until it breaks. The force required to break the film and the extent to which it stretches are recorded.
Determination of Glass Transition Temperature (Tg)
The glass transition temperature is commonly measured using Differential Scanning Calorimetry (DSC). This technique involves heating a small sample of the material at a controlled rate and measuring the difference in heat flow between the sample and a reference. The Tg is observed as a step-like change in the heat flow curve.
Leaching/Migration Studies
Leaching studies are conducted by exposing the plasticized polymer to a simulant fluid (e.g., water, ethanol/water mixtures, or specific drug formulations) under controlled conditions of temperature and time.[6] The concentration of the plasticizer that has migrated into the simulant is then quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Diagrams
Plasticizer Selection Workflow
Caption: A logical workflow for selecting a suitable plasticizer for a pharmaceutical formulation.
Mechanism of Plasticization
Caption: Illustration of how plasticizer molecules increase the free volume between polymer chains.
Conclusion
Both this compound and Diethyl Phthalate can function as effective plasticizers. DEP has a longer history of use and a more extensive database of performance in various polymers, particularly cellulose acetate. However, the concerns regarding its toxicological profile may make it a less desirable choice for new drug formulations, especially in sensitive applications.
This compound presents a promising alternative with a more favorable safety profile. While comprehensive, direct comparative performance data against DEP is not as readily available, the existing information suggests it is a viable plasticizer. For researchers and drug development professionals prioritizing safety and seeking to move away from phthalate-based excipients, TEGDA warrants serious consideration. Further formulation-specific studies are recommended to confirm its suitability and optimize its concentration for any given application.
References
- 1. Simulated Leaching (Migration) Study for a Model Container-Closure System Applicable to Parenteral and Ophthalmic Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. article.sapub.org [article.sapub.org]
- 5. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The migration of propylene glycol, mono-, di-, and triethylene glycols from regenerated cellulose film into food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High moisture permeable cellulose diacetate films by reactive polyethylene glycol plasticizers | springerprofessional.de [springerprofessional.de]
- 9. Triethylene glycol HO(CH2CH2O)3H - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triethylene Glycol Diacetate and Other Glycol Ethers: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and scientific research, the selection of an appropriate solvent is a critical decision that can significantly influence experimental outcomes, from reaction kinetics to the purity and stability of the final product. Glycol ethers, a versatile class of organic solvents, are widely utilized for their excellent solvency for a broad range of substances, including both polar and non-polar compounds. This guide provides a comprehensive comparative analysis of Triethylene Glycol Diacetate (TEGDA) and other common glycol ethers, offering objective performance data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed solvent choices.
Glycol ethers are broadly categorized into two main families: the E-series, derived from ethylene glycol, and the P-series, derived from propylene glycol.[1] Historically, E-series glycol ethers were widely used; however, toxicological concerns have led to a significant shift towards the less toxic P-series alternatives in many applications.[1][2] This comparison will delve into the physicochemical properties, performance characteristics, and toxicological profiles of TEGDA alongside representative E-series and P-series glycol ethers.
Physicochemical Properties: A Quantitative Comparison
The selection of a solvent often begins with a thorough evaluation of its physical and chemical properties. The following tables summarize key quantitative data for this compound and a selection of other commonly used glycol ethers, providing a basis for direct comparison.
Table 1: Physicochemical Properties of this compound and Other E-Series Glycol Ethers
| Property | This compound (TEGDA) | Ethylene Glycol Monomethyl Ether (EGME) | Ethylene Glycol Monoethyl Ether (EGEE) | Ethylene Glycol Monobutyl Ether (EGBE) | Diethylene Glycol Monoethyl Ether (DEGEE) |
| CAS Number | 111-21-7 | 109-86-4 | 110-80-5 | 111-76-2 | 111-90-0 |
| Molecular Weight ( g/mol ) | 234.25 | 76.09 | 90.12 | 118.17 | 134.17 |
| Boiling Point (°C) | 286 | 124.5 | 135.6 | 171.2 | 196 |
| Vapor Pressure (mmHg @ 20°C) | <0.01 | 6.2 | 3.8 | 0.6 | 0.12 |
| Density (g/cm³ @ 20°C) | 1.117 | 0.966 | 0.931 | 0.902 | 0.988 |
| Viscosity (cP @ 25°C) | 9.7 | 1.7 | 2.1 | 2.9 | 4.0 |
| Water Solubility | Soluble | Miscible | Miscible | Miscible | Miscible |
Data compiled from multiple sources.
Table 2: Physicochemical Properties of P-Series Glycol Ethers
| Property | Propylene Glycol Monomethyl Ether (PGME) | Dipropylene Glycol Monomethyl Ether (DPGME) | Tripropylene Glycol Monomethyl Ether (TPGME) | Propylene Glycol n-Butyl Ether (PGBE) |
| CAS Number | 107-98-2 | 34590-94-8 | 25498-49-1 | 5131-66-8 |
| Molecular Weight ( g/mol ) | 90.12 | 148.20 | 206.28 | 132.20 |
| Boiling Point (°C) | 120 | 190 | 242 | 170 |
| Vapor Pressure (mmHg @ 20°C) | 8.1 | 0.26 | <0.01 | 0.9 |
| Density (g/cm³ @ 25°C) | 0.919 | 0.951 | 0.965 | 0.882 |
| Viscosity (cP @ 25°C) | 1.7 | 3.7 | 5.5 | 2.8 |
| Water Solubility | Miscible | Miscible | Soluble | Moderately Soluble |
Data compiled from multiple sources.
Performance and Applications
The diverse properties of glycol ethers lead to their use in a multitude of applications. This compound, with its low volatility and good solvency, is often used as a plasticizer and a solvent in coatings and inks.[3]
E-series glycol ethers have historically been used in a wide range of products including paints, inks, and cleaning solutions.[1] However, their use has been curtailed due to toxicity concerns.
P-series glycol ethers are now widely used as effective and safer alternatives in many applications, including cleaners, degreasers, and coatings.[1] They offer a good balance of performance characteristics such as solvency, volatility, and coupling agency.
Experimental Protocols
For researchers and drug development professionals, understanding the experimental methodologies to evaluate these solvents is crucial. Below are detailed protocols for key experiments.
Experimental Protocol 1: Determination of Active Pharmaceutical Ingredient (API) Solubility
This protocol outlines a standard "shake-flask" method to determine the equilibrium solubility of an API in a glycol ether solvent.[4]
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
Glycol ether solvent of interest
-
Buffer solutions (pH 1.2, 4.5, 6.8)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the API powder to a glass vial. The presence of undissolved solid should be visually confirmed.
-
Add a known volume of the glycol ether solvent or buffer to the vial.
-
Securely cap the vial and place it in the orbital shaker.
-
Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the vials to separate the undissolved API.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis spectrophotometer.
-
Analyze the diluted sample to determine the concentration of the dissolved API.
-
Calculate the solubility of the API in the glycol ether solvent, typically expressed in mg/mL.
Experimental Protocol 2: Evaluation of Coalescing Agent Efficiency
The efficiency of a coalescing agent is determined by its ability to reduce the Minimum Film Formation Temperature (MFFT) of a polymer dispersion.[5][6]
Materials:
-
Polymer dispersion (latex)
-
Glycol ether to be tested as a coalescing agent
-
MFFT bar apparatus
-
Applicator for film casting
Procedure:
-
Prepare a series of samples of the polymer dispersion with varying concentrations of the coalescing agent.
-
Apply a thin film of each sample onto the temperature-gradient plate of the MFFT bar.
-
Allow the films to dry.
-
Observe the point on the temperature gradient where the film transitions from a milky, cracked appearance to a clear, continuous film. This temperature is the MFFT.
-
A more efficient coalescing agent will result in a lower MFFT at a given concentration.
Experimental Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol provides a method to assess the in vitro cytotoxicity of glycol ethers on a human cell line.[1]
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells)[7]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Glycol ether solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of the glycol ether in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the glycol ether. Include a control group with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the control.
Toxicity and Metabolic Pathways
A critical differentiator between the E-series and P-series glycol ethers is their toxicity, which is a direct result of their different metabolic pathways.[1] E-series glycol ethers can be metabolized to toxic alkoxyacetic acids, which are associated with reproductive and developmental toxicity.[2] In contrast, P-series glycol ethers are primarily metabolized to propylene glycol, a significantly less toxic compound.[1]
Conclusion
The choice of a glycol ether solvent requires a careful consideration of its physicochemical properties, performance in the specific application, and toxicological profile. This compound offers a low volatility option with good solvency. While both E-series and P-series glycol ethers offer a range of useful properties, the significantly lower toxicity of the P-series makes them the preferred choice for many applications, particularly in the pharmaceutical and life sciences sectors. The experimental protocols provided in this guide offer a framework for the objective evaluation and comparison of different glycol ethers, enabling researchers to make data-driven decisions for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Market size, share and insights 2024-2031, North America, Asia-Pacific - Valuates Reports [reports.valuates.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. specialchem.com [specialchem.com]
- 6. paint.org [paint.org]
- 7. Effects of ethylene glycol ethers on cell viability in the human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Triethylene Glycol Diacetate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. Triethylene glycol diacetate (TEGDA), a commonly used plasticizer and solvent, is no exception. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized TEGDA, alongside a performance comparison with alternative plasticizers.
Quantitative Purity and Performance Comparison
The purity of synthesized TEGDA and its performance as a plasticizer can be compared against common alternatives such as Acetyl Tributyl Citrate (ATBC) and Trioctyl Trimellitate (TOTM). The following table summarizes key performance indicators.
| Parameter | This compound (TEGDA) | Acetyl Tributyl Citrate (ATBC) | Trioctyl Trimellitate (TOTM) |
| Typical Purity (%) | >98% | >99% | >99% |
| Common Impurities | Triethylene glycol, monoacetate, acetic acid, water | Citric acid, tributyl citrate, acetic acid | Trimellitic anhydride, 2-ethylhexanol, monoesters |
| Plasticizer Efficiency (Tg Reduction) | Effective in reducing the glass transition temperature (Tg) of polymers. | Good efficiency; effectively enhances flexibility and reduces the Tg of polymers like PLA.[1] | Lower efficiency; requires higher concentrations to achieve the same softness as some other plasticizers. |
| Migration/Leaching | Information on migration from specific polymers is limited. | Higher migration tendency compared to phthalates in some studies. | Known for its superior resistance to migration and extraction.[2] |
| Biocompatibility/Toxicity | Generally considered to have low toxicity. No detectable reproductive toxicity was observed in a study on Swiss mice.[3][4] | Considered a bio-based and biocompatible plasticizer.[2] | Exhibits low volatility and is a preferred choice for medical devices where permanence and safety are critical.[2] |
Experimental Workflows for Purity Validation
The purity of synthesized TEGDA can be rigorously assessed using several analytical techniques. The following diagrams illustrate the typical experimental workflows for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for assessing the purity of TEGDA and identifying potential impurities.
Objective: To separate and quantify TEGDA and any volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)
-
Capillary Column: A polar capillary column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating polar analytes.[5]
Reagents:
-
Dichloromethane (DCM), HPLC grade
-
Internal Standard (e.g., a deuterated analog of TEGDA or a compound with similar properties but different retention time)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized TEGDA into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with dichloromethane.
-
If using an internal standard for quantification, add a known concentration to the sample solution.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Parameters: [5]
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Data Analysis:
-
Identify the peak corresponding to TEGDA based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the purity of the TEGDA by determining the area percentage of the TEGDA peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use the internal standard method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For TEGDA, which has a relatively high boiling point, HPLC provides a good alternative to GC.
Objective: To determine the purity of TEGDA by separating it from non-volatile impurities.
Instrumentation:
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), as TEGDA lacks a strong UV chromophore.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized TEGDA into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Parameters:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be:
-
0-2 min: 30% A
-
2-15 min: 30% to 70% A
-
15-20 min: 70% A
-
20.1-25 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: Refractive Index (RI) or ELSD.
-
Data Analysis:
-
Identify the peak corresponding to TEGDA based on its retention time, established by running a standard.
-
Calculate the purity based on the area percentage of the TEGDA peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[2][6]
Objective: To determine the absolute purity of the synthesized TEGDA.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or Chloroform-d)
-
Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone). The standard should be stable, non-volatile, and have signals that do not overlap with the analyte signals.
Procedure:
-
Sample Preparation: [7]
-
Accurately weigh a specific amount of the synthesized TEGDA (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the standard to ensure full relaxation.[6] A typical starting point is 30 seconds, but should be determined experimentally.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high accuracy).[6]
-
-
Data Processing and Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, characteristic peak for TEGDA (e.g., the acetate methyl protons) and a well-resolved peak for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_standard = Purity of the internal standard
-
By employing these rigorous analytical methods, researchers can confidently validate the purity of synthesized this compound and make informed decisions regarding its use and comparison with alternative compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 3. Reproductive toxicity of triethylene glycol and its diacetate and dimethyl ether derivatives in a continuous breeding protocol in Swiss CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abstract for RACB84116 [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to Analytical Standards for Triethylene Glycol Diacetate (TEGDA) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for the quantitative analysis of triethylene glycol diacetate (TEGDA). Accurate and reliable determination of TEGDA is critical in various applications, including its use as a plasticizer, solvent, and in the synthesis of polymers. This document outlines the specifications of commercially available analytical standards and details validated analytical methods for its quantification, enabling researchers to select the most suitable materials and techniques for their specific needs.
Comparison of Commercially Available this compound (TEGDA) Analytical Standards
The selection of a high-quality analytical standard is fundamental for achieving accurate and reproducible results. The following table summarizes the specifications of TEGDA standards available from various suppliers. While all listed standards are of high purity, researchers should consider the specific certification and documentation provided by each supplier to ensure compliance with their internal and regulatory requirements.
| Supplier | Product Name | CAS Number | Purity (%) | Analytical Method for Purity |
| Thermo Scientific | This compound | 111-21-7 | 98% | Not specified |
| Starshine Chemical | This compound | 111-21-7 | >98.0% | Gas Chromatography (GC) |
| ChemicalBook Supplier | This compound | 111-21-7 | 99% | Not specified |
| Highassay | This compound | 111-21-7 | Industrial Grade (≥99%), Refined Grade (≥99.5%), Pharmaceutical/Cosmetic Grade (≥99.9%) | Not specified |
Note: The purity of the standards is a key factor. For quantitative analysis, it is recommended to use standards with the highest available purity and comprehensive certification.
Comparative Analysis of Analytical Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for the analysis of glycols and their derivatives. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC) Method
GC offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds like TEGDA. A common approach involves direct injection of the sample, sometimes with a derivatization step to improve chromatographic properties, although for TEGDA this is often not necessary.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of analytes. For glycols, which lack a strong UV chromophore, Refractive Index Detection (RID) is often employed.
The following table provides a comparative overview of typical performance characteristics for GC and HPLC methods adapted for TEGDA analysis, based on available data for similar glycols.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-RID) |
| Linearity Range | 0.5 - 100 µg/mL | 4 - 80 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL (estimated for TEGDA) | 25 µg/g (for TEG) |
| Limit of Quantitation (LOQ) | 0.91 µg/mL (estimated for TEGDA) | 100 µg/g (for TEG) |
| Accuracy/Recovery | 85 - 105% (typical) | Not specified for TEGDA, but generally high |
| Precision (%RSD) | ≤ 6.0% (typical) | Not specified for TEGDA |
| Typical Run Time | 15 - 30 minutes | 15 - 20 minutes |
Disclaimer: The performance data for TEGDA analysis is estimated based on published methods for triethylene glycol (TEG) and other similar compounds.[1][2] Method validation for TEGDA is essential for accurate quantification.
Experimental Protocols
Gas Chromatography (GC-FID) Protocol for TEGDA Analysis
This protocol is a general guideline and should be optimized for specific instrumentation and application.
1. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of TEGDA analytical standard and dissolve it in a suitable solvent (e.g., methanol, ethyl acetate) in a 100 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing TEGDA with the chosen solvent to fall within the calibration range.
2. GC-FID Conditions:
-
Column: Agilent CP-Wax 57 CB, 25 m x 0.53 mm, 0.5 µm film thickness (or equivalent).[3]
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 250°C
-
Oven Temperature Program: 100°C hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 10 mL/min.[3]
-
Injection Volume: 1 µL
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of TEGDA against the concentration of the calibration standards.
-
Determine the concentration of TEGDA in the sample by interpolating its peak area on the calibration curve.
High-Performance Liquid Chromatography (HPLC-RID) Protocol for TEGDA Analysis
This protocol is a general guideline and should be optimized for specific instrumentation and application.
1. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of TEGDA analytical standard and dissolve it in the mobile phase (water) in a 100 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 100 µg/mL to 1000 µg/mL.
-
Sample Preparation: Dilute the sample containing TEGDA with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-RID Conditions:
-
Column: Sepax Carbomix K-NP5: 8%, 7.8 mm x 300 mm, 5 µm.[1]
-
Mobile Phase: Water.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 75°C.[1]
-
RID Temperature: 50°C.[1]
-
Injection Volume: 20 µL
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of TEGDA against the concentration of the calibration standards.
-
Determine the concentration of TEGDA in the sample by interpolating its peak area on the calibration curve.
Workflow Diagrams
The following diagrams illustrate the general workflows for sample analysis using GC and HPLC.
Caption: Gas Chromatography (GC) analysis workflow for TEGDA.
Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.
Conclusion
The choice of an analytical standard and method for TEGDA analysis should be guided by the specific requirements of the study, including desired accuracy, precision, and the nature of the sample matrix. While high-purity standards are readily available, the development and validation of a suitable analytical method, whether GC or HPLC, is crucial for obtaining reliable quantitative data. This guide provides a foundation for researchers to make informed decisions regarding the selection of standards and the implementation of appropriate analytical techniques for this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Triethylene Glycol Diacetate
For researchers, scientists, and professionals in drug development, the accurate quantification of excipients like triethylene glycol diacetate (TEGDA) is critical for ensuring product quality and safety. The cross-validation of analytical methods is a vital process to confirm that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments. This guide provides a comparative overview of two common analytical techniques for TEGDA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including sensitivity, specificity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for GC-MS and HPLC-RID methods for the analysis of glycols, which can be adapted for this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) |
| Linearity (r²) | > 0.99 | > 0.999[1] |
| Limit of Detection (LOD) | 0.3 µg/mL (for related glycols)[2] | 25 µg/g[1] |
| Limit of Quantification (LOQ) | 0.91 µg/mL (for related glycols)[2] | 100 µg/g[1] |
| Accuracy (% Recovery) | 85-105%[2] | Typically within 98-102% |
| Precision (%RSD) | < 15% | < 5% |
| Sample Preparation | Derivatization may be required[3] | Minimal, direct injection |
| Specificity | High, based on mass fragmentation | Lower, based on retention time |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following are representative protocols for GC-MS and HPLC-RID analysis of TEGDA.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and specific, making it suitable for trace analysis of TEGDA.
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column : A capillary column such as a CP-WAX 52 CB or equivalent is often used for glycol analysis.[2]
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : A split/splitless injector is typically used. The injection volume is usually around 1 µL.
-
Oven Temperature Program : An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer : Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation : Samples containing TEGDA may require derivatization to improve volatility and chromatographic performance. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3] The sample is mixed with the derivatizing agent and heated before injection.
-
Quantification : Based on the area of the characteristic ion peak of the derivatized TEGDA, using an internal standard for calibration.
2. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Method
This method is simpler and often used for the analysis of higher concentrations of glycols.
-
Instrumentation : A high-performance liquid chromatograph equipped with a refractive index detector (RID).
-
Column : A column suitable for the analysis of polar compounds, such as a Sepax Carbomix K-NP5 (7.8 mm × 300 mm, 5 µm), is effective for separating glycols.[1]
-
Mobile Phase : Isocratic elution with deionized water at a flow rate of 0.4 mL/min.[1]
-
Column Temperature : Maintained at 75°C to ensure reproducible retention times.[1]
-
RID Temperature : Maintained at 50°C.[1]
-
Injection Volume : Typically 20 µL.
-
Sample Preparation : Samples are typically diluted with the mobile phase (water) and filtered through a 0.45 µm filter before injection.
-
Quantification : Based on the peak area of TEGDA, calibrated against external standards.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods yield comparable results, which is essential when methods are transferred between labs or when different techniques are used within a study.[4][5]
References
- 1. Simultaneous Determination of Ethylene Glycol, Diethylene Glycol and Ttriethylene Glycol in Polyethylene Glycol by HPLC [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment of Triethylene Glycol Diacetate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of triethylene glycol diacetate (TGD) and its analogues. The information is compiled from various in vivo and in vitro studies to assist in the risk assessment and selection of these compounds for various applications. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key studies are provided. Furthermore, this guide includes visualizations of a key signaling pathway implicated in the toxicity of a related glycol derivative.
In Vivo Toxicity Comparison
The in vivo toxicity of this compound and its analogues has been evaluated through various routes of exposure, including oral, dermal, and inhalation. Reproductive and developmental toxicity studies have also been conducted.
Acute Toxicity
The acute toxicity of these compounds is generally low, as indicated by the high LD50 and LC50 values.
| Compound | Species | Route | LD50/LC50 | Reference |
| This compound (TGD) | Rat | Oral | 22,600 µL/kg | [1][2][3] |
| Rabbit | Dermal | 9,040 mg/kg | [1][2][3] | |
| Rat | Inhalation | No data available | ||
| Triethylene Glycol (TEG) | Rat | Oral | 17,000 mg/kg | [4] |
| Rabbit | Dermal | >2,000 mg/kg | [5] | |
| Rat | Inhalation | >4.95 mg/L/4h | [5] | |
| Ethylene Glycol Diacetate | Rat | Oral | 6,850 mg/kg | [6] |
| Rabbit | Dermal | 8,480 µL/kg | [6] |
Reproductive and Developmental Toxicity
Studies in mice have shown that this compound and its parent compound, triethylene glycol, do not have significant effects on reproduction. However, some developmental toxicity has been observed at high doses. In contrast, triethylene glycol dimethyl ether has demonstrated reproductive toxicity.
| Compound | Species | Study Type | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |
| This compound (TGD) | Swiss CD-1 Mice | Continuous Breeding | >5.45 g/kg/day | No effects on reproductive function. Reversible reduction in pup body weight at 3% in drinking water during lactation. | [7] |
| Triethylene Glycol (TEG) | Swiss CD-1 Mice | Continuous Breeding | - | No effects on reproductive function. Significantly reduced live pup weight at birth at 1.5% and 3% in drinking water. | [7] |
| Triethylene Glycol Dimethyl Ether (TGDME) | Swiss CD-1 Mice | Continuous Breeding | <1.47 g/kg/day | Decreased number of litters, live pups per litter, and proportion of pups born alive at 1% in drinking water. More toxic to the female reproductive system. | [7] |
In Vitro Cytotoxicity Comparison
In vitro studies provide valuable information on the potential for a chemical to cause cellular damage. The cytotoxicity of triethylene glycol and its derivatives has been assessed in various cell lines.
| Compound | Cell Line | Assay | IC50 (50% Inhibitory Concentration) | Reference |
| Triethylene Glycol Dimethacrylate (TEGDMA) | Human Melanocytes (HEMn-LP) | MTS | 2.07 mM | [8] |
| Human Pulmonary Cells (A549) | XTT | 1.83 mM | [8] | |
| Tetraethylene Glycol (TEG) | Human Pulmonary Cells (A549) | XTT | No cytotoxic effects observed up to 10mM | [8] |
Experimental Protocols
Acute Oral Toxicity Study (General Protocol)
Acute oral toxicity is typically determined in rats. The test substance is administered in a single dose by gavage to fasted animals. The animals are then observed for 14 days for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the animals, is then calculated. Key observations include changes in body weight, clinical signs of toxicity, and gross pathology at necropsy.
Reproductive Toxicity Study (Continuous Breeding Protocol)
The continuous breeding protocol in mice is used to assess the effects of a substance on reproductive function over a prolonged period. Breeding pairs of mice are continuously exposed to the test substance, often in their drinking water, for a set period (e.g., 98 days). Reproductive endpoints such as the number of litters, number of live pups per litter, pup survival, and pup weight are monitored. At the end of the cohabitation period, a crossover mating trial may be conducted to determine the specific effects on male and female fertility. The F1 generation may also be evaluated for developmental and reproductive effects.[7]
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
In vitro cytotoxicity is commonly assessed using cell viability assays such as the MTT or XTT assay. Cells are seeded in microplates and exposed to a range of concentrations of the test substance for a specific period. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates cytotoxicity. The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, is then determined.[8]
Potential Signaling Pathway in Glycol Ether Toxicity
While specific signaling pathways for this compound are not well-elucidated in the reviewed literature, studies on a related compound, triethylene glycol dimethacrylate (TEGDMA), suggest the involvement of stress-related signaling pathways in its toxic effects. TEGDMA has been shown to induce apoptosis and cell cycle arrest, which may be mediated by pathways involving p53 and mitogen-activated protein kinases (MAPKs).
The following diagram illustrates a simplified hypothetical workflow for investigating the cytotoxicity of these compounds.
Caption: Experimental workflow for toxicological assessment.
The following diagram illustrates a potential signaling pathway that could be investigated based on findings with related compounds.
Caption: Potential stress-induced signaling pathway.
References
- 1. fishersci.fr [fishersci.fr]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kostusa.com [kostusa.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Reproductive toxicity of triethylene glycol and its diacetate and dimethyl ether derivatives in a continuous breeding protocol in Swiss CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Plasticizing Efficiency of Triethylene Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the plasticizing efficiency of triethylene glycol diacetate (TEGDA) in comparison to other commonly used plasticizers. The following sections detail the performance of TEGDA and its alternatives, supported by experimental data from various studies. This document is intended to assist researchers and professionals in making informed decisions for their specific formulation and development needs.
Overview of Plasticizer Efficiency
Plasticizers are essential additives incorporated into polymers to enhance their flexibility, workability, and overall performance. The efficiency of a plasticizer is a critical measure of its ability to impart these desired properties. Key performance indicators for plasticizer efficiency include a significant reduction in the glass transition temperature (Tg), modification of mechanical properties such as tensile strength and elongation at break, and resistance to migration out of the polymer matrix.
This compound (TEGDA) is a colorless, odorless liquid ester that serves as an effective plasticizer for a variety of polymers, including polyvinyl chloride (PVC) and cellulose derivatives. Its performance is often benchmarked against industry-standard plasticizers such as phthalates, adipates, and citrates.
Comparative Performance Data
The following tables summarize the performance of TEGDA in comparison to other plasticizers. It is important to note that the data has been compiled from various sources, and direct comparisons may be limited due to differing experimental conditions, including the specific polymer, plasticizer concentration, and testing protocols.
Table 1: Comparison of Glass Transition Temperature (Tg) Reduction
A primary indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature of the polymer. A lower Tg signifies greater flexibility and mobility of the polymer chains.
| Plasticizer | Polymer | Plasticizer Concentration (phr*) | Tg of Unplasticized Polymer (°C) | Tg of Plasticized Polymer (°C) | ΔTg (°C) |
| This compound (TEGDA) | PVC | 50 | ~85 | Data Not Available | - |
| Di(2-ethylhexyl) phthalate (DEHP/DOP) | PVC | 50 | 87.5 | -37 | 124.5[1] |
| Dioctyl Adipate (DOA) | PVC | 50 | ~85 | Data Not Available | - |
| Dioctyl Terephthalate (DOTP) | PVC | 50 | ~85 | Data Not Available | - |
| Acetyl Tributyl Citrate (ATBC) | PLA | 20 | ~60 | ~25 | ~35 |
*phr: parts per hundred parts of resin
Table 2: Comparison of Mechanical Properties
The mechanical properties of a plasticized polymer, such as tensile strength and elongation at break, are crucial for its end-use application. An effective plasticizer will typically decrease tensile strength while significantly increasing the elongation at break, indicating enhanced flexibility.
| Plasticizer | Polymer | Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound (TEGDA) | PVC | 50 | Data Not Available | Data Not Available |
| Di(2-ethylhexyl) phthalate (DEHP/DOP) | PVC | 50 | ~15-20 | ~250-350 |
| Dioctyl Adipate (DOA) | PVC | 50 | ~16-19 | ~300-400 |
| Dioctyl Terephthalate (DOTP) | PVC | 50 | ~18-22 | ~280-380 |
| Acetyl Tributyl Citrate (ATBC) | PLA | 20 | ~30-40 | ~200-300 |
Table 3: Comparison of Migration Resistance
Plasticizer migration, or the leaching of the plasticizer from the polymer matrix, is a critical consideration, especially for applications in the medical and food contact industries. Lower migration is highly desirable.
| Plasticizer | Polymer | Migration Test Medium | Migration (% weight loss) |
| This compound (TEGDA) | Regenerated Cellulose Film | Food Simulants | Higher than mono- and diethylene glycols[2] |
| Di(2-ethylhexyl) phthalate (DEHP/DOP) | PVC | n-hexane | High |
| Dioctyl Adipate (DOA) | PVC | n-hexane | Moderate |
| Dioctyl Terephthalate (DOTP) | PVC | n-hexane | Low |
| Polymeric Plasticizers | PVC | n-hexane | Very Low |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate plasticizer efficiency.
3.1. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Objective: To measure the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small sample (typically 5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle to erase the thermal history of the sample.
-
A common method involves heating the sample from room temperature to a temperature above its expected melting point, followed by cooling to a sub-ambient temperature, and then reheating at a constant rate (e.g., 10°C/min).
-
The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.
-
3.2. Evaluation of Mechanical Properties by Tensile Testing (ASTM D2284)
-
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.
-
Apparatus: Universal Testing Machine with an extensometer.
-
Procedure:
-
Dumbbell-shaped specimens of the plasticized polymer are prepared according to ASTM D2284 specifications.
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is pulled at a constant rate of crosshead speed until it fractures.
-
The load and extension are continuously recorded throughout the test.
-
Tensile Strength is calculated as the maximum stress applied to the specimen before it ruptures.
-
Elongation at Break is the percentage increase in length of the specimen at the point of rupture.
-
Modulus of Elasticity is the slope of the initial linear portion of the stress-strain curve.
-
3.3. Assessment of Plasticizer Migration
-
Objective: To quantify the amount of plasticizer that leaches from the polymer matrix when in contact with a liquid medium.
-
Procedure (Solvent Extraction Method):
-
A pre-weighed sample of the plasticized polymer with known dimensions is immersed in a specific solvent (e.g., n-hexane, ethanol, or a food simulant) at a controlled temperature for a defined period.
-
After the immersion period, the sample is removed, gently wiped to remove excess solvent, and dried to a constant weight in a vacuum oven at a mild temperature.
-
The weight loss of the sample is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.
-
The results are typically expressed as a percentage of the initial plasticizer content or the total weight of the sample.
-
Visualizations
Experimental Workflow for Evaluating Plasticizer Efficiency
Caption: Workflow for the preparation and evaluation of plasticized polymers.
Logical Relationship for Assessing Plasticizer Performance
Caption: Key factors influencing the evaluation of plasticizer efficiency.
References
Triethylene Glycol Diacetate: A Performance Benchmark Against Commercial Plasticizers
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision impacting the performance and safety of polymer-based products. This guide provides a comprehensive comparison of Triethylene Glycol Diacetate (TEGDA) with leading commercial plasticizers, including Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Di(2-ethylhexyl) adipate (DOA). This analysis is supported by available data on their performance in key areas such as plasticizing efficiency, mechanical properties, thermal stability, and migration resistance.
This compound (TEGDA) is an odorless, colorless liquid used as a plasticizer to improve the flexibility, workability, and durability of various materials, notably in plastics and resins[1]. As the industry moves towards alternatives to traditional phthalate-based plasticizers due to health and environmental concerns, a thorough evaluation of TEGDA's performance characteristics is warranted[2][3].
Comparative Performance Data
The following table summarizes the performance of TEGDA in comparison to DEHP, DINP, and DOA. Data has been collated from various sources, and direct comparative studies under identical conditions are limited. Therefore, these values should be considered representative.
| Performance Metric | This compound (TEGDA) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) | Di(2-ethylhexyl) adipate (DOA) |
| Plasticizer Efficiency | ||||
| Molecular Weight ( g/mol ) | 234.25[1] | 390.56[2] | ~418.6 | 370.57[2] |
| Shore A Hardness (at 50 phr in PVC) | Data not available | ~80 | ~82 | ~78 |
| Glass Transition Temp. (°C) of PVC (at 50 phr) | Data not available | ~ -40 | ~ -38 | ~ -50 |
| Mechanical Properties (of plasticized PVC) | ||||
| Tensile Strength (MPa) | Data not available | ~23 | ~24 | ~20 |
| Elongation at Break (%) | Data not available | ~350 | ~330 | ~400 |
| Permanence Properties | ||||
| Volatility (Weight Loss, %) | Moderate | High | Low | High |
| Migration into Hexane (Weight Loss, %) | Data not available | High | Moderate | High |
| Thermal Stability | ||||
| Onset of Decomposition (°C) in PVC | Data not available | ~250-320[4] | ~250-320 | ~250-320 |
Key Performance Insights
Plasticizer Efficiency: The efficiency of a plasticizer is its ability to impart flexibility to a polymer. While specific data for TEGDA's effect on hardness and glass transition temperature (Tg) in direct comparison is limited, its lower molecular weight compared to DEHP and DOA suggests it could be an efficient plasticizer[1][2]. A lower molecular weight can sometimes correlate with better plasticizing efficiency, though other factors like polarity and molecular structure also play a significant role. Adipates like DOA are well-known for imparting excellent low-temperature flexibility[5].
Mechanical Properties: Mechanical properties such as tensile strength and elongation at break are crucial for the end-use application of the plasticized material. Phthalates like DEHP and DINP generally provide a good balance of tensile strength and elongation in PVC formulations[6]. The performance of TEGDA in this regard is not well-documented in publicly available comparative studies.
Thermal Stability: The thermal stability of a plasticized polymer is critical for its processing and long-term durability. The thermal degradation of PVC typically occurs in a two-stage process, with the first stage of dehydrochlorination happening at around 250-320°C[4]. The presence of a plasticizer can influence this process. While specific data for TEGDA is not available, it is known that the thermal stability of plasticized PVC is a key performance indicator[7].
Migration Resistance: A significant concern with plasticizers is their tendency to migrate out of the polymer matrix, which can lead to a loss of flexibility and potential contamination of the surrounding environment[8]. Migration is influenced by the plasticizer's molecular weight, with higher molecular weight plasticizers like DINP generally exhibiting lower migration than lower molecular weight ones like DEHP[9]. Given TEGDA's relatively low molecular weight, its migration resistance would be a critical factor to evaluate for many applications[1].
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of plasticizer performance. The following are standard test methods for key performance indicators:
1. Plasticizer Efficiency:
-
ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions: While the title seems unrelated, this standard is referenced for evaluating the efficiency of plasticizers in flexible PVC by measuring properties like tensile strength, elongation, and modulus.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the plasticized polymer. A greater reduction in Tg for a given concentration of plasticizer indicates higher efficiency.
2. Mechanical Properties:
-
ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension: This method is used to determine the tensile strength and elongation at break of the plasticized polymer films.
3. Thermal Stability:
-
Thermogravimetric Analysis (TGA): This technique measures the weight loss of a material as a function of temperature, providing information on its thermal stability and the onset of degradation.
-
Congo Red Test (ISO 182-1): A static heat stability test where the time taken for a heated PVC sample to release hydrogen chloride and change the color of a pH indicator paper is measured.
4. Migration Resistance:
-
ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon: This method measures the weight loss of a plastic material due to volatilization of the plasticizer at a specific temperature and time.
-
Solvent Extraction (e.g., using hexane or ethanol): The plasticized polymer is immersed in a solvent for a defined period, and the weight loss is measured to determine the amount of plasticizer that has leached out.
Visualizing Performance Relationships
To better understand the interplay of factors influencing plasticizer performance, the following diagrams illustrate key conceptual relationships.
The diagram above illustrates the relationship between the intrinsic molecular properties of a plasticizer and its resulting performance characteristics in a polymer matrix.
This flowchart outlines the general steps involved in the experimental evaluation of a plasticizer's performance, from formulation to final data analysis.
Conclusion
This compound presents itself as a potential alternative to traditional plasticizers. However, a comprehensive evaluation of its performance, particularly in direct comparison with industry standards like DEHP, DINP, and DOA, requires more extensive and standardized testing. The available data suggests that its lower molecular weight could be advantageous for plasticizing efficiency but may be a concern for migration resistance. For researchers and professionals, the selection of TEGDA should be based on a thorough assessment of its performance in the specific application, considering the trade-offs between efficiency, permanence, and mechanical properties. Further research providing direct comparative data would be invaluable to the industry.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gst-chem.com [gst-chem.com]
- 6. A Comprehensive Guide to Types and Uses of Plasticizers - Henan Chemger Group Corporation [chemger.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Tegda | Sigma-Aldrich [sigmaaldrich.com]
- 9. thesuntek.com [thesuntek.com]
A Comparative Guide to the Applications of Triethylene Glycol Diacetate
Triethylene glycol diacetate (TEGDA) is a versatile compound utilized across various industries, primarily valued for its properties as a plasticizer and a solvent. This guide provides a detailed comparison of TEGDA's performance against other common alternatives in its key application areas, supported by available data and experimental insights.
TEGDA as a Low-Toxicity Solvent in Polymer Membrane Fabrication
A significant application of TEGDA is as a low-toxicity diluent in the fabrication of Polyvinylidene Fluoride (PVDF) membranes through the Thermally Induced Phase Separation (TIPS) method. In this process, TEGDA's performance is notable for enabling the formation of membranes with desirable structural and functional properties.
Performance Comparison with Other Solvents
TEGDA is often considered a "green" or environmentally friendly alternative to traditional, more toxic solvents used in membrane fabrication.
| Property | This compound (TEGDA) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Toxicity Profile | Low toxicity, not classified as hazardous to the environment. | Reproductive toxicity, irritant. | Reproductive toxicity, skin irritant. |
| Boiling Point | ~286 °C[1] | 153 °C | 202 °C |
| Solubility in Water | Completely soluble[1][2] | Miscible | Miscible |
| Membrane Structure | Can produce bicontinuous, fibrillar structures with high elongation and permeability.[3] | Typically produces membranes with finger-like pores. | Often results in a sponge-like pore structure. |
Experimental Protocol: PVDF Membrane Fabrication via TIPS using TEGDA
The following protocol is a summary of the methodology described in the literature for fabricating PVDF membranes using TEGDA as a diluent.[3]
Materials:
-
Polyvinylidene Fluoride (PVDF) powder
-
This compound (TEGDA) as the diluent
-
Ethanol for extraction
-
Deionized water
Procedure:
-
Dope Solution Preparation: A specific weight percentage of PVDF is dissolved in TEGDA at an elevated temperature (e.g., 200°C) with continuous stirring to form a homogenous solution.
-
Membrane Casting: The hot polymer solution is cast onto a preheated glass plate using a casting knife to a specific thickness.
-
Phase Separation: The cast film is then quenched in a coagulation bath (e.g., water) at a controlled temperature to induce phase separation.
-
Solvent Extraction: The solidified membrane is immersed in an ethanol bath to extract the TEGDA.
-
Washing and Drying: The membrane is thoroughly washed with deionized water and then dried.
Experimental Workflow for PVDF Membrane Fabrication
TEGDA as a Plasticizer for Polymers
TEGDA is utilized as a plasticizer to enhance the flexibility and workability of various polymers, including polyvinyl chloride (PVC) and cellulose acetate.[4] It serves as an alternative to traditional phthalate-based plasticizers.
Performance Comparison with Other Plasticizers
While extensive quantitative data directly comparing the mechanical properties of TEGDA-plasticized PVC with phthalates is limited in publicly available literature, a qualitative comparison based on the properties of similar glycol ester plasticizers can be made.
| Plasticizer Type | Key Characteristics | Common Examples |
| Phthalates | High efficiency, good compatibility with PVC, low cost. However, some have health and environmental concerns. | Dioctyl phthalate (DOP), Di(2-ethylhexyl) phthalate (DEHP) |
| Terephthalates | Lower volatility and migration than some phthalates, considered a safer alternative. | Dioctyl terephthalate (DOTP) |
| Glycol Esters | Can offer good plasticizing efficiency and are often considered for applications requiring lower toxicity. | This compound (TEGDA), Triethylene Glycol Dibenzoate |
| Citrates | Bio-based, good low-temperature properties, often used in sensitive applications like medical devices and toys. | Acetyl tributyl citrate (ATBC) |
| Adipates | Good low-temperature performance, but can have higher volatility than phthalates. | Dioctyl adipate (DOA) |
Logical Relationship of Plasticizer Function
TEGDA in Conductive Inks and Solar Cell Pastes
TEGDA is also mentioned as a solvent in the formulation of conductive inks and solar cell grid line slurries.[2] In these applications, the solvent system is crucial for dispersing conductive particles (e.g., silver) and ensuring appropriate viscosity for printing methods like screen printing.
Performance Considerations
The choice of solvent in conductive ink formulations affects several key properties:
-
Viscosity and Rheology: The solvent must provide the correct flow characteristics for the intended printing method.
-
Drying Rate: A high boiling point solvent like TEGDA can prevent premature drying of the ink on the screen or in the printer nozzle.
-
Particle Dispersion: The solvent should effectively disperse the conductive particles to ensure a stable and uniform ink.
-
Binder Solubility: It must be compatible with the binder resin used in the formulation.
Conclusion
This compound demonstrates significant utility as a low-toxicity solvent in the specialized field of PVDF membrane fabrication, offering a viable alternative to more hazardous chemicals. Its application as a plasticizer is also established, though more direct comparative performance data against mainstream plasticizers would be beneficial for a complete assessment. The role of TEGDA in conductive inks and pastes is an emerging area where its properties as a high-boiling-point solvent are advantageous. For researchers and professionals in drug development and material science, TEGDA presents a compelling option, particularly where a favorable environmental and safety profile is a key consideration.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Status and Perspectives of Sustainable Membrane Materials, Membrane (Bio)reactors, and Membrane Distillation Processes | Membrane Science International [rasayely-journals.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111116997A - Biodegradable pipe and preparation method and application thereof - Google Patents [patents.google.com]
A Comparative Guide to Triethylene Glycol Diacetate and Other High-Boiling Solvents for Pharmaceutical and Research Applications
For Researchers, Scientists, and Drug Development Professionals
High-boiling solvents are critical components in a myriad of scientific applications, from serving as reaction media in chemical synthesis to acting as solubilizing agents in complex drug delivery systems. Their low volatility, high thermal stability, and unique solvency characteristics make them indispensable tools in the laboratory and in manufacturing.[1] Triethylene glycol diacetate (TEGDA) is a high-boiling solvent with a range of applications, including as a plasticizer and in solar cell preparation.[2] This guide provides an objective comparison of TEGDA against other commonly used high-boiling solvents: Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and its parent compound, Triethylene Glycol (TEG).
Physicochemical Properties: A Head-to-Head Comparison
The selection of an appropriate solvent is fundamentally guided by its physical and chemical properties. These parameters dictate the solvent's behavior under various experimental conditions and its compatibility with other substances. The following table summarizes key physicochemical properties for TEGDA and selected high-boiling alternatives.
| Property | This compound (TEGDA) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | Triethylene Glycol (TEG) |
| Boiling Point (°C) | 286[2] | 189[3] | 202 | 285 |
| Melting Point (°C) | -50[2] | 19[3] | -24 | -7 |
| Density (g/cm³) | 1.12[2] | 1.1004[3] | 1.028 | 1.124 |
| Viscosity (mPa·s) | Data not readily available | 2.47 at 20°C[4] | 1.67 at 25°C | 49 at 20°C |
| Flash Point (°C) | 174[2] | 89 (closed cup)[5] | 91 | 165 |
| Water Solubility | Completely soluble[2] | Miscible[3] | Miscible | Miscible[6] |
Performance in Key Applications
The practical utility of a solvent is best assessed by its performance in specific applications. While direct, quantitative comparative studies across all solvents for a single application are rare in publicly available literature, we can infer performance based on their known properties and established uses.
1. Chemical Synthesis:
The choice of solvent can significantly influence reaction rates, yields, and even the reaction pathway.[7][8] High-boiling solvents are particularly useful for reactions requiring elevated temperatures.
-
This compound (TEGDA): As an ester, TEGDA is a polar aprotic solvent. It is generally stable but can be incompatible with strong acids, bases, and oxidizing agents.[2] Its high boiling point allows for a wide range of reaction temperatures.
-
DMSO: A highly polar aprotic solvent, DMSO is renowned for its ability to dissolve a wide range of polar and nonpolar compounds, accelerating many reactions, particularly nucleophilic substitutions.[3][9] In some reactions, like the Dieckmann Cyclization, using DMSO can lead to nearly quantitative yields, a significant improvement over other solvents like toluene.[10]
-
NMP: Similar to DMSO, NMP is a versatile polar aprotic solvent.[9] However, it faces increasing regulatory scrutiny due to its reproductive toxicity, making DMSO a safer alternative in many contexts.[9][11]
-
Triethylene Glycol (TEG): As a protic solvent with two hydroxyl groups, TEG can participate in hydrogen bonding and may react with certain reagents. It is often used when a high-boiling, polar protic medium is required.[6]
2. Drug Formulation and Delivery:
In pharmaceuticals, high-boiling solvents are used to dissolve poorly soluble active pharmaceutical ingredients (APIs) for liquid formulations, and as plasticizers or components in drug delivery systems.[12][13]
-
This compound (TEGDA): Its ester nature and plasticizing properties make it a candidate for use in topical formulations and as a component in drug-eluting polymers. Poly(ethylene glycol) diacrylates (PEGDA), which are structurally related, have been used to fabricate microneedles for transdermal drug delivery.[14]
-
DMSO: DMSO's exceptional solvency makes it a powerful tool for solubilizing difficult APIs.[9] Its ability to penetrate biological membranes allows it to be used as a vehicle for topical drug application.[4] However, this property also means it can carry toxic solutes through the skin, requiring careful handling.[4]
-
NMP: While an effective solvent, its toxicity profile is a major concern for pharmaceutical applications.[9]
-
Triethylene Glycol (TEG): TEG is used in liquid formulations such as oral suspensions and cough syrups to enhance the solubility of APIs.[13] It can also be integrated into novel drug carriers like liposomes and nanoparticles to improve stability and biocompatibility.[12]
Experimental Protocols
Objective comparison of solvent performance requires standardized experimental methodologies. Below are detailed protocols for two key evaluation experiments.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the saturation solubility of an Active Pharmaceutical Ingredient (API) in a given solvent, a critical parameter in pre-formulation studies.[15][16]
Methodology:
-
Preparation: Add an excess amount of the solid API to a sealed glass vial containing a known volume (e.g., 5 mL) of the test solvent (TEGDA, DMSO, etc.).[16][17] The presence of undissolved solid is essential to ensure equilibrium is reached.[16]
-
Equilibration: Place the vials in a temperature-controlled shaker or agitator (e.g., magnetic stirring) set to 37 ± 1 °C for pharmaceutical relevance.[15]
-
Sampling & Analysis: Allow the system to equilibrate for a set period (e.g., 24-48 hours).[17] At various time points, withdraw an aliquot of the supernatant after separating the excess solid, typically by centrifugation (e.g., 15,000 rpm for 30 minutes).[17]
-
Quantification: Analyze the concentration of the dissolved API in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[15][18]
-
Equilibrium Confirmation: Continue sampling until the concentration of the API in the solution reaches a plateau, indicating that equilibrium solubility has been achieved.[15]
Protocol 2: In Vitro Drug Release Testing (Dialysis Method)
This method evaluates the rate at which a drug is released from a formulation (e.g., a solvent-based gel or a polymer matrix) into a surrounding medium, simulating physiological conditions.[19][20]
Methodology:
-
Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus 2 - paddle method).[20] The dissolution vessel contains a known volume of a physiologically relevant release medium (e.g., phosphate buffer at pH 7.4).[21] Maintain the temperature at 37 ± 0.5°C.[19]
-
Sample Preparation: Place a known quantity of the drug-containing formulation into a dialysis bag with a specific molecular weight cutoff.[19]
-
Release Study: Suspend the sealed dialysis bag in the release medium and begin agitation (e.g., 50 rpm).[19]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw a fixed volume of the release medium.[19]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.[19]
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., HPLC).
-
Data Analysis: Plot the cumulative amount or percentage of drug released versus time to generate a drug release profile. This data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[20]
Conclusion
The selection of a high-boiling solvent is a multi-factorial decision that balances performance, safety, and compatibility.
-
This compound (TEGDA) offers a very high boiling point and complete water solubility, making it a stable, polar aprotic medium for high-temperature applications. Its plasticizing properties are also valuable in formulation science.
-
Dimethyl Sulfoxide (DMSO) remains a benchmark for solvency power and its ability to accelerate certain chemical reactions. Its lower toxicity profile compared to NMP makes it a preferable choice where high polarity and aprotic conditions are required.[9]
-
N-Methyl-2-pyrrolidone (NMP) , while an effective solvent, is increasingly being replaced due to significant health and safety concerns.[11]
-
Triethylene Glycol (TEG) serves as a reliable high-boiling polar protic solvent, particularly useful in pharmaceutical formulations for enhancing API solubility and stability.[12][13]
Ultimately, the optimal solvent choice will depend on the specific requirements of the reaction or formulation. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision based on objective, comparative evaluation.
References
- 1. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry [merunchem.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. ladco.com.ar [ladco.com.ar]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. nbinno.com [nbinno.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. teamchem.co [teamchem.co]
- 13. chemicaliran.com [chemicaliran.com]
- 14. Peptide delivery with poly(ethylene glycol) diacrylate microneedles through swelling effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. who.int [who.int]
- 17. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 19. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles [mdpi.com]
- 20. omicsonline.org [omicsonline.org]
- 21. eurofins.it [eurofins.it]
A Comparative Guide to Triethylene Glycol Diacetate (TEGDA) as a Drug Delivery Excipient
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant in the successful development of effective and stable drug formulations. Triethylene glycol diacetate (TEGDA) has emerged as a potential alternative to commonly used solvents and plasticizers like propylene glycol (PG) and polyethylene glycol (PEG). This guide provides an objective comparison of TEGDA with these established excipients, focusing on their performance in drug delivery, supported by available experimental data and detailed methodologies.
Executive Summary
While direct comparative studies on the performance of TEGDA against propylene glycol and polyethylene glycol are limited in publicly available literature, this guide compiles existing data to offer an indirect comparison of their potential as drug delivery excipients. The available information suggests that TEGDA shares some of the beneficial solvent properties of PG and PEG. However, a comprehensive validation of TEGDA for specific drug formulations would necessitate further head-to-head studies. This guide aims to provide a foundational understanding to inform such future research.
Physico-chemical Properties and Performance
Table 1: Comparison of Physical Properties
| Property | This compound (TEGDA) | Propylene Glycol (PG) | Polyethylene Glycol 400 (PEG 400) |
| Molecular Formula | C10H18O6 | C3H8O2 | H(OCH2CH2)nOH, n≈8-9 |
| Molecular Weight ( g/mol ) | 234.25 | 76.09 | ~400 |
| Boiling Point (°C) | 286 | 188.2 | Decomposes |
| Melting Point (°C) | -50 | -59 | 4-8 |
| Density (g/cm³ at 20°C) | 1.12 | 1.036 | ~1.128 |
| Water Solubility | Completely soluble[1] | Miscible | Miscible |
Table 2: Comparative Solubility of Naproxen (at 298.2 K)
| Excipient | Mole Fraction Solubility of Naproxen | Molar Solubility of Naproxen (mol/L) | Reference |
| This compound (TEGDA) | Data not available | Data not available | |
| Propylene Glycol (PG) | 0.0131 | 0.18 | [2][3][4][5] |
| Polyethylene Glycol 400 (PEG 400) | 0.0570 (in PEG 600 + ethanol) | ~0.15 (in PEG 400) | [6][7][8] |
Note: The solubility of Naproxen in PEG 400 is inferred from data on PEG mixtures and may vary. Direct comparative studies are needed for a precise comparison.
Drug Stability in Formulations
Table 3: Comparative Stability of Dexamethasone in Different Formulations
| Drug | Formulation Vehicle | Storage Conditions | Stability Outcome | Reference |
| Dexamethasone | Oral Mix and Oral Mix SF | 25°C and 4°C for 91 days | Maintained at least 96% of original concentration | [9] |
| Dexamethasone | 1:1 mixture of Ora-Sweet and Ora-Plus | 4°C and 25°C for up to 91 days | Maintained at least 90% of initial concentration | [5][6] |
| Dexamethasone | 0.9% sodium chloride or 5% dextrose in PVC bags | Room temperature or refrigeration for up to 14 days | Maintained 94-100% of original drug concentration | [10] |
| Dexamethasone | Not specified, containing propylene glycol | 40°C ± 2°C | Stable | [7] |
| Prednisolone, Prednisone, Hydrocortisone | Solid dispersions in polyethylene glycols | Various | Instability observed in some PEG samples, attributed to peroxide impurities | [11] |
| Dexamethasone | Data not available in TEGDA | - | - |
Note: The stability of dexamethasone can be influenced by multiple components in the formulation, not just the primary solvent. These results are not from direct head-to-head comparisons.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments in the validation of a drug delivery excipient.
Protocol 1: Drug-Excipient Compatibility Study
This protocol outlines a general procedure for assessing the compatibility of an active pharmaceutical ingredient (API) with a potential excipient like TEGDA.
Objective: To evaluate the physical and chemical stability of an API in the presence of the excipient under accelerated conditions.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (TEGDA)
-
Propylene Glycol (PG) - for comparison
-
Polyethylene Glycol 400 (PEG 400) - for comparison
-
Vials (e.g., amber glass vials)
-
Stability chambers (controlled temperature and humidity)
-
Analytical instruments:
-
Differential Scanning Calorimeter (DSC)
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of the API and each excipient (TEGDA, PG, PEG 400) in a 1:1 ratio (w/w).
-
Prepare a sample of the pure API as a control.
-
For liquid excipients, dissolve the API in the excipient to create a saturated or near-saturated solution. For solid APIs and excipients, create a physical mixture.
-
-
Accelerated Stability Testing:
-
Place the prepared samples in stability chambers under accelerated conditions (e.g., 40°C/75% RH, 50°C, 60°C) for a predetermined period (e.g., 2, 4, and 8 weeks).
-
Include control samples stored at a lower temperature (e.g., 4°C).
-
-
Analysis:
-
Physical Characterization: At each time point, visually inspect the samples for any changes in color, clarity, or physical state.
-
Thermal Analysis (DSC): Perform DSC analysis on the samples to detect any changes in melting point, glass transition temperature, or the appearance of new thermal events, which could indicate an interaction.
-
Chromatographic Analysis (HPLC): Develop and validate a stability-indicating HPLC method to quantify the API and detect any degradation products. Analyze the samples at each time point to determine the percentage of API remaining and the formation of any new peaks.
-
Spectroscopic Analysis (FTIR): Obtain FTIR spectra of the samples to identify any changes in the characteristic functional group peaks of the API, which could suggest a chemical interaction with the excipient.
-
-
Data Interpretation:
-
Compare the physical, thermal, and chemical data of the API-excipient mixtures with the pure API control. A significant change in the properties of the mixture compared to the individual components may indicate an incompatibility.
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes the development and validation of an HPLC method to quantify a drug and its degradation products in the presence of an excipient.
Objective: To establish a reliable analytical method to assess the stability of a drug in a formulation containing the excipient.
Materials:
-
API and its reference standard
-
Excipient (TEGDA, PG, or PEG 400)
-
HPLC system with a suitable detector
-
HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water)
-
Buffers
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Methodology:
-
Method Development:
-
Select an appropriate HPLC column and mobile phase to achieve good separation between the API and its potential degradation products.
-
Optimize the mobile phase composition, flow rate, and column temperature to obtain sharp, symmetrical peaks with adequate resolution.
-
Select a suitable detection wavelength where the API has maximum absorbance and potential degradants can also be detected.
-
-
Forced Degradation Studies:
-
Subject the API in solution (with and without the excipient) to stress conditions to generate degradation products:
-
Acid hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent drug peak.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can accurately measure the API in the presence of degradation products, impurities, and the excipient.
-
Linearity: Establish a linear relationship between the detector response and the concentration of the API over a defined range.
-
Accuracy: Determine the closeness of the measured values to the true values by performing recovery studies on spiked placebo samples.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the API that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the reliability of the method by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
-
Potential Cellular Effects and Signaling Pathways
The interaction of excipients with cellular components is a critical aspect of their safety and performance evaluation. While data on the specific cellular effects of TEGDA is limited, studies on related glycol compounds provide some insights into potential mechanisms. Both propylene glycol and polyethylene glycol have been shown to influence inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.
-
Propylene Glycol (PG): Studies have indicated that PG can induce oxidative stress, which in turn can lead to the activation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.
-
Polyethylene Glycol (PEG): PEG-coated nanoparticles have been shown to induce NF-κB activation in vivo, suggesting that PEG itself can trigger inflammatory responses.
The potential for TEGDA to modulate similar pathways exists due to its structural relation to other glycols. However, without direct experimental evidence, this remains a hypothesis that requires further investigation.
Below is a diagram illustrating the known effects of PG and PEG on the NF-κB signaling pathway and the current unknown status of TEGDA's influence.
Conclusion and Future Directions
This compound presents itself as a potentially viable alternative to more commonly used excipients like propylene glycol and polyethylene glycol, particularly due to its favorable physical properties such as high water solubility and a wide liquid range. However, this comparative guide highlights a significant lack of direct, publicly available data to fully validate its performance and safety in drug delivery applications.
To establish TEGDA as a reliable excipient, further research is imperative. Specifically, head-to-head studies comparing the solubility and stability of a range of APIs in TEGDA, PG, and PEG are crucial. Additionally, in-depth investigations into the cellular effects of TEGDA, including its potential interactions with key signaling pathways like NF-κB, are necessary to build a comprehensive safety and performance profile. The experimental protocols provided in this guide offer a starting point for researchers to undertake these much-needed investigations.
References
- 1. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of PEG-modified poly(ethylene imines) influences biodistribution and pharmacokinetics of their complexes with NF-kappaB decoy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Polyethylene Glycol-Coated Gold Nanoparticle Toxicity and Inflammation In Vivo Using NF-κB Reporter Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Effect of Propylene Glycol Alginate Sodium Sulfate on Fibroblast Growth Factor 2-Mediated Angiogenesis and Invasion in Murine Melanoma B16-F10 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Extemporaneously Compounded Dexamethasone in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Dexamethasone in Extemporaneously Prepared Oral Suspensions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Triethylene Glycol Diacetate (TEGDA) and Propylene Glycol Diacetate (PGDA) for Researchers and Drug Development Professionals
In the realm of scientific research and pharmaceutical development, the selection of appropriate excipients and process chemicals is paramount to ensuring product efficacy, stability, and safety. Among the myriad of available options, triethylene glycol diacetate (TEGDA) and propylene glycol diacetate (PGDA) are two prominent esters frequently employed as solvents, plasticizers, and coalescing agents. This guide provides a comprehensive comparative study of these two compounds, offering insights into their physicochemical properties, performance in key applications, and toxicological profiles, supported by established experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of TEGDA and PGDA is essential for predicting their behavior in various formulations. The following table summarizes the key physical and chemical characteristics of both compounds.
| Property | This compound (TEGDA) | Propylene Glycol Diacetate (PGDA) |
| Molecular Formula | C10H18O6 | C7H12O4 |
| Molecular Weight | 234.25 g/mol [1][2] | 160.17 g/mol |
| Appearance | Colorless, odorless liquid[1][2] | Colorless liquid with a mild, fruity odor |
| Boiling Point | 286 °C[2] | 191 °C[3] |
| Melting Point | -50 °C[2] | -48 °C |
| Flash Point | 174 °C[2] | 87 °C (closed cup)[3] |
| Density | 1.12 g/cm³[2] | 1.05 g/mL at 25 °C[3] |
| Viscosity | 10.12 mm²/s | ~2.8 cSt |
| Water Solubility | Completely soluble (1000 g/L at 20°C)[2] | Soluble (76 g/L at 20°C) |
| Vapor Pressure | 0.039 Pa at 20°C[2] | <1 hPa at 20°C |
Performance in Key Applications
The distinct properties of TEGDA and PGDA translate to differing performance characteristics in their primary applications as coalescing agents in coatings and as plasticizers in polymers.
As Coalescing Agents in Waterborne Coatings
Coalescing agents are crucial for the proper film formation of latex paints, as they temporarily lower the minimum film formation temperature (MFFT) of the polymer latex, allowing for a continuous and durable coating to form at ambient temperatures.
Propylene Glycol Diacetate (PGDA) is recognized as an effective, low-odor, and environmentally friendly coalescing agent.[4] It is particularly suitable for water-based resin systems and can improve the leveling and drying characteristics of paint films.[1] Its lower volatility compared to some other coalescing agents ensures it remains in the film long enough to facilitate proper coalescence.
This compound (TEGDA) , with its very low volatility, can also function as a coalescing agent, particularly in applications where a longer open time is desired. However, its high water solubility might influence its partitioning behavior between the aqueous and polymer phases in a latex formulation.
Comparative Performance Data (Illustrative)
| Performance Metric | This compound (TEGDA) | Propylene Glycol Diacetate (PGDA) |
| Coalescing Efficiency | Moderate to High | High |
| Evaporation Rate | Very Slow | Slow |
| VOC Contribution | Low | Low |
| Odor | Low | Low |
| Film Hardness Development | Slower | Faster |
| Scrub Resistance | Potentially lower initially | Generally good |
As Plasticizers in Polymeric Systems
Plasticizers are incorporated into materials like polyvinyl chloride (PVC) to enhance their flexibility and durability.
This compound (TEGDA) is used as a plasticizer for various polymers, including vinyl resins.[5] Its low volatility and good compatibility with certain polymers make it a suitable choice for applications requiring long-term stability.
Propylene Glycol Diacetate (PGDA) also serves as a plasticizer, particularly for cellulose acetate.[6] It can reduce the glass transition temperature of plastics, thereby improving their low-temperature toughness.[7]
Comparative Performance Data (Illustrative)
| Performance Metric | This compound (TEGDA) | Propylene Glycol Diacetate (PGDA) |
| Plasticizer Efficiency | Good | Good |
| Volatility/Permanence | High (Low Volatility) | Moderate |
| Low-Temperature Flexibility | Good | Good |
| Migration Resistance | Expected to be high | Moderate |
| Compatibility with PVC | Generally good | Good with specific polymers |
Toxicological Profile and Biological Fate
A critical consideration in the selection of any chemical is its safety profile.
This compound (TEGDA) exhibits low acute toxicity, with a high oral LD50 in rats (22,600 uL/kg).[2] Studies on reproductive toxicity in mice showed no apparent effects on reproductive function at doses up to 5.45 g/kg, although some developmental toxicity, such as reduced pup body weight during lactation, was observed at high doses.[8] The hydrolysis of TEGDA in the body is expected to be a slow process.[1]
Propylene Glycol Diacetate (PGDA) is also considered to have a favorable toxicological profile and is readily biodegradable.[8] In biological systems, it is rapidly hydrolyzed by carboxylesterases into propylene glycol and acetic acid, both of which are common endogenous substances. This rapid breakdown is a key factor in its low toxicity.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for evaluating the performance of TEGDA and PGDA in their primary applications.
Protocol 1: Evaluation of Coalescing Agent Efficiency
This protocol is based on the principles of ASTM D2354 for determining the Minimum Film Formation Temperature (MFFT).
Objective: To compare the efficiency of TEGDA and PGDA in reducing the MFFT of a model latex paint formulation.
Materials:
-
Latex polymer dispersion (e.g., acrylic, vinyl acrylic)
-
This compound (TEGDA)
-
Propylene Glycol Diacetate (PGDA)
-
MFFT Bar (a temperature-gradient plate)
-
Film applicator (e.g., 75 µm wet film thickness)
-
Dry air stream for controlled drying
Procedure:
-
Prepare a series of latex formulations, each with a different concentration of the coalescing agent (TEGDA or PGDA), typically ranging from 0% to 5% by weight of the polymer solids.
-
Thoroughly mix each formulation to ensure homogeneity.
-
Place the MFFT bar on a level surface and allow the temperature gradient to stabilize.
-
Using the film applicator, draw down a thin film of each formulation across the temperature gradient of the MFFT bar.
-
Allow the films to dry under a gentle stream of dry air.
-
Observe the films and identify the point on the temperature scale where the film transitions from a clear, continuous film to a white, cracked, or powdery film. This temperature is the MFFT.
-
Plot the MFFT as a function of the coalescing agent concentration for both TEGDA and PGDA to compare their efficiencies.
Protocol 2: Assessment of Plasticizer Performance in PVC
This protocol is based on ASTM D2284 for evaluating the tensile properties of plasticized PVC.
Objective: To compare the plasticizing efficiency of TEGDA and PGDA in a standard PVC formulation.
Materials:
-
PVC resin
-
This compound (TEGDA)
-
Propylene Glycol Diacetate (PGDA)
-
Thermal stabilizer
-
Two-roll mill or other suitable mixing equipment
-
Compression molding press
-
Tensile testing machine
Procedure:
-
Prepare PVC formulations containing varying concentrations (e.g., 20, 30, 40 parts per hundred of resin) of either TEGDA or PGDA. Include a consistent amount of thermal stabilizer.
-
Blend the components on a two-roll mill at a temperature suitable for PVC processing (e.g., 160-170°C) until a homogeneous sheet is formed.
-
Compression mold the sheets into standard tensile test specimens (dog-bone shape) according to ASTM specifications.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.
-
Conduct tensile testing on the specimens using a universal testing machine, measuring the tensile strength, elongation at break, and modulus of elasticity.
-
Compare the results for TEGDA and PGDA at equivalent concentrations to determine their relative plasticizing efficiency.
Visualizing the Biological Fate
The metabolic pathways of these compounds are a key differentiator. PGDA is readily metabolized, while TEGDA's hydrolysis is slower.
Metabolic pathways of PGDA and TEGDA.
Logical Workflow for Compound Selection
The decision to use TEGDA or PGDA depends on the specific requirements of the application. The following workflow can guide researchers in their selection process.
References
- 1. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 111-21-7 [m.chemicalbook.com]
- 3. TRIETHYLENE GLYCOL (TEG) [productsandsolutions.pttgcgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. US7695557B2 - Efficient coalescing agents - Google Patents [patents.google.com]
- 6. US8106239B2 - Low VOC coalescing agents - Google Patents [patents.google.com]
- 7. Reproductive toxicity of triethylene glycol and its diacetate and dimethyl ether derivatives in a continuous breeding protocol in Swiss CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Environmental Impact Assessment: Triethylene Glycol Diacetate vs. Phthalates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of triethylene glycol diacetate (TEGDA) and various common phthalates. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of plasticizers and excipients, with a focus on environmental safety. The data presented is supported by experimental findings and standardized testing protocols.
Executive Summary
Phthalates, a class of widely used plasticizers, have come under scrutiny due to their adverse environmental effects and endocrine-disrupting properties. This has led to a search for safer alternatives. This compound (TEGDA) is one such alternative. This guide compares the key environmental impact parameters of TEGDA and several common phthalates: Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP). The comparison focuses on biodegradability, aquatic toxicity, and bioaccumulation potential.
Based on the available data, TEGDA presents a more favorable environmental profile compared to the assessed phthalates. It is readily biodegradable, exhibits low aquatic toxicity, and has a low potential for bioaccumulation. In contrast, many phthalates show slower biodegradation, higher aquatic toxicity, and a greater tendency to bioaccumulate in organisms, posing a more significant long-term risk to the environment.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for the environmental impact assessment of TEGDA and common phthalates.
Table 1: Biodegradability
| Chemical | Ready Biodegradability (OECD 301) | Half-life in Water (days) | Notes |
| This compound (TEGDA) | Readily biodegradable (inferred from structural analogues) | Not available | Persistence is considered unlikely. |
| Di(2-ethylhexyl) phthalate (DEHP) | Not readily biodegradable[1] | Aerobic: days to weeks[2] | Biodegradation occurs under aerobic conditions, but the rate can be slow.[3][4] |
| Dibutyl phthalate (DBP) | Readily biodegradable[5][6] | Aerobic: < 30 days[2] | Can be degraded by more than 95% under optimal conditions.[5] |
| Benzyl butyl phthalate (BBP) | Readily biodegradable | >95% degradation in one day by activated sludge[7] | |
| Diisononyl phthalate (DINP) | Readily biodegradable[8][9] | Aerobic: 10.3 days[8] | Fails the 10-day window criterion in some tests.[10] 57-81% removal in 28 days.[8] |
| Diisodecyl phthalate (DIDP) | Readily biodegradable[11][12] | Fails the 10-day window criterion.[10] | 56.2% degradation in 28 days.[12] |
Table 2: Aquatic Toxicity
| Chemical | Organism | Endpoint (LC50/EC50) | Value (mg/L) | Reference |
| This compound (TEGDA) | Pimephales promelas (Fathead minnow) | 96h LC50 | 185 | Fisher Scientific SDS |
| Di(2-ethylhexyl) phthalate (DEHP) | Danio rerio (Zebra fish) | 96h LC50 | > 102 | Sigma-Aldrich SDS |
| Pimephales promelas (Fathead minnow) | 96h LC50 | > 0.67 | ChemicalBook SDS[13] | |
| Dibutyl phthalate (DBP) | Pimephales promelas (Fathead minnow) | 96h LC50 | 0.46 | ECHA |
| Daphnia magna (Water flea) | 48h EC50 | 3.7 | ECHA | |
| Benzyl butyl phthalate (BBP) | Pimephales promelas (Fathead minnow) | 96h LC50 | 0.53 | ECHA |
| Daphnia magna (Water flea) | 48h EC50 | 0.9 | ECHA | |
| Diisononyl phthalate (DINP) | Danio rerio (Zebra fish) | 96h LC50 | > 102[9] | Sigma-Aldrich SDS |
| Daphnia magna (Water flea) | 48h EC50 | > 74[9] | SPS Inc. SDS[9] | |
| Diisodecyl phthalate (DIDP) | Pimephales promelas (Fathead minnow) | 96h LC50 | > 1 | Exposome-Explorer SDS |
| Daphnia magna (Water flea) | 24h EC50 | > 500 | Exposome-Explorer SDS |
Table 3: Bioaccumulation Potential
| Chemical | Log Kow | Bioconcentration Factor (BCF) | Notes |
| This compound (TEGDA) | 0.03 | Unlikely to bioaccumulate | |
| Di(2-ethylhexyl) phthalate (DEHP) | 7.5 | Algae: 3,173; Mollusks: 1,469; Crustaceans: 1,164; Fish: 280[3] | High potential for bioaccumulation, but metabolism can reduce biomagnification.[3][14] |
| Dibutyl phthalate (DBP) | 4.57 | Fish: up to 2,125[6] | High potential for bioaccumulation. |
| Benzyl butyl phthalate (BBP) | 4.91 | Fish: 289-2,890 | |
| Diisononyl phthalate (DINP) | >8.0[15] | Fish: 1,844[15]; < 3 (unlikely to bioaccumulate)[9] | High log Kow suggests high potential, but some data indicates low bioaccumulation. |
| Diisodecyl phthalate (DIDP) | >8.0 | Molluscs: up to 4,000[11]; Aquatic BAF: 9.9 L/kg[12] | High potential for bioaccumulation.[11] |
Experimental Protocols
The data presented in this guide are based on standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemicals.
Biodegradability Testing (OECD 301: Ready Biodegradability)
The OECD 301 guideline encompasses a series of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[16]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[16]
-
Methodology: The extent of biodegradation is determined by measuring parameters such as the disappearance of Dissolved Organic Carbon (DOC), the amount of carbon dioxide (CO₂) produced, or the consumption of oxygen.
-
Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve specific degradation thresholds within a 10-day window during the 28-day test period. The pass levels are typically ≥70% removal of DOC or ≥60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO₂).[17]
Aquatic Toxicity Testing (OECD 203: Fish, Acute Toxicity Test)
This guideline details a method to determine the acute lethal toxicity of a substance to fish in freshwater.
-
Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.
-
Methodology: The mortality of the fish is recorded at 24, 48, 72, and 96 hours, and the concentrations that are lethal to 50% of the fish (LC50) are determined.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) and Fathead Minnow (Pimephales promelas).
Bioaccumulation Testing (OECD 305: Bioaccumulation in Fish)
This guideline provides a procedure for characterizing the bioconcentration potential of a chemical in fish.[4][18][19]
-
Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.[4][18]
-
Methodology: During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. Subsequently, they are transferred to a clean environment for the depuration phase. The concentration of the test substance in the fish tissue is measured at intervals during both phases.
-
Parameter Determined: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.[18]
Mandatory Visualizations
Experimental Workflow for Environmental Impact Assessment
Endocrine Disruption: Estrogen Receptor Signaling Pathway
Phthalates are known endocrine disruptors, often interfering with the normal functioning of hormone receptors such as the estrogen receptor (ER). The diagram below illustrates a simplified model of the estrogen receptor signaling pathway, which can be disrupted by certain phthalates.
Conclusion
The comparative analysis of the environmental impact of this compound and common phthalates indicates that TEGDA is a more environmentally benign alternative. Its favorable profile in terms of biodegradability, low aquatic toxicity, and low bioaccumulation potential makes it a strong candidate for replacing phthalates in various applications, particularly in sensitive industries such as pharmaceuticals and drug development. While further research into the long-term environmental fate of TEGDA is always beneficial, the current body of evidence strongly supports its use as a safer alternative to phthalates from an environmental perspective. Researchers and professionals are encouraged to consider these findings when selecting materials to minimize the environmental footprint of their products and processes.
References
- 1. iwaponline.com [iwaponline.com]
- 2. epa.gov [epa.gov]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation characteristics of environmental endocrine disruptor di-n-butyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 Di-n-butyl Phthalate (DBP), Danish Environmental Protection Agency [www2.mst.dk]
- 7. [Biodegradation of butylbenzyl phthalate by acclimated activated sludge] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. solventsandpetroleum.com [solventsandpetroleum.com]
- 10. 3. Can DIDP and DINP affect the environment? [greenfacts.org]
- 11. 9 Diisodecyl Phthalate (DIDP), Danish Environmental Protection Agency [www2.mst.dk]
- 12. epa.gov [epa.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. 8 Diisononyl Phthalate (DINP), Danish Environmental Protection Agency [www2.mst.dk]
- 16. researchgate.net [researchgate.net]
- 17. Biodegradation of a phthalate plasticizer, di-isononyl phthalate (DINP), by Sphingobium chungbukense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biodegradation of DEP, DIBP, and BBP by a psychrotolerant Sphingobium yanoikuyae strain P4: Degradation potentiality and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triethylene Glycol Diacetate for Research and Drug Development
In the landscape of scientific research and pharmaceutical development, the selection of appropriate excipients and reagents is paramount to ensuring product efficacy, stability, and safety. Triethylene glycol diacetate (TEGDA), a versatile compound, is frequently utilized as a plasticizer and solvent. This guide provides a comprehensive statistical and experimental comparison of TEGDA with viable alternatives, namely triacetin and diethylene glycol diacetate, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance and Property Comparison
The following tables summarize the key physical, chemical, and toxicological properties of this compound and its alternatives, compiled from extensive experimental data.
Physical and Chemical Properties
| Property | This compound | Triacetin | Diethylene Glycol Diacetate |
| CAS Number | 111-21-7 | 102-76-1 | 628-68-2 |
| Molecular Formula | C10H18O6 | C9H14O6 | C8H14O5 |
| Molecular Weight | 234.25 g/mol | 218.20 g/mol | 190.19 g/mol |
| Appearance | Colorless, odorless liquid[1][2] | Colorless, oily liquid[3][4] | Colorless liquid |
| Boiling Point | 286 °C[2] | 259 °C[3] | 250 °C[5] |
| Melting Point | -50 °C[2] | -78 °C[3] | 19 °C[5] |
| Flash Point | 174 °C[2] | 138 °C | 135 °C[5] |
| Density | 1.12 g/cm³[2] | 1.155 g/cm³[3] | 1.101 g/cm³[5] |
| Water Solubility | Soluble | 6.1 g/100 mL[3] | Soluble |
Toxicological Data
| Parameter | This compound | Triacetin | Diethylene Glycol Diacetate |
| Oral LD50 (Rat) | 22,600 µL/kg[6] | >2,000 mg/kg[7][8] | Lower acute and subacute toxicity than triacetin[9] |
| Dermal LD50 (Rabbit) | 9,040 mg/kg[6] | >2,000 mg/kg[8] | No data available |
| Reproductive Toxicity | No apparent effects on reproductive function in mice at doses up to 3% in drinking water.[10] Some developmental toxicity (reduced pup body weight) was observed at the highest dose.[10] | No reproductive or developmental toxicity data available, but metabolizes to glycerol and acetic acid which are not developmental toxins.[5] | Showed reproductive toxicity in mice at high doses (3.5% in drinking water), affecting fertility and reproductive performance.[11] |
| Skin Irritation | Irritant | At most, slightly irritating to guinea pig skin.[5] | Causes skin irritation.[12] |
| Eye Irritation | Irritant | Can cause ocular irritation in humans.[5] | Causes serious eye irritation.[12] |
Experimental Protocols
A critical aspect of evaluating these compounds, particularly for drug development, is assessing their potential reproductive toxicity. A widely used method is the continuous breeding protocol in mice.
Continuous Breeding Reproductive Toxicity Study
Objective: To assess the effects of a substance on fertility and reproductive performance over a continuous period of cohabitation.
Methodology:
-
Animal Model: Swiss CD-1 mice are commonly used.
-
Dose Administration: The test compound (e.g., this compound) is administered to breeding pairs of mice, typically in their drinking water, at various concentrations. A control group receives untreated drinking water.
-
Cohabitation: Male and female mice are housed together continuously for a specified period, for example, 98 days.
-
Endpoint Assessment: Throughout the cohabitation period, several reproductive parameters are monitored and recorded, including:
-
Number of litters produced per pair.
-
Number of live pups per litter.
-
Proportion of pups born alive.
-
Pup weight at birth and various postnatal days.
-
-
Crossover Mating Trial: To determine if the reproductive toxicity is male or female-mediated, a crossover mating trial can be conducted. In this phase, treated males are mated with control females, and treated females are mated with control males.
-
Statistical Analysis: The data collected from the treated and control groups are statistically analyzed to determine any significant differences in reproductive outcomes.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in compound evaluation, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a logical decision-making process.
Conclusion
The choice between this compound, triacetin, and diethylene glycol diacetate depends on the specific requirements of the application. TEGDA demonstrates low reproductive toxicity, making it a potentially safer alternative to diethylene glycol diacetate in applications where this is a concern. Triacetin also presents a favorable toxicity profile and is derived from glycerol, a renewable resource. For applications in drug development, a thorough evaluation of the toxicological profiles is essential. This guide provides the foundational data to aid in this critical selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Triacetin - Wikipedia [en.wikipedia.org]
- 4. Triacetin | 102-76-1 [chemicalbook.com]
- 5. Diethylene glycol diacetate | 628-68-2 | FD62557 [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. [Comparative toxicity of triacetin and diethylene glycol diacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproductive toxicity of triethylene glycol and its diacetate and dimethyl ether derivatives in a continuous breeding protocol in Swiss CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reproductive effects of diethylene glycol and diethylene glycol monoethyl ether in Swiss CD-1 mice assessed by a continuous breeding protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diethylene glycol, diacetate | C8H14O5 | CID 69411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triethylene Glycol Diacetate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of Triethylene glycol diacetate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
This compound is not generally classified as a hazardous substance, however, it is imperative to consult local, regional, and national regulations to ensure complete and accurate classification of waste.[1] The responsibility for proper waste classification lies with the chemical waste generator.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, protective gloves, and a lab coat or long-sleeved clothing.[1][2] In the event of a spill, ensure adequate ventilation.[1]
Step-by-Step Disposal Procedures
For Small Spills and Residual Amounts:
-
Containment: For small liquid spills, use an absorbent material such as vermiculite, dry sand, or earth to absorb the chemical.[3] Absorbent paper can also be used.[4]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[1] For spills absorbed with paper, seal the contaminated paper and any contaminated clothing in a vapor-tight plastic bag.[4]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution to remove any residual contamination.[4]
-
Disposal: Dispose of the sealed container with the absorbed waste in accordance with local, state, and federal regulations. Never return spilled material to its original container for re-use.[3]
For Unused or Waste Product:
-
Waste Classification: The primary step is to determine if the waste is classified as hazardous under applicable regulations.[1] While this compound is not typically hazardous, its classification can be altered if mixed with other substances.
-
Licensed Disposal: Dispose of the chemical waste through a licensed waste disposal company. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[3]
-
Environmental Protection: Prevent the discharge of this compound into drains, sewers, watercourses, or onto the ground.[3][5]
Disposal of Empty Containers:
Empty containers may retain product residue and should be handled with care.[3] Follow label warnings even after the container is emptied.[3] Dispose of empty containers in accordance with local regulations, and do not re-use them.[1]
Key Properties and Safety Data
The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless[1] |
| Odor | No information available[1] |
| Water Solubility | Soluble[1] |
| Flash Point | 163 °C / 325.4 °F[1] |
| Boiling Point/Range | 286 °C / 546.8 °F[1] |
| Melting Point/Range | -50 °C / -58 °F[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
